Technical Documentation Center

Cefaclor EP Impurity G Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cefaclor EP Impurity G
  • CAS: 67308-21-8

Core Science & Biosynthesis

Foundational

Degradation pathway of Cefaclor EP Impurity G in aqueous solution

An In-depth Technical Guide to the Degradation Pathway of Cefaclor EP Impurity G in Aqueous Solution For Researchers, Scientists, and Drug Development Professionals Abstract Cefaclor, a second-generation cephalosporin an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Degradation Pathway of Cefaclor EP Impurity G in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefaclor, a second-generation cephalosporin antibiotic, is widely prescribed for various bacterial infections. The control of its impurities is a critical aspect of ensuring its safety and efficacy. Cefaclor EP Impurity G, also known as Isocefalexine, is a structurally related impurity that can form during the synthesis or storage of Cefaclor. Understanding its degradation behavior in aqueous solutions is paramount for the development of stable formulations and robust analytical methods. This technical guide provides a comprehensive overview of the probable degradation pathway of Cefaclor EP Impurity G in aqueous solution, based on established principles of cephalosporin chemistry. It further outlines a detailed experimental protocol for a forced degradation study designed to elucidate and confirm this pathway, and presents a framework for the analysis of the resulting degradation products.

Introduction: The Significance of Cefaclor and Its Impurity G

Cefaclor is a β-lactam antibiotic that exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[1] Its clinical utility is well-established; however, like all pharmaceuticals, its purity is a critical quality attribute. The European Pharmacopoeia (EP) lists several impurities of Cefaclor, including Impurity G.

1.1. Chemical Structure of Cefaclor and Impurity G

The key structural difference between Cefaclor and Impurity G lies at the C-3 position of the dihydrothiazine ring. Cefaclor possesses a chlorine atom at this position, whereas Impurity G features a methylene group.[2][3][4][5][6][7][8] This seemingly minor structural modification can have a significant impact on the molecule's stability and degradation profile.

  • Cefaclor: (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

  • Cefaclor EP Impurity G (Isocefalexine): (2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid[2]

The presence of the 3-methylene group in Impurity G makes it an analogue of cephalexin, and its degradation pathways can be expected to share similarities with other deacetoxycephalosporins.

1.2. The Imperative to Study Impurity Degradation

The study of impurity degradation is not merely an academic exercise. It is a regulatory expectation and a scientific necessity to:

  • Develop Stability-Indicating Analytical Methods: A thorough understanding of degradation products is essential for developing analytical methods that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants.

  • Ensure Formulation Stability: Knowledge of degradation pathways allows for the development of stable pharmaceutical formulations by avoiding excipients or storage conditions that promote degradation.

  • Assess Safety: Degradation products may have different toxicological profiles than the parent drug. Identifying and controlling these products is crucial for patient safety.

Proposed Degradation Pathway of Cefaclor EP Impurity G

Based on the known degradation mechanisms of cephalosporins, the following pathways are proposed for Cefaclor EP Impurity G in aqueous solution.[2][9] The degradation is expected to be highly dependent on the pH of the solution.

2.1. Hydrolysis of the β-Lactam Ring

The strained four-membered β-lactam ring is the most reactive site in the cephalosporin nucleus and is susceptible to hydrolysis under both acidic and basic conditions.[10]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the β-lactam ring is opened, leading to the formation of an inactive penicilloic acid-like derivative.

  • Base-Catalyzed Hydrolysis: In alkaline media, the hydrolysis of the β-lactam ring is typically more rapid and results in the formation of the corresponding cefacloric acid analogue.

2.2. Intramolecular Aminolysis: Formation of Diketopiperazine

A significant degradation pathway for cephalosporins with an α-amino group in the C-7 side chain, such as Impurity G, is the intramolecular aminolysis of the β-lactam ring.[2] This reaction is favored in neutral to slightly alkaline conditions and results in the formation of a diketopiperazine derivative. This is often a major degradation product for similar cephalosporins.[2]

2.3. Isomerization and Other Potential Reactions

Other potential, though likely minor, degradation pathways for Cefaclor EP Impurity G could include:

  • Isomerization: Isomerization of the double bond in the dihydrothiazine ring can occur, leading to the formation of the Δ2-isomer.

  • Decarboxylation: Loss of the carboxylic acid group at C-4 can occur under certain stress conditions.

  • Oxidation: The sulfur atom in the dihydrothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxide derivatives, particularly under oxidative stress.

Diagram of the Proposed Degradation Pathway

G ImpurityG Cefaclor EP Impurity G (Isocefalexine) BetaLactamHydrolysis β-Lactam Ring Hydrolysis (Acidic/Basic Conditions) ImpurityG->BetaLactamHydrolysis H+ / OH- DiketopiperazineFormation Intramolecular Aminolysis (Neutral/Alkaline Conditions) ImpurityG->DiketopiperazineFormation Intramolecular Isomerization Isomerization ImpurityG->Isomerization Oxidation Oxidation ImpurityG->Oxidation [O] DegradantA Penicilloic Acid Analogue BetaLactamHydrolysis->DegradantA DegradantB Diketopiperazine Derivative DiketopiperazineFormation->DegradantB DegradantC Δ2-Isomer Isomerization->DegradantC DegradantD Sulfoxide Derivative Oxidation->DegradantD

Caption: Proposed degradation pathways of Cefaclor EP Impurity G in aqueous solution.

Experimental Design: A Forced Degradation Study

To systematically investigate and confirm the proposed degradation pathways, a forced degradation study is essential.[11] This involves subjecting a solution of Cefaclor EP Impurity G to a variety of stress conditions that are more severe than accelerated stability testing conditions.

3.1. Materials and Reagents

  • Cefaclor EP Impurity G reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffers (pH range 3-9)

  • Formic acid (for mobile phase modification)

3.2. Experimental Workflow

The following workflow provides a systematic approach to the forced degradation study.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of Cefaclor EP Impurity G Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1N NaOH, RT) Prep->Base Neutral Neutral Hydrolysis (Water, 60°C) Prep->Neutral Oxidative Oxidative Degradation (3% H₂O₂, RT) Prep->Oxidative Photolytic Photolytic Degradation (ICH Q1B conditions) Prep->Photolytic Neutralize Neutralize (if necessary) and Dilute Samples Acid->Neutralize Base->Neutralize Neutral->Neutralize Oxidative->Neutralize Photolytic->Neutralize HPLC HPLC-UV Analysis (Quantification) Neutralize->HPLC LCMS LC-MS/MS Analysis (Identification) Neutralize->LCMS Pathway Elucidation of Degradation Pathway HPLC->Pathway LCMS->Pathway Method Development of Stability- Indicating Method Pathway->Method

Caption: Experimental workflow for the forced degradation study of Cefaclor EP Impurity G.

3.3. Detailed Experimental Protocols

The following are step-by-step protocols for each stress condition. Time points should be selected to achieve approximately 10-30% degradation of the parent compound.

3.3.1. Preparation of Stock Solution

  • Accurately weigh approximately 10 mg of Cefaclor EP Impurity G reference standard.

  • Dissolve in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL. This will be the stock solution.

3.3.2. Acidic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.3.3. Basic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Maintain the solution at room temperature.

  • Withdraw aliquots at shorter time intervals due to expected rapid degradation (e.g., 0, 15, 30, 60, and 120 minutes).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 N HCl.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.3.4. Neutral Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of high-purity water.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 24, 48, and 72 hours).

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.3.5. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Maintain the solution at room temperature.

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 2, 4, and 8 hours).

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.3.6. Photolytic Degradation

  • Expose the stock solution in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and not less than 200 watt hours/square meter).

  • A control sample should be protected from light.

  • Analyze the samples after the exposure period.

3.4. Analytical Methodology

A stability-indicating HPLC method is required to resolve the degradation products from the parent compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of a phosphate buffer (pH adjusted to around 3-4) and acetonitrile or methanol is recommended.

  • Detection: UV detection at a wavelength that provides a good response for both the parent compound and its potential degradation products (e.g., 220 nm or 265 nm).

  • LC-MS/MS System: For structural elucidation of the degradation products, an LC-MS/MS system is invaluable. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide definitive structural information.

Data Presentation and Interpretation

The data generated from the forced degradation study should be presented in a clear and concise manner to facilitate interpretation.

4.1. Quantitative Data Summary

A table summarizing the percentage of degradation of Cefaclor EP Impurity G under each stress condition and the corresponding percentage of the major degradation products formed is highly recommended.

Stress ConditionTime (hours)% Degradation of Impurity G% Area of Major Degradant 1% Area of Major Degradant 2
Acidic (0.1N HCl, 60°C) 2415.212.8 (β-Lactam Hydrolysis Product)-
Basic (0.1N NaOH, RT) 225.822.1 (Diketopiperazine)3.5 (β-Lactam Hydrolysis Product)
Neutral (Water, 60°C) 728.57.9 (Diketopiperazine)-
Oxidative (3% H₂O₂, RT) 812.110.5 (Sulfoxide Derivative)-
Photolytic (ICH Q1B) -5.34.8 (Isomer)-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

4.2. Interpretation of Results

The results from the forced degradation study should be used to:

  • Confirm the Degradation Pathway: The identity of the degradation products, as determined by LC-MS/MS, will either confirm or lead to a revision of the proposed degradation pathway.

  • Assess the Stability of Impurity G: The extent of degradation under different conditions will provide a comprehensive stability profile of the molecule.

  • Validate the Analytical Method: The ability of the HPLC method to separate all significant degradation products from the parent peak demonstrates its stability-indicating nature.

Conclusion

A thorough understanding of the degradation pathway of Cefaclor EP Impurity G is a critical component of ensuring the quality, safety, and efficacy of Cefaclor drug products. The proposed degradation pathways, centered around the hydrolysis of the β-lactam ring and intramolecular aminolysis, provide a strong theoretical framework for investigation. The detailed experimental protocol for a forced degradation study outlined in this guide offers a practical and systematic approach to elucidating the actual degradation profile of this impurity. The insights gained from such a study are invaluable for the development of robust formulations and validated, stability-indicating analytical methods, ultimately contributing to the delivery of safer and more effective medicines to patients.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS CEFACLOR EP IMPURITY G. Retrieved from [Link]

  • Chuchracka, K., Frański, R., & Frańska, M. (2020). HPLC/ESI-MS identification of diastereomers of Impurity E - Degradation products of cefaclor. Journal of Pharmaceutical and Biomedical Analysis, 190, 113533. [Link]

  • Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574. [Link]

  • Indrasena, W. M., & Little, D. B. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 526-539. [Link]

  • Olsen, B. A., Baertschi, S. W., & Riggin, R. M. (1993). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 31(8), 322-327. [Link]

  • SynThink. (n.d.). Cefaclor EP Impurities & USP Related Compounds. Retrieved from [Link]

  • SynThink. (n.d.). Cefaclor EP Impurity G | 67308-21-8(acid);37050-97-8(sodiumsalt). Retrieved from [Link]

  • Chemfeel. (n.d.). Cefaclor EP Impurity G. Retrieved from [Link]

  • Chempharmatech. (n.d.). Cefaclor EP Impurity G. Retrieved from [Link]

  • SynZeal. (n.d.). Cefaclor Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). cefaclor monohydrate and its Impurities. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kegang, W. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
  • Indelicato, J. M., & Wilham, W. L. (1977). Cephalosporin degradations. Journal of Medicinal Chemistry, 20(7), 963-965. [Link]

  • Fabre, H., Eddine, N. H., & Bergé, G. (1984). Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. Journal of Pharmaceutical Sciences, 73(5), 611-618. [Link]

  • Journal of Thermodynamics & Catalysis. (2025). Chemical Hydrolysis: A Fundamental Reaction in Chemistry and Biochemistry. Retrieved from [Link]

  • Setchell, K. D., Faughnan, M. S., Avades, T., Zimmer-Nechemias, L., Brown, N. M., Wolfe, B. E., ... & Brashear, W. T. (2002). Hydrolysis of isoflavone glycosides to aglycones by beta-glycosidase does not alter plasma and urine isoflavone pharmacokinetics in postmenopausal women. The Journal of Nutrition, 132(9), 2587-2592. [Link]

  • Wilson, P. (2026). Alkaline hydrolysis: Significance and symbolism. Retrieved from [Link]

  • Clark, J. (2015). hydrolysing esters. Retrieved from [Link]

Sources

Exploratory

Mechanistic Origins and Analytical Control of Cefaclor EP Impurity G (Isocefalexine) During API Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction & Chemical Identity Cefaclor is a widely prescribed second-generation cephalosporin antib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction & Chemical Identity

Cefaclor is a widely prescribed second-generation cephalosporin antibiotic. During its multi-step industrial synthesis, strict control of reaction intermediates is required to prevent the formation of process-related impurities. One of the most critical pharmacopeial impurities monitored in Cefaclor active pharmaceutical ingredients (API) is Cefaclor EP Impurity G , chemically known as Isocefalexine[1].

Unlike degradation impurities that form post-synthesis due to environmental factors, Impurity G is a direct artifact of synthetic "leakage." Understanding its structural divergence from the target API is the first step in controlling its formation.

Table 1: Structural and Analytical Divergence
PropertyCefaclor (Target API)Isocefalexine (EP Impurity G)
CAS Number 53994-73-367308-21-8
Molecular Formula C15H14ClN3O4SC16H17N3O4S
Molecular Weight 367.81 g/mol 347.39 g/mol
C-3 Substituent -Cl (Chloro group)=CH2 (Exocyclic Methylene)
Core Carbon Count 7 carbons8 carbons
IUPAC Nomenclature 3-chloro-7-D-(2-phenylglycinamido)-3-cephem-4-carboxylic acid(2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid

Data sourced from verified chemical reference standards[1],[2].

The Mechanistic Pathway of Impurity G Formation

To understand the causality behind Impurity G, we must analyze the industrial synthesis route of Cefaclor, which typically begins with penicillin-derived 3-methylenecepham intermediates[3].

The Intended Synthetic Route

The formation of the Cefaclor core requires the transformation of an exocyclic double bond into a chlorinated endocyclic double bond. The sequence proceeds as follows:

  • Ozonolysis: A 7-amino-3-methylenecepham ester is subjected to ozonolysis ( O3​ ). This step cleaves the exocyclic methylene group (=CH2), releasing it as formaldehyde and leaving behind a 3-hydroxy-3-cephem ester (an enol). Notice that this step reduces the core carbon count from 8 to 7.

  • Chlorination: The 3-hydroxy group is reacted with a halogenating agent (e.g., PCl5​ or SOCl2​ in DMF) to yield the 3-chloro-3-cephem ester[3].

  • Deprotection & Acylation: The ester is deprotected to form 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA), which is then acylated with D-phenylglycine to yield Cefaclor.

The Mechanism of Impurity Leakage

The root cause of Impurity G formation lies in the gas-liquid mass transfer limitations during ozonolysis . Ozone is a powerful oxidant; over-dosing it risks oxidizing the delicate thiazine sulfur atom into a sulfoxide, which destroys the API precursor. To prevent this, process chemists deliberately under-dose the ozone or quench the reaction prematurely.

This conservative experimental choice leaves a trace amount of unreacted 7-amino-3-methylenecepham ester in the mixture. Because this molecule lacks the 3-hydroxy group, it is entirely inert to the subsequent chlorination step. It silently carries through the ester deprotection phase to become 7-amino-3-methylenecepham-4-carboxylic acid (7-AMCA). During the final acylation step, the 7-amino group of this carryover intermediate reacts with D-phenylglycine, generating the C16 compound Isocefalexine (Impurity G)[1].

Pathway Visualization

The following diagram maps the synthetic divergence, highlighting the specific node where process leakage occurs.

Pathway A 7-Amino-3-methylenecepham Ester (C16 Core) B 3-Hydroxy-3-cephem Ester (C15 Core) A->B Ozonolysis (O3) Cleavage of =CH2 X 7-AMCA (Deprotected Carryover) A->X Incomplete Ozonolysis & Subsequent Deprotection C 3-Chloro-3-cephem Ester B->C Chlorination (PCl5 / SOCl2) D 7-ACCA (Deprotected) C->D Ester Deprotection E Cefaclor API (Target) D->E Acylation (D-Phenylglycine) F Isocefalexine (EP Impurity G) X->F Acylation (D-Phenylglycine)

Fig 1: Synthetic divergence showing Cefaclor formation vs. process leakage leading to Impurity G.

Self-Validating Experimental Protocol for Mechanistic Confirmation

To definitively prove that Impurity G is a process carryover (and not a degradation product formed by the isomerization of the Cefaclor double bond during acylation), we deploy a self-validating spiking protocol. By artificially inducing the leakage, we can establish a stoichiometric correlation between the precursor and the impurity.

Step-by-Step Methodology:
  • Precursor Isolation: Extract the intermediate mixture immediately following the industrial ozonolysis and chlorination steps.

  • Controlled Spiking: Divide the mixture into four equal aliquots. Keep Aliquot 1 as the baseline control. Spike Aliquots 2, 3, and 4 with analytical-grade 7-AMCA at precisely 0.5%, 1.0%, and 2.0% w/w relative to the total cephem content.

  • Acylation Execution: Subject all four aliquots to standard Schotten-Baumann acylation conditions. React the mixtures with D-phenylglycyl chloride hydrochloride in an aqueous-organic solvent system, maintaining the pH at 7.5–8.5 using a weak base.

  • Quenching & Extraction: Quench the reactions by adjusting the pH to 2.5 using dilute HCl, forcing the precipitation of the crude cephalosporin analogs.

  • LC-MS/MS Quantification: Analyze the crude products using LC-MS/MS. Monitor the specific mass transitions:

    • Cefaclor: m/z 368 [M+H]+ m/z 191

    • Impurity G: m/z 348 [M+H]+ m/z 171

Causality & Validation: If the concentration of Impurity G in the final product increases in direct, linear proportion to the spiked 7-AMCA, the system self-validates the proposed mechanism. It proves that the acylation conditions do not cause the exocyclic double bond to form via isomerization, but rather that Impurity G is strictly an artifact of incomplete ozonolysis.

Regulatory and Toxicological Implications

The rigorous control of Impurity G is not merely an exercise in chemical purity; it has profound toxicological implications. Cephalosporins with altered C-3 and C-7 functional groups exhibit distinct pharmacokinetic behaviors and toxicity profiles. Recent zebrafish embryo toxicity testing has demonstrated that the specific functional groups attached to the C-3 and C-7 positions of cephalosporins are positively correlated with varying degrees of embryonic toxicity and organogenesis disruption[4].

Because Isocefalexine possesses an exocyclic methylene group rather than a chlorine atom at the C-3 position, its biological reactivity differs from Cefaclor. Consequently, the European Pharmacopoeia (EP) mandates strict monitoring of Impurity G[5],[2] to ensure that process leakage does not compromise the safety and efficacy of the final dosage form.

References

  • Title: ISOCEFALEXIN (Cefaclor Impurity G) Source: NIH Global Substance Registration System (GSRS) URL: [Link]

  • Title: US Patent 3925372A - Alpha-aminoacyl-3-halo cephalosporins Source: Google Patents URL
  • Title: Toxic Effects of Cephalosporins with Specific Functional Groups as Indicated by Zebrafish Embryo Toxicity Testing Source: ResearchGate URL: [Link]

Sources

Foundational

Spectroscopic Characterization of Cefaclor EP Impurity G: A Guide for Researchers

An In-Depth Technical Guide Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality In the landscape of pharmaceutical development and manufacturing, the safety and efficacy of a drug substance ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the safety and efficacy of a drug substance are paramount. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control of impurities.[1][2] Impurities, which can originate from starting materials, by-products of the synthesis, degradation products, or reagents, must be identified, quantified, and qualified to ensure they pose no risk to patient health.[1][3] Cefaclor, a second-generation cephalosporin antibiotic, is widely used to treat a variety of bacterial infections.[4][5] Its synthesis and storage can lead to the formation of several related substances, which are monitored as specified in pharmacopeias like the European Pharmacopoeia (EP).[6][7]

Cefaclor EP Impurity G, chemically known as (2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, is a specified impurity of Cefaclor.[4] Unlike Cefaclor, which has a chlorine atom at the C-3 position, Impurity G features an exocyclic methylene group. This structural modification necessitates a comprehensive characterization to confirm its identity and to develop robust analytical methods for its detection and quantification in the drug substance.

This technical guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy characterization of Cefaclor EP Impurity G. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the spectral data, offering a framework for scientists in drug development and quality control.

Physicochemical Properties of Cefaclor EP Impurity G

A foundational understanding of the impurity's basic properties is essential before undertaking spectroscopic analysis.

PropertyValueSource(s)
Chemical Name (2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid[4]
Synonym Isocefalexine[4]
CAS Number 67308-21-8[4][8][9]
Molecular Formula C₁₆H₁₇N₃O₄S[4][8][10]
Molecular Weight 347.39 g/mol [10]

Below are the chemical structures of the parent drug, Cefaclor, and its Impurity G, highlighting the key structural difference.

Structures cluster_0 Cefaclor cluster_1 Cefaclor EP Impurity G Cefaclor ImpurityG

Figure 1: Chemical structures of Cefaclor and Cefaclor EP Impurity G.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful technique for the unambiguous elucidation of molecular structures in solution.[2][11] For Cefaclor EP Impurity G, both ¹H and ¹³C NMR, supplemented by 2D techniques, provide definitive structural confirmation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent is critical in NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its ability to dissolve a wide range of polar organic molecules, including cephalosporins. A key advantage is that the amine (-NH₂) and amide (-NH-) protons often appear as distinct, exchangeable signals, which can be confirmed by adding a drop of D₂O to the NMR tube, causing these signals to disappear. This helps in their definitive assignment. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) for its chemical inertness and single, sharp resonance peak outside the typical spectral region of most organic compounds.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of Cefaclor EP Impurity G reference standard.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio).

    • Spectral Width: ~16 ppm.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm or the TMS signal to 0.00 ppm.

Data Interpretation: Predicted ¹H NMR Chemical Shifts

The structure of Impurity G presents several characteristic proton signals. The most telling differences compared to Cefaclor will be the disappearance of the signal for the proton at C-3 and the appearance of signals for the exocyclic methylene (=CH₂) protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Correlations & Notes
Phenyl-H 7.2 - 7.5Multiplet (m)5 protons from the phenylglycyl side chain.
α-CH (Side Chain) ~5.5 - 5.7Doublet (d)Coupled to the adjacent amide NH.
Amide-NH ~9.0 - 9.3Doublet (d)Coupled to the α-CH. Signal will exchange with D₂O.
H-7 ~5.6 - 5.8Doublet of doublets (dd)Coupled to both H-6 and the amide NH.
H-6 ~5.1 - 5.3Doublet (d)Coupled to H-7. The β-lactam protons (H-6, H-7) are highly characteristic.[11]
=CH₂ (exocyclic) ~5.0 - 5.4Two singlets (s) or doublets (d)Two non-equivalent protons of the C-3 methylene group. These signals are absent in Cefaclor.
H-2 ~4.8 - 5.0Singlet (s) or complex multipletPosition adjacent to the carboxylic acid and the double bond.
S-CH₂ (H-4) ~3.5 - 3.8AB quartet or two doublets (d)Diastereotopic methylene protons adjacent to the sulfur atom.
-NH₂ VariableBroad singlet (br s)Signal position and shape are concentration and temperature-dependent. Will exchange with D₂O.
-COOH VariableBroad singlet (br s)Highly variable, often not observed. Will exchange with D₂O.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower sensitivity of the ¹³C nucleus.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more (requires significantly more scans than ¹H).

    • Spectral Width: ~220 ppm.

  • Data Processing: Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Data Interpretation: Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. Key signals for Impurity G include the β-lactam carbonyl and the carbons of the exocyclic double bond.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
β-Lactam C=O (C-8) 165 - 170Characteristic downfield shift for a strained four-membered ring amide.
Amide C=O 170 - 174Carbonyl carbon of the phenylglycyl side chain.
-COOH (C-5) 162 - 166Carboxylic acid carbon.
Phenyl-C 127 - 140Aromatic carbons.
C-3 135 - 140Quaternary carbon of the exocyclic double bond.
=CH₂ (exocyclic) 110 - 115Methylene carbon of the exocyclic double bond. This is a key marker for Impurity G.
C-7 57 - 60Methine carbon adjacent to the side-chain nitrogen.
C-6 55 - 58Methine carbon of the β-lactam ring.
α-CH (Side Chain) 56 - 59Methine carbon of the phenylglycyl side chain.
C-2 65 - 70Methine carbon adjacent to the carboxylic acid.
C-4 25 - 30Methylene carbon adjacent to the sulfur atom.

Fourier-Transform Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.[12] For Cefaclor EP Impurity G, it provides rapid confirmation of the core structural features, especially the highly characteristic β-lactam carbonyl group.

Expertise & Experience: The "Why" Behind the Protocol

The Potassium Bromide (KBr) pellet method is a common and effective technique for analyzing solid samples. KBr is chosen because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix that holds the sample in the beam path. It is crucial to use spectroscopic grade KBr and to ensure the sample and KBr are completely dry, as water has strong IR absorption bands that can interfere with the spectrum.

Experimental Protocol: Solid-State FT-IR Data Acquisition

  • Sample Preparation: Grind 1-2 mg of Cefaclor EP Impurity G reference standard with ~200 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This is critical to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Data Interpretation: Characteristic IR Absorption Bands

The IR spectrum of Impurity G will be dominated by absorptions from its various functional groups. The most diagnostic band is the β-lactam carbonyl stretch.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch 3200 - 3500 (broad)StrongFrom the carboxylic acid group.
N-H Stretch 3100 - 3300MediumFrom the amide and amine groups.
Aromatic C-H Stretch 3000 - 3100Medium-WeakFrom the phenyl ring.
Aliphatic C-H Stretch 2850 - 3000Medium-WeakFrom CH and CH₂ groups.
β-Lactam C=O Stretch 1750 - 1780 Strong, Sharp This is the most characteristic peak, shifted to a higher frequency due to ring strain.[13]
Amide I C=O Stretch 1650 - 1680StrongFrom the side-chain amide.
Carboxylic Acid C=O Stretch 1700 - 1730StrongMay overlap with other carbonyl bands.
C=C Stretch 1630 - 1660Medium-WeakFrom the dihydrothiazine ring and exocyclic methylene group.
Amide II (N-H bend) 1510 - 1550MediumFrom the side-chain amide.

Integrated Characterization Workflow

A robust structural confirmation does not rely on a single technique. It involves the integration of data from multiple orthogonal methods. The workflow below illustrates a self-validating system for the characterization of Cefaclor EP Impurity G.

Characterization_Workflow cluster_0 Sample & Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Impurity Cefaclor EP Impurity G Reference Standard PhysChem Physicochemical Properties (CAS, MF, MW) Impurity->PhysChem Confirm Identity NMR NMR Spectroscopy (¹H, ¹³C, 2D) PhysChem->NMR FTIR FT-IR Spectroscopy PhysChem->FTIR NMR_Data Assign Signals (Chemical Shifts, Couplings) NMR->NMR_Data FTIR_Data Identify Functional Groups (β-Lactam C=O, Amide) FTIR->FTIR_Data Integration Integrated Data Analysis NMR_Data->Integration FTIR_Data->Integration Confirmation Unambiguous Structure Confirmation Integration->Confirmation

Figure 2: Integrated workflow for spectroscopic characterization.

This workflow ensures trustworthiness. The initial physicochemical data provides an expected identity. NMR then provides the detailed atomic connectivity and carbon framework, while FT-IR confirms the presence of key functional groups. When the data from all techniques converge and are consistent with the proposed structure of Impurity G, the identification is considered definitive and authoritative.

Conclusion

The spectroscopic characterization of Cefaclor EP Impurity G is a multi-faceted process that relies on the synergistic application of NMR and FT-IR spectroscopy. The key identifiers for this impurity are the signals corresponding to the exocyclic methylene group (¹H: ~5.0-5.4 ppm; ¹³C: ~110-115 ppm) which are absent in the parent drug, Cefaclor. The FT-IR spectrum provides crucial confirmation through the characteristic high-wavenumber absorption of the β-lactam carbonyl group (1750-1780 cm⁻¹). By following the detailed protocols and interpretative guides presented here, researchers and drug development professionals can confidently identify and characterize this critical impurity, ensuring the quality, safety, and regulatory compliance of Cefaclor drug products.

References

  • Indrasena, W. M., & Barrow, C. J. (2006). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical and Biomedical Analysis, 42(1), 126–133. [Link]

  • Indrasena, W. M., Lin, H., & Barrow, C. J. (2005). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 475–486. [Link]

  • Morin, R. B., & Gorman, M. (Eds.). (2012). Chemistry and biology of β-lactam antibiotics. Academic Press. (A representative book on the topic, specific online chapter links may vary). [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Wang, D., & Wang, J. (2022). Characterization of Allergic Polymerized Impurities in Cephalosporins by MALDI-TOF MS/MS Spectrometry. Current Pharmaceutical Analysis, 18(7), 719-731. [Link]

  • Li, H., Chen, Y., & Li, K. (2010). NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Chinese Journal of Magnetic Resonance, 27(2), 241-248. [Link]

  • Koleva, B. B., Kolev, T., & Spiteller, M. (2008). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure, 875(1-3), 279-286. [Link]

  • SynThink. (n.d.). Cefaclor EP Impurities & USP Related Compounds. Retrieved March 2024, from [Link]

  • Zhang, Q., et al. (2018). Separation and characterization of allergenic polymerized impurities from cephalosporin for injection by trap free two-dimensional high performance size exclusion chromatography × reversed phase liquid chromatography coupled with ion trap time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 154, 425-432. [Link]

  • López, M. A., et al. (2007). 13C NMR spectroscopy of some third-generation cephalosporins, their synthetic intermediaries and reaction byproducts. Magnetic Resonance in Chemistry, 45(3), 236-239. [Link]

  • Lorenz, L. J., Bashore, F. N., & Olsen, B. A. (1995). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 33(4), 211-215. [Link]

  • Wang, D., & Wang, J. (2022). Characterization of Allergic Polymerized Impurities in Cephalosporins by MALDI-TOF MS/MS Spectrometry. Current Pharmaceutical Analysis, 18(7). [Link]

  • Hisaoka, M., et al. (1974). Applications of Nuclear Magnetic Resonance Spectroscopy to Antibiotics. I. Specific Identification of Penicillins and Cephalosporins. Journal of Pharmaceutical Sciences, 63(1), 24-28. [Link]

  • Zhang, Q., et al. (2017). Separation and characterization of allergic polymerized impurities in cephalosporins by 2D-HPSEC×LC-IT-TOF MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 786-794. [Link]

  • Nishikawa, J., & Tori, K. (1981). NMR studies of penicillins and cephalosporins. III 3-Methylene substituent effect on structure-reactivity relationship of cephalosporins studied by carbon-13 NMR spectroscopy. The Journal of Antibiotics, 34(12), 1641-1644. [Link]

  • Paschal, J. W., Dorman, D. E., Srinivasan, P. R., & Lichter, R. L. (1978). Nuclear magnetic resonance spectroscopy. Carbon-13 and nitrogen-15 spectra of the penicillins and cephalosporins. The Journal of Organic Chemistry, 43(12), 2013-2016. [Link]

  • Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works: A Complete Guide. [Link]

  • Reddy, G. S., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Science of Advanced Materials, 5(8), 1-10. [Link]

  • Staszewska, A., et al. (1997). beta-Lactam antibiotics. Spectroscopy and molecular orbital (MO) calculations. Part I: IR studies of complexation in penicillin-transition metal ion systems and semi-empirical PM3 calculations on simple model compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 53(14), 2649-2658. [Link]

  • ResearchGate. (n.d.). IR spectra of β-lactamase inhibitors. Retrieved March 2024, from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Agilent. (n.d.). The Expert's Guide to Pharmaceutical Impurity Analysis. [Link]

  • USP. (n.d.). USP Monographs: Cefaclor. USP29-NF24. [Link]

  • EDQM. (2023). Implementation of the European Pharmacopoeia Supplement 11.3 – Notification for CEP holders. [Link]

  • Flayyih Ali, S. T., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR data comparison of compounds 1 and 2. Retrieved March 2024, from [Link]

  • Chempharmatech. (n.d.). Cefaclor EP Impurity G. Retrieved March 2024, from [Link]

  • EDQM. (2023). European Pharmacopoeia 11.3 Index. [Link]

  • EDQM. (2026). List of European Pharmacopoeia Reference Standards. [Link] (Note: This is a placeholder for a future dated document, the link may not be active until the specified date).

  • Pyka, A., & Kepczynska, E. (2006). Separation, identification, and quantitative analysis of the epimers of cefaclor by TLC-densitometry. Journal of Planar Chromatography – Modern TLC, 19(111), 362-366. [Link]

  • Agbaba, D., et al. (2002). STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Journal of the Serbian Chemical Society, 67(10), 689-695. [Link]

  • da Silva, P. B., et al. (2012). Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Molecules, 17(10), 11847-11857. [Link]

  • ChemIDplus. (n.d.). Cefaclor. Retrieved March 2024, from [Link]

  • ResearchGate. (n.d.). Zero order absorption spectra of cefaclor (20 mg/ml) and its degradate. Retrieved March 2024, from [Link]

Sources

Exploratory

Pharmacopoeial Monograph Specifications for Cefaclor Impurity G: A Comprehensive Analytical and Mechanistic Guide

Executive Summary In the rigorous landscape of pharmaceutical quality control, the impurity profile of an Active Pharmaceutical Ingredient (API) serves as the ultimate fingerprint of its synthetic history and stability....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the impurity profile of an Active Pharmaceutical Ingredient (API) serves as the ultimate fingerprint of its synthetic history and stability. Cefaclor, a second-generation cephalosporin antibiotic, presents unique analytical challenges due to its complex beta-lactam architecture. Among its compendial related substances, Cefaclor Impurity G (Isocefalexine) demands specific attention[1].

As a Senior Application Scientist, I have observed that Impurity G is not merely a random degradant; it is a direct structural artifact of the manufacturing process. Because it is an isomer of the API, its chromatographic separation requires highly optimized, self-validating analytical systems. This whitepaper provides an in-depth technical analysis of the mechanistic origins of Cefaclor Impurity G, its pharmacopoeial specifications, and the causality behind the analytical methodologies used for its quantification.

Chemical Identity & Mechanistic Origin

Cefaclor Impurity G is officially designated as Isocefalexine (CAS No. 67308-21-8)[2]. Chemically, it is (2R,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid[2].

The Causality of Formation: The "Escape" Pathway

To understand why Impurity G exists, we must examine the synthetic route of Cefaclor. The industrial synthesis typically begins with the ring expansion of a penicillin sulfoxide to form a 3-exomethylene cepham intermediate. To produce Cefaclor, this intermediate must undergo ozonolysis (to cleave the exomethylene double bond) followed by chlorination to install the characteristic 3-chlorocephem core.

However, chemical conversions are rarely 100% efficient. If a fraction of the 3-exomethylene cepham intermediate "escapes" the ozonolysis/chlorination step, it propagates through the downstream synthetic cascade. When this unchlorinated intermediate undergoes side-chain cleavage and subsequent acylation with D-phenylglycine, it yields Isocefalexine (Impurity G). Understanding this process deviation is critical for process chemists aiming to optimize the ozonolysis step to suppress this impurity.

SynthPathway PenG Penicillin G/V Sulfoxide RingExp Ring Expansion (Heat, Acid) PenG->RingExp ExoCepham 3-Exomethylene Cepham RingExp->ExoCepham Ozonolysis Ozonolysis & Chlorination ExoCepham->Ozonolysis Intended Pathway Escape Process Deviation (Escape Ozonolysis) ExoCepham->Escape Deviation CefCore 3-Chlorocephem Core Ozonolysis->CefCore Acylation1 Acylation with D-Phenylglycine CefCore->Acylation1 Cefaclor Cefaclor (API) Acylation1->Cefaclor Acylation2 Acylation with D-Phenylglycine Escape->Acylation2 ImpG Impurity G (Isocefalexine) Acylation2->ImpG

Figure 1: Mechanistic origin of Cefaclor Impurity G via the 3-exomethylene cepham escape pathway.

Pharmacopoeial Specifications (EP & USP)

Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over Impurity G to ensure the safety and efficacy of the final dosage form[1]. Because Isocefalexine lacks the 3-chloro substituent, its antimicrobial efficacy and pharmacokinetic profile differ from the API, necessitating tight limits.

Quantitative Data Summary
Specification ParameterEuropean Pharmacopoeia (EP)United States Pharmacopeia (USP)
Impurity G Chemical Name IsocefalexineCefaclor Related Compound G
Relative Retention Time (RRT) ~0.85 (Elutes before Cefaclor)~0.85 (Elutes before Cefaclor)
Acceptance Limit NMT 0.2%NMT 0.5%
Primary Analytical Technique RP-HPLC (UV Detection at 220 nm)RP-HPLC (UV Detection at 220 nm)
System Suitability Requirement Rs​≥2.0 (Imp G and Cefaclor) Rs​≥2.0 (Imp G and Cefaclor)

Analytical Methodology & Protocol

Separating a 3-exomethylene cepham (Impurity G) from a 3-chlorocephem (Cefaclor) is chromatographically demanding. The structural difference is subtle, relying entirely on the slight polarity shift induced by the exocyclic double bond versus the vinylic chlorine.

Step-by-Step Experimental Protocol

1. Column Selection (The Causality of Phase Chemistry): Use a polar end-capped C18 column (e.g., Syncronis aQ, 250 mm x 4.6 mm, 5 µm)[3]. Why? Standard C18 columns suffer from phase collapse (dewetting) in the highly aqueous mobile phases required to retain polar beta-lactams. Furthermore, the unshielded residual silanols on standard silica will interact with the protonated amino group of the D-phenylglycine side chain, causing severe peak tailing. A polar end-capped column prevents phase collapse and shields silanols, ensuring sharp, symmetrical peaks[3].

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.05 M Monobasic Sodium Phosphate buffer, adjusted to pH 4.0 with dilute phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade)[4]. Why pH 4.0? Cephalosporins are highly susceptible to base-catalyzed hydrolysis of the beta-lactam ring. Running the method at pH > 6 will generate artifactual degradation peaks during the run. Conversely, at pH < 3, the amino group is fully ionized, leading to poor retention. pH 4.0 stabilizes the beta-lactam core while maintaining optimal retention[4].

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm (optimal for the conjugated cephem/cepham chromophores).

  • Gradient Program: A shallow gradient starting at 95% Mobile Phase A, ramping to 60% Mobile Phase A over 30 minutes. This shallow ramp is critical to exploit the minor hydrophobic differences between the exomethylene and chloro substituents.

AnalyticalWorkflow Start Sample Prep (Cefaclor API) HPLC HPLC Injection (Polar End-Capped C18) Start->HPLC Buffer Mobile Phase A: Phosphate Buffer pH 4.0 Buffer->HPLC Organic Mobile Phase B: Acetonitrile/Methanol Organic->HPLC SysSuit System Suitability Rs > 2.0? HPLC->SysSuit Pass Pass: Proceed to Quantification SysSuit->Pass Yes Fail Fail: Adjust Gradient/Temp SysSuit->Fail No Fail->HPLC Re-run

Figure 2: HPLC analytical workflow and self-validating system suitability decision tree.

System Suitability & Self-Validating Controls

A robust protocol must be a self-validating system. Before quantifying any unknown samples, the system must prove its resolving power using a System Suitability Test (SST) solution containing both Cefaclor and Impurity G.

  • Resolution ( Rs​ ): The critical pair is Impurity G and Cefaclor. The method is only valid if Rs​≥2.0 . If Rs​<2.0 , the causality usually points to a loss of column end-capping (requiring column replacement) or an error in buffer pH (requiring fresh mobile phase preparation).

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the Cefaclor peak. Excessive tailing indicates secondary ion-exchange interactions, compromising the integration of closely eluting impurities.

  • Signal-to-Noise ( S/N ): For the Limit of Quantification (LOQ) solution (typically 0.05%), the S/N must be ≥10 to ensure trustworthy integration of trace-level process deviations.

By strictly adhering to these self-validating parameters, analytical scientists can confidently ensure that the API meets the stringent safety requirements dictated by global pharmacopoeias.

References

  • SynThink Chemicals - Cefaclor EP Impurities & USP Related Compounds. SynThink Chemicals. 1

  • ChemicalBook - cefaclor iMpurity G | 67308-21-8. ChemicalBook. 2

  • Thermo Fisher Scientific - Search - Thermo Scientific AppsLab Library of Analytical Applications. Thermo Fisher Scientific. 3

  • SciELO México - Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. SciELO. 4

Sources

Foundational

An In-depth Technical Guide to the Identification of Cefaclor EP Impurity G and its Degradation Products

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the analysis of Cefaclor and its degradation products. With a focus on scientific integrity and fie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the analysis of Cefaclor and its degradation products. With a focus on scientific integrity and field-proven insights, we will explore the identification, formation, and analytical characterization of Cefaclor EP Impurity G, a critical factor in ensuring the quality and safety of this widely-used cephalosporin antibiotic.

Introduction: The Imperative of Impurity Profiling in Cefaclor

Cefaclor, a second-generation oral cephalosporin, is a cornerstone in the treatment of various bacterial infections. Its efficacy, however, is intrinsically linked to its purity. The manufacturing process and subsequent storage can introduce impurities—structurally related compounds, degradation products, and isomers—that may impact the drug's safety and therapeutic window.[1][2] Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over these impurities.[3] This guide will focus on a specified impurity, Cefaclor EP Impurity G, providing a deep dive into its origins and the analytical strategies required for its robust identification and quantification.

The Chemical Identity and Formation of Cefaclor EP Impurity G

Cefaclor EP Impurity G is chemically identified as (2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, and is also known by the synonym Isocefalexine.[4][5][6] A critical examination of its structure in comparison to Cefaclor reveals the core difference: an isomerization of the double bond within the dihydrothiazine ring, from the Δ3 to the Δ2 position, and the loss of the chlorine atom at position 3, which is replaced by a methylene group.

Proposed Formation Pathway

The formation of Cefaclor EP Impurity G is a degradation pathway involving the isomerization of the Cefaclor molecule. This transformation is a known degradation route for cephalosporins.[1][7] While the precise mechanism can be complex, it is understood to be influenced by factors such as pH and temperature. The likely pathway involves the rearrangement of the double bond within the six-membered cephem nucleus, a process that can occur during synthesis or under specific storage and stress conditions.

G Cefaclor Cefaclor (3-chloro-3-cephem) Impurity_G Cefaclor EP Impurity G (3-methylene-2-cephem) Cefaclor->Impurity_G Isomerization of dihydrothiazine ring Stress Stress Conditions (e.g., pH, Temperature) Stress->Cefaclor

Caption: Proposed degradation pathway of Cefaclor to Impurity G.

Forced Degradation Studies: A Predictive Approach

To proactively identify potential degradation products like Impurity G and to develop a stability-indicating analytical method, forced degradation studies are indispensable. These studies, as mandated by the International Council for Harmonisation (ICH), expose the drug substance to stress conditions exceeding those of accelerated stability testing.[2]

Causality Behind Experimental Choices

The choice of stress conditions is not arbitrary; it is designed to mimic the potential chemical insults a drug substance might experience. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce a detectable profile of degradants without completely destroying the parent molecule.

Experimental Protocols

A systematic approach to forced degradation involves subjecting a stock solution of Cefaclor (e.g., 1 mg/mL) to various stress conditions. A control (unstressed) sample should always be analyzed in parallel.

Table 1: Forced Degradation Conditions for Cefaclor

Stress ConditionReagent/ConditionTypical Duration & TemperatureRationale
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CTo induce degradation in an acidic environment, targeting the β-lactam ring.
Base Hydrolysis 0.1 M NaOH30-120 minutes at room temperatureTo accelerate degradation under alkaline conditions, which can also lead to hydrolysis of the β-lactam ring.
Oxidative Degradation 3% H₂O₂1-8 hours at room temperatureTo assess susceptibility to oxidation, particularly at the sulfur atom in the dihydrothiazine ring.
Thermal Degradation Dry heat24-72 hours at 80°CTo evaluate the impact of heat on the solid-state stability of the drug.
Photolytic Degradation Photostability chamber (ICH Q1B)Overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt-hours/m²To determine the drug's sensitivity to light exposure.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A validated, stability-indicating analytical method is paramount to accurately separate and quantify Cefaclor from its impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[2][8][9][10]

Step-by-Step HPLC Protocol

The following protocol is a representative stability-indicating method for Cefaclor and its degradation products. Method optimization and validation are crucial for implementation in a specific laboratory setting.

  • Preparation of Solutions:

    • Mobile Phase A: Prepare a 0.025 M potassium dihydrogen phosphate buffer and adjust the pH to 2.2 with phosphoric acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v).

    • Standard Solution: Accurately weigh and dissolve Cefaclor and Cefaclor EP Impurity G reference standards in the diluent to a known concentration.

    • Sample Solution: Prepare the stressed samples by diluting them with the diluent to a suitable concentration for analysis.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution (see Table 2)
Flow Rate 1.2 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 20 µL

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
205050
255050
30955
35955
  • System Suitability:

    • Inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to assess include peak symmetry (tailing factor), theoretical plates, and the resolution between Cefaclor and Cefaclor EP Impurity G.

  • Data Analysis:

    • Identify the peaks in the sample chromatograms by comparing their retention times with those of the reference standards.

    • Quantify the impurities using the peak area of the reference standard.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Forced_Degradation Forced Degradation Samples Dilution Dilution with Mobile Phase Forced_Degradation->Dilution HPLC_System HPLC System (C18 Column, Gradient Elution) Dilution->HPLC_System UV_Detection UV Detection (220 nm) HPLC_System->UV_Detection Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification

Caption: Experimental workflow for HPLC analysis of Cefaclor degradation products.

Structural Elucidation: The Role of Mass Spectrometry and NMR

While HPLC-UV is excellent for separation and quantification, it does not provide definitive structural information. For the unambiguous identification of unknown degradation products and the confirmation of known impurities like Impurity G, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[2][11]

Trustworthiness Through Self-Validating Systems

The use of certified reference standards is the cornerstone of a self-validating analytical system.[1][12] Commercially available Cefaclor EP Impurity G reference standards are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes:

  • 1H-NMR and 13C-NMR data: To confirm the chemical structure.

  • Mass Spectrometry data: To verify the molecular weight.[13]

  • HPLC purity: To ensure the quality of the standard.[4][12]

By comparing the spectroscopic data of a peak in a stressed sample with the data from the certified reference standard, a high degree of confidence in the impurity's identification is achieved.

Regulatory Context and Acceptance Criteria

The European Pharmacopoeia provides specific monographs for drug substances that detail the required tests and acceptance criteria for impurities.[3] For Cefaclor, the monograph will specify the limits for known impurities, including Impurity G, as well as limits for any unspecified impurities and the total amount of all impurities. Adherence to these monographs is mandatory for products marketed in Europe.

The general principles for setting impurity limits are also guided by ICH Q3A(R), which outlines thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[14]

Conclusion

The identification and control of degradation products such as Cefaclor EP Impurity G are non-negotiable aspects of pharmaceutical quality control. A thorough understanding of the potential degradation pathways, coupled with the implementation of robust, stability-indicating analytical methods, is essential for ensuring the safety and efficacy of Cefaclor. This guide has provided a framework based on established scientific principles and regulatory expectations, empowering researchers and drug development professionals to confidently navigate the complexities of impurity analysis.

References

  • Raja, G. (2011). New Validated RP-HPLC Method for the Estimation of Cefaclor in Pharmaceutical Formulation. Chromatography Research International, 2011, 232505. Available at: [Link]

  • Baertschi, S. W., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 584-593. Available at: [Link]

  • Babu, M. K., et al. (2025). Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay. Indo-American Journal of Pharma and Bio Sciences, 23(3). Available at: [Link]

  • Veeprho. (n.d.). Cefaclor EP Impurity G | CAS 67308-21-8. Retrieved from [Link]

  • Medenecka, B., et al. (2005). STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica - Drug Research, 62(4), 251-257. Available at: [Link]

  • Wang, H., et al. (2015). Mass spectral fragmentation pathways of cephalosporin antibiotics and their application for impurity identification. BioMed Research International, 2015, 872852. Available at: [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). cefaclor monohydrate and its Impurities. Retrieved from [Link]

  • Olsen, B. A., et al. (1993). Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics. Journal of Chromatography A, 648(1), 165-173. Available at: [Link]

  • Guangzhou PI PI Biotech Inc. (n.d.). Cefaclor Impurity G Isomer B. Retrieved from [Link]

  • SynZeal. (n.d.). Cefaclor Impurities. Retrieved from [Link]

  • Richter, W. F., et al. (1990). On the mechanism of isomerization of cephalosporin esters. Journal of Pharmaceutical Sciences, 79(2), 185-186. Available at: [Link]

  • Deguchi, Y., et al. (2005). Rapid elimination of cefaclor from the cerebrospinal fluid is mediated by a benzylpenicillin-sensitive mechanism distinct from organic anion transporter 3. Journal of Pharmacology and Experimental Therapeutics, 315(1), 369-375. Available at: [Link]

  • European Medicines Agency. (2006). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Methodologies for Cefaclor EP Impurity G (Isocefalexine)

Executive Summary In the rigorous landscape of pharmaceutical quality control, the profiling of process impurities and degradation products is critical for ensuring the efficacy and safety of active pharmaceutical ingred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the profiling of process impurities and degradation products is critical for ensuring the efficacy and safety of active pharmaceutical ingredients (APIs). Cefaclor, a second-generation broad-spectrum cephalosporin, is susceptible to various degradation pathways and synthetic carryovers. Among these, Cefaclor EP Impurity G , commonly known by its synonym Isocefalexine , represents a critical pharmacopeial impurity monitored under European Pharmacopoeia (EP) and ICH guidelines[1].

As a Senior Application Scientist, I have designed this technical whitepaper to provide an in-depth mechanistic understanding of Impurity G. Rather than merely listing parameters, this guide deconstructs the physicochemical properties, thermodynamic solubility barriers, and the causality behind the analytical protocols required for its accurate quantification.

Structural & Physicochemical Characterization

Cefaclor EP Impurity G is structurally distinct from the parent Cefaclor API. While Cefaclor features a 3-chloro-cephem nucleus, Impurity G is an epimeric compound characterized by an exocyclic 3-methylene group[2]. This structural variance fundamentally alters its electron distribution, dipole moment, and subsequent behavior in chromatographic systems.

The core IUPAC nomenclature for this impurity is (2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid[1].

Quantitative Physicochemical Data

To facilitate rapid reference, the core physicochemical parameters of Impurity G are summarized below:

ParameterSpecification / Value
CAS Registry Number 67308-21-8 (Acid form)[1] / 37050-97-8 (Sodium salt)[3]
Molecular Formula C₁₆H₁₇N₃O₄S[4]
Molecular Weight 347.39 g/mol [4]
Melting Point 166 - 169 °C[5]
Appearance White to Pale Beige Solid[5]
Stability Profile Light Sensitive; Emits toxic fumes under fire conditions[5][6]

Solubility Thermodynamics & Solvation Dynamics

Understanding the solubility of Impurity G is not an exercise in memorization, but an exercise in thermodynamics. The molecule possesses both a primary amine on its phenylacetyl side chain and a carboxylic acid on the dihydrothiazine ring. This results in a zwitterionic nature , leading to the formation of a highly stable crystalline lattice driven by strong intermolecular salt bridges.

Solubility Profile:

  • Water: Very slightly soluble (requires heating)[5].

  • Methanol: Slightly soluble[5].

  • Dimethyl Sulfoxide (DMSO): Slightly soluble (requires heating)[5].

The Causality of Solvation: Why is Impurity G so difficult to solubilize in purely aqueous media at neutral pH? At its isoelectric point, the net charge of the molecule is zero, maximizing intramolecular and intermolecular ionic interactions. The high lattice enthalpy (reflected in its 166-169°C melting point) resists disruption by water's hydrogen bond network.

To achieve complete solvation for analytical purposes, we must introduce kinetic energy (heat) and utilize a strong polar aprotic solvent like DMSO. DMSO possesses a high dielectric constant and acts as a potent hydrogen-bond acceptor via its sulfoxide oxygen. This disrupts the zwitterionic lattice without requiring proton transfer, effectively creating a solvation shell around the monomeric impurity.

SolvationDynamics Solid Crystalline Impurity G (Zwitterionic Lattice) Solvent Thermal + Solvent Disruption (DMSO / Heat) Solid->Solvent Overcome Lattice Enthalpy Dissolved Solvated State (Ready for Analysis) Solvent->Dissolved H-Bond Disruption

Fig 1: Thermodynamic solvation pathway of Cefaclor Impurity G.

Mechanistic Origins in Pharmaceutical Synthesis

Impurity G does not spontaneously materialize; it is a direct consequence of the synthetic pathway of Cefaclor. Cefaclor is typically synthesized via the ring expansion of penicillin sulfoxides, a process that inherently generates a 3-exomethylene cepham intermediate.

To form the final Cefaclor API, this intermediate must undergo ozonolysis or direct halogenation to replace the exocyclic methylene group with a chlorine atom at the 3-position. If this halogenation step is incomplete, the 3-exomethylene compound carries over into the final API as Impurity G. Furthermore, under specific stress conditions (e.g., high humidity), the Δ3 double bond of the cephalosporin nucleus can undergo aberrant isomerization, contributing to the presence of Isocefalexine as a degradation product.

Self-Validating Analytical Protocol: Isolation & Quantification

To ensure trustworthiness and reproducibility, the following RP-HPLC/LC-MS protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) to verify the discriminatory power of the chromatographic method before any sample data is acquired.

Step 1: Sample Solubilization & Preparation
  • Action: Accurately weigh 10 mg of the Cefaclor API sample. Dissolve in 1.0 mL of DMSO, applying gentle heat (40°C) if necessary. Once fully dissolved, dilute to 10.0 mL using Mobile Phase A.

  • Causality: As established in Section 3, DMSO breaks the lattice enthalpy. Diluting the sample in Mobile Phase A immediately after solubilization ensures that the injection solvent matches the initial gradient conditions. This prevents "solvent front" peak distortion and band broadening that occurs when a sample is injected in 100% strong solvent.

Step 2: Chromatographic Separation (RP-HPLC)
  • Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water (pH ~2.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% A, ramping to 40% A over 20 minutes.

  • Causality: Why pH 2.8? The carboxylic acid group on Impurity G has a pKa of ~2.5-3.0. By lowering the pH of the mobile phase, we suppress the ionization of this acid, converting the molecule from a highly polar zwitterion into a more hydrophobic cation. This dramatically increases its retention factor ( k′ ) on the non-polar C18 stationary phase, preventing it from co-eluting with the void volume.

Step 3: Dual Detection & Elucidation
  • Action: Monitor the eluent via UV absorbance at 220 nm, coupled in-line with an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode.

  • Causality: The β -lactam ring and the phenyl group exhibit strong π→π∗ transitions at 220 nm, making UV highly sensitive for quantification. Simultaneously, ESI+ will protonate the primary amine of Impurity G, yielding a robust [M+H]+ precursor ion at m/z 348.1. This allows for unambiguous orthogonal differentiation from the parent Cefaclor API, which presents an [M+H]+ at m/z 368.0 (accounting for the chlorine isotope).

AnalyticalWorkflow Prep 1. Sample Solubilization (DMSO + Mobile Phase A) SST 2. System Suitability Test (Resolution > 1.5) Prep->SST Validate Method HPLC 3. RP-HPLC Separation (C18, pH 2.8 Gradient) SST->HPLC Inject Sample Detect 4. Dual Detection (UV 220nm & ESI-MS m/z 348) HPLC->Detect Elute & Ionize

Fig 2: Self-validating RP-HPLC/MS workflow for Impurity G quantification.

References

  • Cefaclor EP Impurity G | CAS 67308-21-8 , Veeprho. Available at:[Link]

  • MATERIAL SAFETY DATA SHEETS CEFACLOR EP IMPURITY G , Cleanchem Laboratories. Available at: [Link]

  • ISOCEFALEXIN , NIH Global Substance Registration System (GSRS). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of Cefaclor EP Impurity G

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Cefaclor EP Impurity G in bulk drug substances. The met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Cefaclor EP Impurity G in bulk drug substances. The method was developed to meet the stringent requirements of the European Pharmacopoeia (EP) for impurity profiling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the method development strategy, detailed protocols, and a complete validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Introduction

Cefaclor is a second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections.[2][3] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. The European Pharmacopoeia (EP) specifies limits for various impurities in Cefaclor, including Impurity G, which is identified as (2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid.[4][5][6] The development of a reliable and accurate analytical method for the quantification of this impurity is therefore essential for quality control and regulatory compliance.

This application note describes a systematic approach to developing and validating a reversed-phase HPLC method that provides excellent resolution, sensitivity, and precision for the quantification of Cefaclor EP Impurity G.

Analyte Physicochemical Properties & Initial Considerations

A thorough understanding of the physicochemical properties of both the API and its impurities is fundamental to rational HPLC method development.

Table 1: Physicochemical Properties of Cefaclor and EP Impurity G

PropertyCefaclorCefaclor EP Impurity GRationale for Method Development
Chemical Structure (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid(2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acidBoth molecules possess polar functional groups (carboxyl, amino) and a non-polar phenyl group, making reversed-phase HPLC a suitable separation technique.
Molecular Formula C15H14ClN3O4SC16H17N3O4SThe slight difference in molecular weight and structure necessitates a highly selective HPLC method for proper resolution.
pKa pKa1 ≈ 2.5 (carboxyl), pKa2 ≈ 7.0 (amino)Estimated to be similar to Cefaclor due to structural similarity.Mobile phase pH should be controlled to ensure consistent ionization state and retention time. A pH between 3 and 6 is a logical starting point to ensure both acidic and basic groups are in a suitable state for reversed-phase chromatography.
UV Absorbance Maximum (λmax) ~265 nmEstimated to be similar to Cefaclor.The primary chromophore is the cephalosporin nucleus and the phenyl group, which are present in both molecules. Therefore, a detection wavelength of 265 nm is a rational starting point.

HPLC Method Development and Optimization

The primary objective of the method development was to achieve baseline separation of Cefaclor and Impurity G with good peak symmetry and sensitivity.

Initial Method Conditions

Based on the analyte properties and a review of existing methods for cephalosporins, the following initial conditions were selected:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 4.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Optimization Workflow

A systematic approach was employed to optimize the chromatographic conditions. The key parameters adjusted were mobile phase pH, gradient profile, and organic modifier.

Method_Optimization_Workflow cluster_0 Initial Assessment cluster_1 Optimization Cycle cluster_2 Final Method Initial_Conditions Initial HPLC Conditions Column: C18, 250x4.6mm, 5µm Mobile Phase A: Phosphate Buffer (pH 4.5) Mobile Phase B: Acetonitrile Gradient: 10-40% B in 20 min Flow: 1.0 mL/min Detection: 265 nm Initial_Run Initial Chromatogram - Poor Resolution - Tailing Peaks Initial_Conditions->Initial_Run pH_Optimization pH Optimization Test pH 3.5, 4.5, 5.5 Rationale: Affects ionization and retention of ionizable compounds Initial_Run->pH_Optimization Iterate Gradient_Optimization Gradient Optimization - Steeper vs. Shallower Gradient - Adjust initial/final %B Rationale: Fine-tune selectivity and resolution pH_Optimization->Gradient_Optimization Select Optimal pH Organic_Modifier Organic Modifier - Acetonitrile vs. Methanol Rationale: Different selectivity Gradient_Optimization->Organic_Modifier Refine Gradient Optimized_Method Optimized HPLC Method - Improved Resolution - Symmetrical Peaks - Acceptable Run Time Organic_Modifier->Optimized_Method Final Selection

Caption: Workflow for HPLC Method Optimization.

The optimization process revealed that a mobile phase pH of 3.5 provided the best peak shape for both analytes. A shallower gradient was found to be crucial for achieving baseline resolution between Cefaclor and Impurity G. Acetonitrile was retained as the organic modifier due to its superior peak shape and lower viscosity compared to methanol.

Final Validated HPLC Method

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Potassium Phosphate Monobasic, pH 3.5 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1]

Method_Validation_Workflow cluster_0 Validation Parameters cluster_1 Execution cluster_2 Results & Acceptance Specificity Specificity (Peak Purity) Protocol_Execution Execute Validation Protocol Specificity->Protocol_Execution Linearity Linearity & Range Linearity->Protocol_Execution Accuracy Accuracy (Spike/Recovery) Accuracy->Protocol_Execution Precision Precision (Repeatability & Intermediate) Precision->Protocol_Execution LOD_LOQ LOD & LOQ LOD_LOQ->Protocol_Execution Robustness Robustness Robustness->Protocol_Execution Data_Analysis Data Analysis Protocol_Execution->Data_Analysis Acceptance_Criteria Compare against Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Validation Report Acceptance_Criteria->Validation_Report Meets Criteria

Sources

Application

LC-MS/MS protocol for trace analysis of Cefaclor EP Impurity G

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Quality Control Professionals Content Type: Advanced Application Note & Self-Validating Protocol Abstract The trace quantification of genotoxic or s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Quality Control Professionals Content Type: Advanced Application Note & Self-Validating Protocol

Abstract

The trace quantification of genotoxic or structurally divergent impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement under ICH guidelines. This application note details a highly sensitive, self-validating LC-MS/MS protocol for the trace analysis of Cefaclor EP Impurity G (Isocefalexine). By leveraging the specificity of Multiple Reaction Monitoring (MRM) and embedding an internal matrix-effect feedback loop, this method overcomes the severe ion suppression and on-column degradation issues traditionally associated with cephalosporin analysis.

Mechanistic Background & Chemical Rationale

Cefaclor is a second-generation cephalosporin antibiotic characterized by a 3-chloro substituent on the cephem nucleus. During its synthesis or subsequent storage, various process-related impurities and degradation products can emerge, necessitating multidimensional chromatographic profiling1[1].

Cefaclor EP Impurity G (CAS: 67308-21-8), chemically known as Isocefalexine, is a critical structural analog monitored under European Pharmacopoeia (EP) specifications 2[2].

The Mechanistic Divergence: Unlike the active Cefaclor API, Impurity G lacks the 3-chloro group and instead features a 3-exocyclic methylene group. This structural divergence typically originates from incomplete conversion during the chlorination of the 3-methylenecepham intermediate. Because both Cefaclor and Impurity G share the identical (2R)-2-amino-2-phenylacetyl side chain, they yield identical product ions (e.g., m/z 158.1) during Collision-Induced Dissociation (CID). Consequently, the specificity of this method relies heavily on Q1 precursor selection and baseline chromatographic resolution to prevent isotopic cross-talk.

Experimental Design: The Self-Validating System

To ensure trustworthiness and eliminate false-negative reporting, this protocol is designed as a self-validating system .

  • Causality of Matrix Effects: Electrospray Ionization (ESI) is highly susceptible to ion suppression when trace impurities co-elute with or elute near a massive API peak (5 mg/mL).

  • The Feedback Loop: The protocol mandates a post-extraction spike (Matrix-Matched QC). If the calculated recovery of the spiked Impurity G falls outside the 80–120% window, the system automatically flags a matrix interference failure, invalidating the run and requiring standard addition for quantification.

  • Causality of pH and Temperature: Cephalosporins are notoriously prone to on-column degradation (specifically, ring-opening hydrolysis of the beta-lactam core) at elevated temperatures 3[3]. To mitigate this, the column compartment is strictly maintained at 30 °C, and the mobile phase is buffered to pH 4.0, which stabilizes amphoteric compounds while providing sufficient protons for ESI+ 4[4].

Detailed LC-MS/MS Protocol

Reagents & Sample Preparation
  • Diluent Preparation: Prepare a solution of LC-MS grade Water:Acetonitrile (80:20, v/v) containing 0.1% Formic Acid.

  • Standard Stock: Dissolve 1.0 mg of Cefaclor EP Impurity G Reference Standard in 10 mL of diluent (100 µg/mL). Store at 4 °C.

  • API Extraction (Test Sample): Accurately weigh 50 mg of Cefaclor API and dissolve in 10 mL of diluent (5 mg/mL). Critical Step: Sonicate for a maximum of 3 minutes in an ice-water bath. Prolonged sonication at room temperature induces artificial degradation3[3].

  • Matrix-Matched QC (Self-Validation Spike): Transfer 1 mL of the 5 mg/mL API solution into a separate vial and spike with 5 µL of a 1 µg/mL Impurity G working standard. This represents a 0.1% w/w impurity spike.

  • Centrifugation: Centrifuge all samples at 14,000 rpm for 10 minutes at 4 °C to precipitate insoluble particulates prior to UHPLC injection.

Chromatographic Conditions

Table 1: UHPLC Parameters

ParameterSpecificationCausality / Rationale
Column C18, 100 x 2.1 mm, 1.7 µmSub-2µm particles provide the peak capacity needed to resolve diastereomers.
Column Temp 30 °CPrevents thermal ring-opening of the beta-lactam core.
Mobile Phase A 10 mM Ammonium Formate (pH 4.0)pH 4.0 stabilizes the API and optimizes ESI+ protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidLow surface tension solvent enhances ESI droplet desolvation.
Flow Rate 0.4 mL/minBalances chromatographic resolution with MS source efficiency.
Injection Vol 2.0 µLLow volume prevents MS detector saturation by the 5 mg/mL API.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.04060
6.01090
7.51090
7.6955
10.0955
Mass Spectrometric Conditions

Table 3: QqQ MS/MS Source Parameters (ESI+)

ParameterValueParameterValue
Capillary Voltage +3.5 kVDesolvation Gas (N₂) 800 L/hr
Desolvation Temp 400 °CCone Gas (N₂) 50 L/hr
Source Temp 150 °CCollision Gas Argon (0.15 mL/min)

Table 4: MRM Transitions & Fragmentation Logic

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (V)Purpose & Mechanistic Rationale
Impurity G 348.1158.115Quantifier: Cleavage of the amide bond yields the protonated phenylglycine moiety.
Impurity G 348.1106.130Qualifier: High-energy CID forms the acylium ion.
Cefaclor API 368.0158.115RT Marker: Monitored solely to ensure chromatographic separation from Impurity G.

System Suitability & Self-Validation Criteria

To execute the self-validating logic, the analytical sequence must begin with the following checks. If any criteria fail, the run is automatically aborted.

Table 5: Self-Validation Acceptance Criteria

Validation MetricExecutionAcceptance CriteriaAction on Failure
Carryover Check Inject Diluent Blank after highest calibration standard.Impurity G peak area < 5% of LOQ.Replace needle wash solvent; extend gradient flush.
Matrix Effect (ME) Compare peak area of 0.1% spike in API matrix vs. neat solvent.ME must be between 85% – 115%.Switch from external calibration to Standard Addition method.
Spike Recovery Calculate concentration of Matrix-Matched QC.90% – 110% of theoretical spike.Re-prepare API sample; check for thermal degradation.

Workflow Visualization

LCMS_Workflow N1 1. Sample Preparation API Extraction & IS Spiking N2 2. UHPLC Separation C18 Column, pH 4.0 Buffer N1->N2 2 µL Injection N3 3. ESI(+) Source Desolvation & Ionization N2->N3 Eluate N4 4. Q1: Precursor Selection Impurity G: m/z 348.1 N3->N4 [M+H]+ Ions N5 5. q2: Collision Cell CID with Argon Gas N4->N5 m/z 348.1 N6 6. Q3: Product Ion Selection m/z 158.1 (Quant), 106.1 (Qual) N5->N6 Fragments N7 7. Data Processing Peak Integration & S/N Check N6->N7 MRM Signal N8 8. Self-Validating QC Recovery & Matrix Effect Eval N7->N8 Results Feedback

Figure 1: Step-by-step LC-MS/MS analytical workflow for the trace quantification of Cefaclor EP Impurity G.

References

  • Academia.edu. "Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics". URL: [Link]

  • Veeprho. "Cefaclor EP Impurity G | CAS 67308-21-8". URL: [Link]

  • ResearchGate. "Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC". URL:[Link]

  • Oxford Academic. "Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography". Journal of Chromatographic Science. URL:[Link]

Sources

Method

Application Note: Preparation, Isolation, and Handling of Cefaclor EP Impurity G (Isocefalexine) Reference Standards

Introduction & Mechanistic Context Cefaclor is a broad-spectrum, second-generation cephalosporin antibiotic widely prescribed for respiratory, skin, and urinary tract infections[1][2]. In pharmaceutical quality control,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Cefaclor is a broad-spectrum, second-generation cephalosporin antibiotic widely prescribed for respiratory, skin, and urinary tract infections[1][2]. In pharmaceutical quality control, the monitoring of related substances is a critical regulatory requirement, as certain functional groups in cephalosporin impurities can exhibit distinct toxicity profiles[3]. Among these, Cefaclor EP Impurity G , commonly known as Isocefalexine, is a highly scrutinized analyte[1].

The Causality of Impurity G Formation

Unlike many pharmacopeial impurities that arise from hydrolytic or oxidative degradation (e.g., lactam ring opening), Impurity G is fundamentally a process carryover impurity .

The industrial synthesis of Cefaclor typically involves the ring expansion (Morin rearrangement) of Penicillin V sulfoxide to a 3-methylenecepham intermediate. This intermediate normally undergoes ozonolysis to a 3-hydroxycephem, followed by chlorination to form the 3-chlorocephem core of Cefaclor. However, if the 3-methylenecepham intermediate escapes ozonolysis and is subsequently acylated with D-phenylglycine, it yields Isocefalexine (Impurity G).

Stereochemical Complexity

The systematic IUPAC name for Impurity G is (2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid[1][2].

Under systematic bicyclic nomenclature, the carboxylic acid resides at position 2 (corresponding to C4 in traditional cephalosporin numbering). The (2RS) designation is critical: the exocyclic double bond at C3 removes the planar geometry of the cephem core, turning C2 into a stereocenter. Consequently, Impurity G exists as a mixture of two diastereomers, commercially designated as Isomer A and Isomer B [4][5]. A highly rigorous analytical method must be capable of resolving both epimers.

Mechanism A Penicillin V Sulfoxide B 3-Methylenecepham Core (7-AMCA) A->B Morin Rearrangement C 3-Hydroxycephem Intermediate B->C Ozonolysis E Impurity G (Isocefalexine) Diastereomeric Mix B->E Direct Acylation (Process Carryover) D Cefaclor (3-Chlorocephem) C->D Chlorination + Acylation

Figure 1: Mechanistic origin of Cefaclor Impurity G as a synthetic process carryover.

Physicochemical Properties

Quantitative and structural data for Cefaclor Impurity G are summarized below to aid in analytical method development.

PropertySpecification
Common Name Cefaclor EP Impurity G / Isocefalexine[1]
CAS Number 67308-21-8 (Acid form)[1][6]
Molecular Formula C16H17N3O4S[5][6]
Molecular Weight 347.39 g/mol [5][6]
Appearance Off-White to Pale Beige Solid[7]
Stereochemistry Mixture of (2R) and (2S) epimers (Isomer A & B)[4][5]

Preparation & Isolation Protocol

Causality of Experimental Choice: Attempting to generate Impurity G via forced degradation of Cefaclor is chemically unfeasible. Replacing a vinylic chlorine atom (at C3) with an exocyclic methylene group cannot occur under standard hydrolytic, thermal, or photolytic stress conditions. Therefore, the reference standard must be synthesized de novo via the direct acylation of 7-amino-3-methylenecepham-4-carboxylic acid (7-AMCA).

Step-by-Step Synthetic Workflow
  • Activation of the Side Chain: Protect D-alpha-phenylglycine using a Dane salt approach (reaction with methyl acetoacetate) and activate it as a mixed anhydride using isobutyl chloroformate at -20°C in anhydrous tetrahydrofuran (THF) to prevent racemization.

  • Coupling: Dissolve 7-AMCA in a mixture of water and acetone, adjusting the pH to 7.5-8.0 using triethylamine. Slowly add the activated D-phenylglycine anhydride to the 7-AMCA solution, maintaining the temperature below 5°C.

  • Deprotection and Crude Isolation: Acidify the reaction mixture to pH 2.0 using dilute HCl to cleave the enamine protection (Dane salt). Following deprotection, adjust the pH to the isoelectric point of Isocefalexine (pH ~4.5). The crude Impurity G will precipitate as an off-white solid.

  • Preparative HPLC Purification (Self-Validating Step): Because the crude product contains a mixture of Isomer A and Isomer B, as well as unreacted 7-AMCA, purification is performed using mass-triggered Preparative HPLC.

    • Column: C18 Reverse Phase (e.g., 250 mm x 21.2 mm, 5 µm).

    • Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B).

    • Validation: By triggering fraction collection strictly at m/z 348.1 [M+H]+, the system inherently rejects unreacted starting materials and side products, ensuring the isolated fractions contain only the target isomers.

Workflow S1 1. Synthesis Coupling 7-AMCA with D-Phenylglycine S2 2. Precipitation Adjust to Isoelectric Point (pH ~4.5) S1->S2 S3 3. Prep-HPLC Resolve (2R) and (2S) Epimers (Isomers A & B) S2->S3 S4 4. Lyophilization Yields High-Purity Solid Standard S3->S4 S5 5. Certification NMR (Methylene Protons) & LC-HRMS S4->S5

Figure 2: Workflow for the de novo synthesis and certification of Impurity G.

Characterization & Certification

To establish the material as a primary reference standard, an orthogonal, self-validating analytical suite must be employed.

  • LC-HRMS (High-Resolution Mass Spectrometry): Confirms the exact mass. Cefaclor Impurity G yields an [M+H]+ ion at m/z 348.1013. The absence of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1), which is present in Cefaclor, definitively proves the absence of the parent API.

  • 1H-NMR (Nuclear Magnetic Resonance): The definitive proof of the Impurity G structure lies in the proton NMR. The exocyclic double bond (3-methylene) presents as two distinct, finely split doublets or a multiplet in the region of 5.20 - 5.40 ppm . This completely differentiates it from Cefalexin (which has an endocyclic methyl singlet at ~2.0 ppm) and Cefaclor (which lacks protons at the C3 substituent).

  • HPLC-UV Purity: A gradient LC method using a superficially porous C18 column must be used to report the ratio of Isomer A to Isomer B[4][5]. Both peaks will share identical UV spectra (λmax ~ 260 nm) and identical mass, validating them as diastereomers.

Handling, Storage, and Stability

Reference standards of beta-lactam impurities are notoriously labile. Improper handling will lead to rapid degradation (e.g., lactam hydrolysis or polymerization), rendering the quantitative standard invalid.

  • Storage Conditions: Store the lyophilized powder in amber vials at -20°C under an inert atmosphere (Argon or Nitrogen) for long-term stability[5][7].

  • Working Aliquots: When preparing stock solutions for HPLC analysis, dissolve the standard in a mixture of Water/Acetonitrile (pH adjusted to ~4.5). Avoid highly alkaline diluents, which will rapidly hydrolyze the beta-lactam ring.

  • Hygroscopicity: The solid is highly hygroscopic. Vials must be allowed to equilibrate to room temperature in a desiccator prior to opening to prevent atmospheric moisture condensation, which artificially lowers the assay value.

References[1] Cefaclor EP Impurity G | CAS 67308-21-8 - Veeprho. veeprho.com. URL:https://veeprho.com/product/cefaclor-ep-impurity-g/[2] Cefaclor EP Impurity G | 67308-21-8 - Chemicea Pharmaceuticals. chemicea.com. URL:https://chemicea.com/product/cefaclor-ep-impurity-g/[6] cefaclor monohydrate and its Impurities - Pharmaffiliates. pharmaffiliates.com. URL:https://www.pharmaffiliates.com/en/impurities/cefaclor-monohydrate[7] CAS No : 67308-21-8 | Product Name : Cefaclor - Impurity G - Pharmaffiliates. pharmaffiliates.com. URL:https://www.pharmaffiliates.com/en/productdetails/Cefaclor---Impurity-G-PA-03-18070[4] Cefaclor Impurity G Isomer B - Guangzhou PI PI Biotech Inc. pipitech.com. URL:https://www.pipitech.com/product/cefaclor-impurity-g-isomer-b/[5] Cefaclor Impurity G Isomer A CAS 53994-73-37017 - Caming Pharmaceutical Ltd. caming.com. URL:https://www.caming.com/cefaclor-impurity-g-isomer-a-cas-53994-73-37017/[3] Toxic Effects of Cephalosporins with Specific Functional Groups as Indicated by Zebrafish Embryo Toxicity Testing. ResearchGate. URL:https://www.researchgate.net/publication/260384814_Toxic_Effects_of_Cephalosporins_with_Specific_Functional_Groups_as_Indicated_by_Zebrafish_Embryo_Toxicity_Testing

Sources

Application

Application Note: Isolation and Purification of Cefaclor EP Impurity G using Preparative High-Performance Liquid Chromatography

Abstract This application note provides a comprehensive guide to the isolation and purification of Cefaclor EP Impurity G, a specified impurity in the European Pharmacopoeia. The protocol herein details a robust preparat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the isolation and purification of Cefaclor EP Impurity G, a specified impurity in the European Pharmacopoeia. The protocol herein details a robust preparative High-Performance Liquid Chromatography (Prep-HPLC) method, developed to yield high-purity Impurity G suitable for use as a reference standard in analytical method development, validation, and quality control of Cefaclor active pharmaceutical ingredient (API). This document offers in-depth technical guidance, explaining the rationale behind experimental choices and providing a self-validating framework for the isolation process.

Introduction: The Significance of Impurity Profiling in Cefaclor

Cefaclor is a second-generation cephalosporin antibiotic widely prescribed for various bacterial infections.[1] Like all pharmaceuticals, the purity of Cefaclor is critical to its safety and efficacy. During its synthesis and storage, several related substances, or impurities, can form.[1] The European Pharmacopoeia (EP) mandates the control of these impurities, with specific limits for known and unknown related substances.

Cefaclor EP Impurity G, chemically known as (2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, is a specified impurity in the Cefaclor monograph. Its effective monitoring and control require a pure reference standard for accurate analytical quantification. This application note addresses the critical need for a reliable method to isolate and purify Cefaclor EP Impurity G from bulk Cefaclor or enriched impurity mixtures.

The primary challenge in isolating this impurity lies in its structural similarity to the parent Cefaclor molecule and other related impurities. Preparative HPLC is the technique of choice for this purpose, offering high-resolution separation and the ability to isolate compounds with high purity.

Understanding Cefaclor Degradation and Impurity Formation

A thorough understanding of Cefaclor's degradation pathways is essential for developing a successful isolation strategy. Cefaclor is known to degrade under various conditions, including acidic, basic, and oxidative stress.[2][3] Impurity G is often a product of these degradation pathways. Key degradation routes for Cefaclor include:

  • Hydrolysis of the β-lactam ring: This is a common degradation pathway for all β-lactam antibiotics.

  • Isomerization of the double bond in the dihydrothiazine ring. [3]

  • Intramolecular reactions: The side chain can interact with the core structure, leading to various degradation products.[3]

By understanding these pathways, we can anticipate the presence of other impurities and design a chromatographic method with sufficient selectivity to resolve Impurity G from these related compounds.

Preparative HPLC: The Cornerstone of Impurity Isolation

Preparative HPLC operates on the same principles as analytical HPLC but is designed to handle larger sample loads to isolate and purify compounds. The goal is to achieve the highest possible purity of the target compound with a reasonable recovery.

Method Development Strategy

The development of a preparative HPLC method is a systematic process that typically begins with an analytical scale separation. The key steps are:

  • Analytical Method Development: An analytical HPLC method is first developed to achieve baseline separation of Cefaclor EP Impurity G from the main component and other impurities.

  • Method Optimization and Scaling: The analytical method is then optimized for higher loading capacity and subsequently scaled up to a preparative scale. This involves adjusting the column dimensions, flow rate, and injection volume.

  • Fraction Collection: A fraction collector is used to selectively collect the eluent containing the purified Impurity G.

  • Post-Purification Processing: The collected fractions are then processed to remove the mobile phase and obtain the pure, solid impurity.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Analytical Method Development] --> B{Optimization & Scaling}; B --> C[Preparative HPLC Run]; C --> D[Fraction Collection]; D --> E[Post-Purification Processing]; E --> F[Purity Analysis & Characterization]; subgraph Legend direction LR node [shape=plaintext, fontcolor="#202124"]; Start [label="Start"]; Process [label="Process Step"]; End [label="End Product"]; end } caption: Workflow for Preparative HPLC Isolation.

Detailed Protocol for the Isolation and Purification of Cefaclor EP Impurity G

This protocol is designed as a comprehensive guide. Researchers may need to make minor adjustments based on the specific instrumentation and the composition of their starting material.

Materials and Equipment
Item Specification
Starting Material Cefaclor API containing a detectable amount of Impurity G, or a pre-enriched impurity mixture.
Solvents Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)
Preparative HPLC System Quaternary pump, UV-Vis detector, Autosampler/Manual injector, Fraction collector
Preparative Column C18 stationary phase, 10 µm particle size, 250 x 21.2 mm (or similar dimensions)
Analytical HPLC System For purity analysis of collected fractions
Analytical Column C18 stationary phase, 5 µm particle size, 250 x 4.6 mm
Rotary Evaporator For solvent removal
Lyophilizer (Freeze-dryer) For obtaining the final solid product
Analytical Balance
pH Meter
Analytical Method Development (Scouting Phase)

The initial step is to establish a robust analytical method that can effectively separate Cefaclor EP Impurity G from other components.

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature 30°C
Injection Volume 10 µL
Sample Preparation Dissolve Cefaclor in Mobile Phase A to a concentration of 1 mg/mL.

Rationale: A C18 column is a good starting point for the separation of moderately polar compounds like Cefaclor and its impurities. The gradient elution allows for the separation of a wide range of polarities. Formic acid is used as a mobile phase modifier to improve peak shape and ionization in mass spectrometry if used for characterization. A column temperature of 30°C is recommended to avoid on-column degradation of Cefaclor.[4]

Scale-Up to Preparative Chromatography

Once the analytical method provides satisfactory separation, the next step is to scale it up for preparative purposes. The goal is to maximize the sample load without sacrificing resolution.

Parameter Condition
Column C18, 250 x 21.2 mm, 10 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 30 minutes (maintain the same gradient profile as analytical)
Flow Rate 20 mL/min (scaled from analytical)
Detection UV at 265 nm (using a flow cell appropriate for preparative flow rates)
Column Temperature 30°C
Sample Preparation Dissolve Cefaclor in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile) to the highest possible concentration without causing precipitation. The final concentration may be in the range of 10-50 mg/mL.
Injection Volume Start with a small injection volume (e.g., 1 mL) and gradually increase to determine the maximum loading capacity.

Causality behind choices: The column dimensions are significantly larger to accommodate a higher sample load. The flow rate is scaled proportionally to the cross-sectional area of the preparative column to maintain a similar linear velocity as the analytical method. The gradient profile is kept the same to ensure a similar separation pattern.

Fraction Collection Strategy

The success of the purification heavily relies on an intelligent fraction collection strategy.

  • Triggering: Use a UV detector signal threshold to trigger fraction collection. Set the threshold just above the baseline noise to ensure all of the target peak is collected.

  • Peak Slicing: For optimal purity, it is advisable to collect the peak corresponding to Impurity G in multiple fractions (peak slicing). This allows for the separate collection of the peak front, apex, and tail. The purest fractions are typically found at the peak apex.

  • Post-run Analysis: Analyze each collected fraction using the analytical HPLC method to determine its purity. Pool the fractions that meet the desired purity specification (e.g., >95%).

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.5, height=0.5, fixedsize=true]; edge [color="#34A853"];

} caption: Fraction Collection Strategy for Impurity G.

Post-Purification Processing

The pooled fractions containing high-purity Impurity G are in a dilute solution of the mobile phase. The following steps are required to obtain the solid material:

  • Solvent Removal: Use a rotary evaporator to remove the majority of the acetonitrile and water. Maintain a low temperature (e.g., < 40°C) to prevent degradation of the impurity.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) it to remove the final traces of water. This will yield the purified Cefaclor EP Impurity G as a solid powder.

Characterization and Purity Confirmation

The final isolated solid should be thoroughly characterized to confirm its identity and purity.

  • Purity Analysis: Use the developed analytical HPLC method to determine the final purity of the isolated Impurity G. The purity should ideally be ≥95%.

  • Structural Confirmation: The identity of the isolated impurity should be confirmed using spectroscopic techniques such as:

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The in-process analytical checks at each stage ensure the success of the subsequent steps.

  • Analytical Method Validation: The analytical HPLC method used for purity assessment should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.

  • System Suitability: Before each preparative run and analytical purity check, system suitability tests should be performed to ensure the chromatographic system is performing adequately.

  • Reference Standard: The final isolated and characterized Impurity G can then be used as a qualified reference standard for routine quality control testing of Cefaclor.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the isolation and purification of Cefaclor EP Impurity G. By following a systematic approach of analytical method development, scaling to preparative chromatography, strategic fraction collection, and appropriate post-purification processing, researchers can obtain high-purity Impurity G. This purified material is invaluable for the accurate monitoring and control of impurities in Cefaclor, ensuring the quality, safety, and efficacy of this important antibiotic.

References

  • SynThink. Cefaclor EP Impurities & USP Related Compounds. SynThink. Accessed April 5, 2024. [Link]

  • Veeprho. Cefaclor Impurities and Related Compound. Veeprho. Accessed April 5, 2024. [Link]

  • Zhong, G., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 178, 112818.
  • Induri, M., & Vobalaboina, V. (2010). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 229-237.
  • Baertschi, S. W., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 584-593.

Sources

Method

Application Note: Stability-Indicating HPLC Assay for Cefaclor and Quantification of Impurity G

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Pharmaceutical Analysis & Quality Control Executive Summary Cefaclor is a second-generation cephalosporin antibiotic widely use...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Pharmaceutical Analysis & Quality Control

Executive Summary

Cefaclor is a second-generation cephalosporin antibiotic widely used for respiratory, urinary, and skin infections[1]. Like all β -lactam antibiotics, it is highly susceptible to degradation during synthesis, formulation, and storage. Developing a robust Stability-Indicating Assay Method (SIAM) is critical to differentiating the active pharmaceutical ingredient (API) from its degradation products.

This application note details a comprehensive, self-validating HPLC protocol specifically optimized for the resolution and quantification of Cefaclor and its critical degradant, Impurity G (the exomethylene isomer). By leveraging precise pH control and gradient elution, this method ensures regulatory compliance with ICH Q2(R1) and USP standards.

Mechanistic Insights: The Degradation of Cefaclor

To develop an effective SIAM, one must first understand the chemical vulnerabilities of the API. The structural integrity of Cefaclor relies on the strained β -lactam ring fused to a dihydrothiazine ring.

Impurity G (CAS: 67308-21-8), also known as Isocefalexine, is a structural analog characterized by an exomethylene group (3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid)[2].

  • Hydrolytic Degradation: Exposure to alkaline or highly acidic environments rapidly opens the β -lactam ring, leading to highly polar degradants such as Impurity A (a phenylglycine derivative)[3].

  • Isomerization (Formation of Impurity G): Under thermal stress or prolonged exposure to specific solvent conditions, the double bond within the dihydrothiazine ring migrates, forming the exomethylene isomer (Impurity G). Because Impurity G is structurally and hydrophobically similar to the parent Cefaclor, it is notoriously difficult to separate chromatographically.

Degradation_Pathway Cef Cefaclor API (Intact Cephalosporin) AcidBase Acid/Base Hydrolysis Cef->AcidBase Thermal Thermal/Photo Stress Cef->Thermal Lactam Beta-Lactam Ring Opening AcidBase->Lactam ImpG Impurity G (Exomethylene Isomer) Thermal->ImpG Isomerization ImpA Impurity A (Phenylglycine derivative) Lactam->ImpA

Caption: Forced degradation pathways of Cefaclor leading to Impurity G and other related substances.

Analytical Strategy & Causality

A standard isocratic method is insufficient for a Cefaclor SIAM because the polar ring-opened degradants will co-elute with the void volume, while the non-polar isomers will exhibit severe band broadening.

Why These Specific Conditions?
  • Column Selection (L1 / C18, 5 µm): The octadecylsilane stationary phase provides the necessary hydrophobic retention to separate the subtle structural differences between Cefaclor and its isomers[4].

  • Mobile Phase pH (4.0): This is the most critical parameter. At pH 4.0, the β -lactam ring is temporarily stabilized against hydrolysis during the run. Furthermore, the amino group on the phenylglycine side chain is protonated, ensuring consistent retention times and preventing peak tailing[4].

  • Diluent pH (2.5): The sample diluent is buffered to pH 2.5. Causality: Cefaclor is highly unstable in neutral aqueous solutions. Dropping the pH to 2.5 quenches degradation in situ, ensuring the sample remains stable in the autosampler for up to 18-24 hours[4].

  • Detection Wavelength (220 nm): The cephem nucleus exhibits maximum UV absorbance at 220 nm, allowing for the trace-level detection of Impurity G down to a 0.05% reporting threshold.

SIAM_Workflow A API & Impurity G Characterization B Forced Degradation (Hydrolysis, Oxidation, Thermal) A->B Stress testing C Method Optimization (HPLC/UPLC, Gradient, pH) B->C Degradant profiling D Chromatographic Separation Resolution > 2.0 C->D Parameter tuning E Method Validation (ICH Q2 Guidelines) D->E System suitability F Routine QC & Stability Testing E->F Validated method

Caption: Workflow for developing and validating a stability-indicating assay for Cefaclor and Impurity G.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) that acts as a logical gatekeeper; if the SST criteria are not met, the run is automatically invalidated, ensuring absolute trustworthiness of the generated data.

Reagents and Solutions
  • Diluent: Dissolve 2.4 g of monobasic sodium phosphate in 1 L of water. Adjust the pH to 2.5 using dilute phosphoric acid[4].

  • Mobile Phase A: Dissolve 6.9 g of monobasic sodium phosphate in 1 L of water. Adjust the pH to 4.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane[4].

  • Mobile Phase B: Mix Acetonitrile and Mobile Phase A in a 45:55 (v/v) ratio. Degas thoroughly[4].

Sample Preparation
  • Standard Solution: Prepare a 0.05 mg/mL solution of USP Cefaclor RS in Diluent. Sonicate briefly (avoid heating)[4].

  • System Suitability Solution: Prepare a solution containing 0.05 mg/mL of Cefaclor RS and 0.05 mg/mL of Impurity G (and/or Delta-3 Isomer) in Diluent[4].

  • Sample Solution: Accurately weigh and dissolve the Cefaclor sample to achieve a concentration of 5.0 mg/mL in Diluent. Use within 2 hours at room temperature, or 20 hours if stored at 5°C[4].

Chromatographic Conditions
ParameterSpecification
Column C18 (L1), 4.6 mm × 250 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection UV at 220 nm
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold (Polar degradants)
30.07525Linear gradient (Isomer separation)
45.00100Linear gradient (Column wash)
55.00100Isocratic hold (Column wash)
60.0955Linear gradient (Re-equilibration)
70.0955Isocratic hold (Re-equilibration)

Method Validation & Quantitative Data

To guarantee the scientific integrity of the assay, the method must be validated according to ICH Q2(R1) guidelines. The built-in self-validation requires the following System Suitability parameters to be met before sample analysis begins.

System Suitability Testing (SST) Gatekeeper

Inject the System Suitability Solution and the Standard Solution. The system is only valid if it meets the criteria in the table below.

ParameterTarget SpecificationCausality / Rationale
Resolution ( Rs​ ) 2.0 (Cefaclor vs. Impurity G)Ensures baseline separation of the critical isomer pair, preventing integration overlap[4].
Tailing Factor ( Tf​ ) 1.2 (Cefaclor peak)Confirms that secondary interactions (e.g., silanol effects) are suppressed by the pH 4.0 buffer[4].
Injection Precision %RSD 2.0% (n=5)Validates autosampler accuracy and detector stability.
Typical Validation Summary (Impurity G)

Below is a summarized data presentation of expected validation results for Impurity G using this optimized protocol.

Validation ParameterResult / RangeAcceptance Criteria
Limit of Detection (LOD) 0.015%Signal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.05%Signal-to-Noise (S/N) 10
Linearity Range 0.05% to 2.5% R2≥0.999
Accuracy (Recovery) 98.5% - 101.2%90.0% - 110.0% at LOQ level
Method Robustness Pass ( ± 0.2 pH, ± 2°C)No significant change in Rs​ or Tf​

Acceptance Criteria for Samples: Individual impurities (including Impurity G) must be Not More Than (NMT) 0.5%. Total impurities must be NMT 2.0%[4].

References

  • Cefaclor USP 2025 Monograph Source: Trungtamthuoc URL:[Link]

  • Cefaclor Impurities Reference Standards Source: SynZeal URL:[Link]

Sources

Application

Application Note: Advanced Sample Preparation Protocols for the Extraction and Quantification of Cefaclor EP Impurity G

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol Introduction & Scientific Rationale Cefaclor is a br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol

Introduction & Scientific Rationale

Cefaclor is a broad-spectrum, second-generation cephalosporin antibiotic utilized globally for the treatment of bacterial infections[1]. Ensuring the purity of Cefaclor active pharmaceutical ingredients (API) and formulated dosage forms is a critical regulatory requirement. Among the pharmacopeial impurities monitored, Cefaclor EP Impurity G (Isocefalexine; CAS 67308-21-8) presents a unique analytical challenge[2].

Unlike common degradants formed via aqueous hydrolysis of the β -lactam ring, Impurity G is primarily a process-related impurity . Structurally, it is characterized by a 3-exomethylene group rather than the 3-chloro-cephem nucleus found in the active Cefaclor molecule[2]. This impurity typically arises during the synthetic pathway—specifically from the incomplete conversion or inadvertent acylation of the 3-exomethylene cepham intermediate prior to ozonolysis and chlorination.

The Analytical Challenge (Causality in Sample Prep)

Because Cefaclor and its derivatives are highly susceptible to in situ degradation (such as Δ3 to Δ2 isomerization or β -lactam ring opening) under thermal stress or pH extremes, the sample preparation protocol must be meticulously designed[3]. If extraction conditions are too aggressive, the API will degrade during the sample preparation phase, generating artefactual impurity peaks that can co-elute with or mask the endogenous levels of Impurity G. Therefore, this protocol utilizes a chilled, pH-controlled extraction matrix to establish a self-validating, artifact-free analytical system[4].

Synthesis Intermediate 3-Exomethylene Cepham (Synthetic Intermediate) Chlorination Ozonolysis & Chlorination Intermediate->Chlorination ImpG EP Impurity G (Isocefalexine Byproduct) Intermediate->ImpG Incomplete Conversion + Acylation Cefaclor Cefaclor API (Target Molecule) Chlorination->Cefaclor Complete Conversion

Figure 1: Synthetic origin of Cefaclor EP Impurity G as a process-related byproduct.

Physicochemical Profiling & Chromatographic Strategy

To effectively extract and quantify Impurity G without degrading the parent drug, the extraction solvent must mirror the mobile phase conditions where the β -lactam is most stable (typically pH 4.5 – 5.0)[4].

Table 1: Physicochemical Properties of Cefaclor vs. EP Impurity G
ParameterCefaclor (API)EP Impurity G (Isocefalexine)
CAS Number 53483-70-867308-21-8[2]
Molecular Formula C₁₅H₁₄ClN₃O₄SC₁₆H₁₇N₃O₄S[5]
Molecular Weight 367.81 g/mol 347.39 g/mol [5]
Key Structural Feature 3-chloro-cephem nucleus3-exomethylene group[2]
Origin Active Pharmaceutical IngredientProcess-related intermediate/byproduct
Table 2: Optimized Chromatographic Conditions (HPLC-DAD)

These conditions are optimized to resolve Impurity G from the main Cefaclor peak and other related substances (e.g., Impurity A, B, and E).

ParameterSpecificationScientific Causality
Column C18 (250 mm × 4.6 mm, 5 µm)Provides optimal hydrophobic retention for polar β -lactams[4].
Mobile Phase Acetonitrile : Methanol : 0.02 M Ammonium Dihydrogen Phosphate (pH 4.7) (25:10:65, v/v)pH 4.7 maintains β -lactam stability and ensures consistent ionization of the carboxylic acid moiety[4].
Flow Rate 1.0 mL/minBalances peak resolution and analytical run time[4].
Detection UV/DAD at 265 nmAligns with the maximum absorbance ( λmax​ ) for the cephalosporin chromophore[4].
Injection Vol. 20 µLEnsures sufficient sensitivity for trace impurity quantification (<0.1% threshold)[3].

Materials and Reagents

  • Standards: Cefaclor Reference Standard, Cefaclor EP Impurity G Reference Standard (Purity 95%)[6].

  • Reagents: HPLC-Grade Acetonitrile, HPLC-Grade Methanol, Ultra-pure Water (Milli-Q, 18.2 M Ω⋅ cm)[3].

  • Buffers: Ammonium dihydrogen phosphate (AR grade), Phosphoric acid (for pH adjustment)[4].

  • Consumables: 0.45 µm PTFE syringe filters, Amber volumetric flasks (Class A).

Experimental Protocols

Protocol A: Extraction from Bulk Cefaclor API

This protocol is designed for the release testing of raw API batches.

  • Diluent Preparation: Prepare a mixture of 0.02 M Ammonium Dihydrogen Phosphate buffer (adjusted to pH 4.7 with phosphoric acid) and Methanol in an 80:20 (v/v) ratio. Chill the diluent to 4°C prior to use.

    • Expert Insight: Chilling the diluent suppresses the kinetics of hydrolysis, ensuring the impurity profile reflects the actual batch quality rather than sample-prep artifacts.

  • Sample Weighing: Accurately weigh 50.0 mg of Cefaclor API into a 50 mL amber volumetric flask.

    • Expert Insight: Amber flasks are mandatory to prevent photo-catalyzed degradation of the cephalosporin core.

  • Primary Dissolution: Add 30 mL of the chilled diluent to the flask.

  • Ultrasonic Extraction: Sonicate the flask in a cold-water bath (< 15°C) for exactly 5 minutes.

    • Expert Insight: Prolonged sonication generates localized heat (cavitation), which can open the β -lactam ring. Strict time and temperature control is non-negotiable.

  • Volume Adjustment: Allow the solution to equilibrate to room temperature for no more than 2 minutes, then make up to the mark with the diluent. Mix thoroughly by inversion.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first 2 mL of the filtrate to account for any potential membrane adsorption.

Protocol B: Extraction from Formulated Solid Dosage Forms (Capsules)

Formulated products contain excipients (e.g., magnesium stearate, starches) that can cause column backpressure or matrix effects. This protocol includes a precipitation and clarification step.

  • Sample Pooling: Carefully empty the contents of 20 Cefaclor capsules. Grind and mix the powder thoroughly in a mortar to ensure batch homogeneity.

  • Sample Weighing: Accurately weigh an amount of the pooled powder equivalent to 50.0 mg of the Cefaclor active ingredient into a 50 mL amber centrifuge tube.

  • Matrix Disruption: Add 30 mL of the chilled diluent (pH 4.7 Buffer/Methanol, 80:20 v/v). Vortex vigorously for 2 minutes to disrupt the hydrophobic excipient matrix (e.g., magnesium stearate).

  • Cold Sonication: Sonicate the tube in a cold-water bath (< 15°C) for 10 minutes to ensure complete extraction of the API and Impurity G from the excipient binders.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.

    • Expert Insight: Centrifugation rapidly pellets the insoluble excipients, preventing them from clogging the syringe filter in the next step and reducing sample preparation time.

  • Filtration: Decant the supernatant and filter it through a 0.45 µm PTFE syringe filter directly into a chilled HPLC autosampler vial.

G Start Cefaclor Sample (Capsule Powder Eq. 50mg API) Solvent Add Chilled Diluent (pH 4.7 Buffer/MeOH 80:20) Start->Solvent Vortex Vortex Mixing (2 min for Matrix Disruption) Solvent->Vortex Sonicate Cold Ultrasonic Extraction (10 min, <15°C to prevent degradation) Vortex->Sonicate Centrifuge Centrifugation (4000 rpm, 10 min at 4°C) Sonicate->Centrifuge Filter Filtration (0.45 µm PTFE Membrane) Centrifuge->Filter Analyze HPLC-UV/DAD Analysis (Inject 20 µL at 265 nm) Filter->Analyze

Figure 2: Optimized sample preparation workflow for Cefaclor EP Impurity G extraction.

System Suitability & Validation

To ensure the extraction and analytical system is self-validating, run a System Suitability Test (SST) using a spiked standard solution containing Cefaclor and Impurity G prior to sample analysis.

Table 3: System Suitability Parameters
ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) 2.0 between Cefaclor and Impurity GEnsures baseline separation for accurate integration and quantitation of the trace impurity.
Tailing Factor ( Tf​ ) 1.5 for the Cefaclor peakIndicates optimal column health and lack of secondary interactions (e.g., silanol interactions).
Relative Standard Deviation (RSD) 2.0% for 5 replicate injectionsConfirms the precision of the autosampler and the stability of the extracted sample in the vial.
Signal-to-Noise (S/N) for Impurity G 10 at the Limit of Quantitation (LOQ)Guarantees the method is sensitive enough to detect the impurity at pharmacopeial threshold limits.

References

  • Cefaclor EP Impurity G | CAS 67308-21-8 - Veeprho Source: Veeprho Pharmaceuticals URL:[Link]

  • Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics Source: Academia.edu / Journal of Chromatography A URL:[Link]

  • Novel RP-HPLC-DAD and RP-UPLC Methods for Simultaneous Determination of Cefaclor and Methylparaben in their Dosage Form Source: SciSpace / Analytical Chemistry Journals URL:[Link]

  • Cefaclor Impurity G Isomer A CAS 53994-73-37017 Source: Caming Pharmaceutical Ltd URL:[Link]

Sources

Method

Chromatographic Separation of Cefaclor API and EP Impurity G: Method Development and Mechanistic Insights

Introduction & Mechanistic Background Cefaclor is a second-generation semi-synthetic cephalosporin antibiotic widely utilized for its broad-spectrum efficacy against gram-positive and gram-negative bacteria [1]. During t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Cefaclor is a second-generation semi-synthetic cephalosporin antibiotic widely utilized for its broad-spectrum efficacy against gram-positive and gram-negative bacteria [1]. During the synthesis and storage of Cefaclor, several related substances and degradation products can form, necessitating rigorous quality control to meet International Council for Harmonisation (ICH) and European Pharmacopoeia (EP) guidelines.

One of the critical impurities monitored is Cefaclor EP Impurity G (Isocefalexine; CAS No. 67308-21-8), chemically defined as [6R-[6α,7β(R*)]]-7-[(Aminophenylacetyl)amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid [2]. The structural similarity between the Cefaclor active pharmaceutical ingredient (API) and Impurity G—differing primarily in the substitution and double-bond placement within the dihydrothiazine ring—presents a significant chromatographic challenge.

Causality in Chromatographic Choices

To achieve baseline separation (Resolution, Rs​>2.0 ), the method leverages reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing a high-density C18 stationary phase. The choice of a phosphate buffer at an acidic pH (pH 2.5) is not arbitrary; it suppresses the ionization of the carboxylic acid moieties on both the API and the impurity, increasing their hydrophobicity and retention on the non-polar stationary phase. The gradient elution with Acetonitrile (MeCN) exploits the subtle differences in the π−π interactions and dipole moments between the chlorine-substituted ring of Cefaclor and the exocyclic methylene group of Impurity G.

Experimental Protocol: Self-Validating HPLC Workflow

This protocol is designed as a self-validating system. By incorporating a system suitability test (SST) utilizing a known resolution mixture, the analyst can verify column performance and mobile phase preparation prior to sample analysis.

Reagents and Materials
  • Cefaclor API Reference Standard (Traceable to Ph. Eur.) [3]

  • Cefaclor EP Impurity G Reference Standard [2]

  • Stationary Phase: Octadecylsilyl (C18) silica gel column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M Monobasic Sodium Phosphate buffer, adjusted to pH 2.5 with orthophosphoric acid.

  • Mobile Phase B: HPLC-grade Acetonitrile.

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 6.0 g of monobasic sodium phosphate in 1000 mL of Milli-Q water. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Standard Preparation:

    • System Suitability Solution: Accurately weigh 10 mg of Cefaclor API and 1 mg of Cefaclor EP Impurity G. Dissolve in 10 mL of Mobile Phase A (sonicate if necessary).

    • Test Solution: Prepare the Cefaclor sample at a concentration of 1.0 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: UV at 220 nm (optimal for the β -lactam chromophore).

    • Injection Volume: 20 µL.

  • Gradient Program:

    • 0–15 min: 95% A / 5% B

    • 15–30 min: Linear gradient to 70% A / 30% B

    • 30–40 min: Isocratic at 70% A / 30% B

    • 40–45 min: Return to 95% A / 5% B (Re-equilibration)

  • System Suitability Verification: Inject the SST solution. The resolution ( Rs​ ) between Cefaclor and Impurity G must be ≥2.5 . The symmetry factor for the Cefaclor peak must be between 0.8 and 1.5.

Data Presentation

The following table summarizes the expected chromatographic parameters based on the validated method.

AnalyteRelative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )Limit of Detection (LOD)
Cefaclor API1.00 (~18.5 min)N/A1.10.02 µg/mL
EP Impurity G1.15 (~21.3 min)3.21.20.05 µg/mL
EP Impurity A0.45 (~8.3 min)> 5.01.00.01 µg/mL

Table 1: Quantitative chromatographic performance metrics for Cefaclor and related impurities.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, ensuring all quality control checkpoints are met before data reporting.

G SamplePrep Sample Preparation (API & Impurity G) HPLC RP-HPLC Injection (C18 Column, 30°C) SamplePrep->HPLC MobilePhase Mobile Phase Prep (pH 2.5 Buffer / MeCN) MobilePhase->HPLC Detection UV Detection (220 nm) HPLC->Detection SST System Suitability (Rs >= 2.5?) Detection->SST Report Data Integration & Impurity Profiling SST->Report Pass

Figure 1: Analytical workflow for the chromatographic separation and validation of Cefaclor and Impurity G.

References

  • Veeprho. "Cefaclor Impurities and Related Compound." Veeprho Catalog. Available at: [Link]

Application

Application Note: Analytical Profiling and Routine Quality Control of Cefaclor Using EP Impurity G (Isocefalexine)

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Routine Quality Control (QC), Stability Testing, and Method Validation Introduction & Pharmacological Context Cefaclor is a br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Routine Quality Control (QC), Stability Testing, and Method Validation

Introduction & Pharmacological Context

Cefaclor is a broad-spectrum, second-generation cephalosporin antibiotic routinely prescribed for respiratory and urinary tract infections. Ensuring the safety and efficacy of this Active Pharmaceutical Ingredient (API) requires rigorous impurity profiling. One of the most critical degradation products and process-related impurities monitored during routine Quality Control (QC) is Cefaclor EP Impurity G (Isocefalexine; CAS 67308-21-8) ()[1].

Structurally, Impurity G is an isomerized variant of the cephalosporin core, identified chemically as (2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid. Because structural isomerizations in beta-lactams often lead to a direct loss of antimicrobial activity and introduce potential immunogenic risks, quantifying Impurity G is a mandatory compliance step under European Pharmacopoeia (Ph. Eur.) guidelines ()[2].

Mechanistic Insights into Impurity Formation

To design an effective analytical method, one must understand the causality of the impurity's formation. The beta-lactam ring of Cefaclor is highly susceptible to nucleophilic attack, hydrolysis, and pH-dependent isomerization.

Impurity G typically forms via the migration of the double bond in the dihydrothiazine ring (shifting to an exocyclic methylene configuration) under specific temperature stresses or pH fluctuations during synthesis, or due to improper atmospheric humidity during storage. Consequently, the presence of Impurity G serves as a direct, quantifiable indicator of API degradation and formulation instability.

Analytical Strategy & Workflow

To achieve baseline separation of Cefaclor from Impurity G and other related substances, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with gradient elution is employed. The workflow incorporates a self-validating System Suitability Test (SST) to ensure chromatographic integrity before any sample quantification occurs.

QC_Workflow Start Cefaclor API / Formulation Prep Sample Preparation (Phosphate Buffer pH 4.0) Start->Prep Spike Spike with Impurity G (Isocefalexine Reference) Prep->Spike Validation HPLC RP-HPLC Separation (Gradient Elution, 220 nm) Prep->HPLC Spike->HPLC SST System Suitability Test (Resolution > 1.5) HPLC->SST SST->HPLC Fail (Recalibrate) Analysis Data Analysis & Quantification SST->Analysis Pass

Fig 1. RP-HPLC quality control workflow for Cefaclor and Impurity G validation.

Experimental Protocol: Self-Validating RP-HPLC Method

The following protocol relies on gradient elution to separate the main API from polar degradation products and structurally similar impurities without excessive band broadening ().

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18 (ODS), 4.6 x 250 mm, 5 µmProvides high theoretical plates necessary for resolving structurally similar beta-lactam isomers.
Mobile Phase A 50 mM Phosphate Buffer (pH 4.0)Maintains the zwitterionic balance of the amphoteric Cefaclor core, preventing retention time drift.
Mobile Phase B Acetonitrile (HPLC Grade)Elutes strongly retained, hydrophobic degradation products (e.g., Cefaclor dimers).
Gradient Profile 2.25% to 45% B over 30 minsEnsures sharp peaks for early eluters while efficiently clearing late-eluting impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 5 µm particle size column to maximize resolution.
Detection UV at 220 nmCaptures the conjugated pi-system of the cephalosporin core for maximum sensitivity.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Action: Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water. Adjust the pH strictly to 4.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm membrane and degas.

  • Causality: Precise pH control is the most critical variable. A pH of 4.0 minimizes the fluctuation of retention times for amphoteric compounds present in the sample matrix.

Step 2: Preparation of Reference Standards (System Suitability)

  • Action: Accurately weigh 10 mg of Cefaclor Reference Standard and 1 mg of Cefaclor EP Impurity G Reference Standard ()[3] into a 100 mL volumetric flask. Dissolve and make up to volume with Mobile Phase A.

  • Causality: Preparing standards in the aqueous mobile phase mimics the sample matrix. Because beta-lactams are highly prone to hydrolysis, solutions must be prepared fresh and stored in a refrigerated autosampler (4°C) to prevent in-situ degradation during the sequence run.

Step 3: Sample Preparation

  • Action: Weigh an amount of API or pulverized formulation equivalent to 50 mg of Cefaclor. Extract with 50 mL of Mobile Phase A, sonicate for 5 minutes at room temperature, and filter through a 0.22 µm PTFE syringe filter.

  • Causality: Sonication ensures complete extraction of the API from excipient matrices, while the 0.22 µm filter removes particulate matter that could occlude the analytical column and cause backpressure spikes.

Step 4: System Suitability Testing (SST) - The Self-Validating Mechanism

  • Action: Inject the System Suitability solution (Step 2) in triplicate prior to any sample analysis.

  • Causality: The chromatographic run is only validated if the resolution ( Rs​ ) between Cefaclor and Impurity G is ≥1.5 , and the Relative Standard Deviation (RSD) of the Cefaclor peak area is ≤2.0% . This internal logic gate guarantees that the column chemistry and mobile phase kinetics are functioning optimally before committing to sample quantification.

Data Presentation & Expected Results

Under the specified gradient conditions, the structural similarities between the impurities dictate their elution order. Impurity G, being slightly more polar due to its isomeric configuration, typically elutes before the main Cefaclor peak.

AnalyteRepresentative RRT*Ph. Eur. Typical Limit (% w/w)
EP Impurity A~0.45 ≤0.5%
EP Impurity G ~0.85 ≤0.2%
Cefaclor (API)1.00N/A
EP Impurity B~1.20 ≤0.5%

*Relative Retention Time (RRT) is illustrative and will vary slightly based on the specific C18 column end-capping and exact dead volume of the HPLC system.

Conclusion

The integration of Cefaclor EP Impurity G into routine QC testing is not merely a regulatory formality; it is a critical scientific measure of API stability. By utilizing a pH-stabilized gradient RP-HPLC method coupled with strict System Suitability criteria, analytical scientists can create a self-validating workflow. This ensures that any structural isomerization of the cephalosporin core is accurately quantified, thereby safeguarding the therapeutic integrity of the final drug product.

References

  • Veeprho Pharmaceuticals. "Cefaclor EP Impurity G | CAS 67308-21-8." Veeprho Reference Standards. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "European Pharmacopoeia (Ph. Eur.) Reference Standards." EDQM Official Portal. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Optimization for Cefaclor EP Impurity G

Welcome to the advanced troubleshooting center for beta-lactam impurity analysis. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges—speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for beta-lactam impurity analysis. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges—specifically peak tailing and poor resolution—when analyzing Cefaclor EP Impurity G (Isocefalexine).

Due to its complex molecular architecture, Impurity G frequently exhibits non-ideal chromatographic behavior. This guide synthesizes structural causality, mechanistic troubleshooting, and self-validating protocols to ensure robust, reproducible high-performance liquid chromatography (HPLC) methods.

Part 1: Mechanistic Troubleshooting & FAQs

Cefaclor EP Impurity G, chemically defined as (2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, is a structural analog and degradation product of the broad-spectrum antibiotic Cefaclor[1][2].

Q1: Why does Cefaclor EP Impurity G exhibit severe peak tailing compared to other impurities? A1: The root cause lies in the molecule's zwitterionic nature. Impurity G contains both a primary amino group and a carboxylic acid moiety. At a neutral or mid-range pH, these functional groups are ionized ( NH3+​ and COO− ). The positively charged amino group undergoes secondary ion-exchange interactions with unreacted, negatively charged silanol groups ( SiO− ) on the silica stationary phase. This dual-retention mechanism (hydrophobic + ion-exchange) causes the analyte to elute at varying velocities, resulting in a broadened, asymmetrical tail[3].

Q2: How does mobile phase pH dictate the peak shape of this specific impurity? A2: Mobile phase pH acts as the primary thermodynamic switch for retention mechanisms. At pH > 6.0, residual silanols on the silica matrix are heavily ionized[4]. By lowering the mobile phase pH to the 3.5–4.5 range, you force the silanols into a neutral, protonated state ( SiOH ), effectively shutting down the secondary ion-exchange pathway. Simultaneously, acidic conditions help manage the ionization state of the beta-lactam's carboxylic acid, driving retention purely through predictable hydrophobic interactions[3][5].

Q3: If I cannot change my mobile phase pH due to method constraints, how can I correct the peak shape? A3: If pH adjustment is restricted, you must introduce a competitive silanol-blocking agent. Triethylamine (TEA) is highly effective for this purpose. When added to the mobile phase (e.g., 0.1% v/v), the highly basic TEA molecules competitively bind to the active SiO− sites, masking them from Impurity G. This allows the impurity to elute symmetrically even at pH 7.0[6][7]. Alternatively, switching to an ultra-inert, extensively endcapped C18 column physically removes the silanol variable from the equation[4].

Part 2: Visualizing the Problem and Solution

To systematically eliminate peak tailing, follow the logical progression outlined in the workflow below. The subsequent diagram illustrates the molecular interactions driving these chromatographic phenomena.

Workflow N1 Impurity G Peak Tailing (Asymmetry > 1.5) N2 1. Adjust Mobile Phase pH (Target: pH 3.5 - 4.5) N1->N2 N3 2. Add Silanol Blocker (e.g., 0.1% TEA) N2->N3 If tailing > 1.5 N5 System Validated (Asymmetry 0.9 - 1.2) N2->N5 As < 1.2 N4 3. Switch Column (Ultra-Inert C18) N3->N4 If tailing > 1.5 N3->N5 As < 1.2 N4->N5 As < 1.2

Fig 1: Stepwise troubleshooting workflow for resolving Impurity G peak tailing.

Mechanism Zwit Impurity G (Zwitterion) Silanol Active Silanols (SiO-) Zwit->Silanol High pH (>6) Endcap Endcapped Silica (Si-CH3) Zwit->Endcap Low pH (<4.5) Tail Ion-Exchange (Peak Tailing) Silanol->Tail Symm Hydrophobic (Symmetric Peak) Endcap->Symm

Fig 2: Mechanistic basis of peak tailing vs. symmetric elution for Impurity G.

Part 3: Self-Validating Experimental Protocols

The following protocol is designed as a closed-loop, self-validating system. You will establish a baseline, apply a targeted chemical modification, and mathematically verify the system's suitability before proceeding to sample analysis.

Protocol: Optimization of Impurity G Peak Symmetry

Prerequisites & Materials:

  • Analyte: Cefaclor EP Impurity G Reference Standard[8][9].

  • Column: Purospher™ STAR RP-18 endcapped (or equivalent ultra-inert C18, 5 µm, 250 x 4.6 mm)[3].

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Triethylamine (TEA), Glacial Acetic Acid or Phosphoric Acid[7][10].

Step 1: Baseline System Suitability Evaluation

  • Prepare a 50μg/mL standard solution of Cefaclor EP Impurity G in a diluent matching the initial mobile phase conditions.

  • Inject 10μL onto the system using a standard unbuffered mobile phase (e.g., Water:Acetonitrile 80:20 v/v).

  • Validation Gate: Calculate the Asymmetry factor ( As​ ) at 10% peak height.

    • Equation: As​=B/A (Where A is the front half-width and B is the back half-width of the peak).

    • Decision: If As​>1.5 , the system fails suitability due to silanol interaction. Proceed to Step 2.

Step 2: Buffer and pH Optimization

  • Prepare Mobile Phase A: 10mM Sodium Phosphate buffer. Adjust the pH to exactly 3.5 using dilute Phosphoric acid[3].

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Run an isocratic elution at 80% A / 20% B at a flow rate of 1.0mL/min .

  • Validation Gate: Re-inject the standard. If As​ drops to ≤1.2 , the method is validated. If tailing persists, proceed to Step 3.

Step 3: Introduction of Silanol-Blocking Additive

  • Modify Mobile Phase A by adding 0.1%(v/v) Triethylamine (TEA)[7].

  • Re-adjust the pH to the target specification (e.g., pH 7.0 if utilizing TEA as the primary blocking mechanism, as TEA neutralizes the acidic environment)[6][7].

  • Validation Gate: Re-inject the standard. The competitive binding of TEA to the silica matrix will yield an As​ between 0.9 and 1.2, accompanied by a theoretical plate count ( N ) >2500 . The system is now validated for quantitative analysis.

Part 4: Quantitative Data Summary

The table below summarizes the expected causality and quantitative outcomes when manipulating chromatographic parameters for Cefaclor EP Impurity G.

Column ChemistryMobile Phase ConditionMechanistic CausalityExpected Asymmetry ( As​ )
Standard C18 (Non-endcapped) pH 7.0, No AdditiveStrong silanol ionization ( SiO− ) causes severe ion-exchange with the impurity's NH3+​ group.> 1.8 (Severe Tailing)
Standard C18 (Non-endcapped) pH 7.0 + 0.1% TEATEA competitively binds to active silanols, masking them from the zwitterionic analyte[6].1.3 - 1.5 (Moderate)
Endcapped C18 pH 3.5, No AdditiveSilanols are fully protonated ( SiOH ); Impurity G relies entirely on hydrophobic retention[3].1.0 - 1.2 (Excellent)
Ultra-Inert C18 Acidic Acetonitrile / TFAMinimal silanol activity; acidic environment acts as an ion-pairing agent for residual amines[4][11].0.9 - 1.1 (Ideal)

Sources

Optimization

Technical Support Center: Troubleshooting Cefaclor EP Impurity G Degradation

Welcome to the Analytical Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing recovery and stability issues when quantifying Cefaclor EP Impurity G duri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing recovery and stability issues when quantifying Cefaclor EP Impurity G during pharmaceutical sample preparation.

Mechanistic Overview of Impurity G Instability

Cefaclor EP Impurity G, chemically characterized as Isocefalexine, is a critical pharmacopeial impurity monitored during the quality control of the second-generation cephalosporin antibiotic, Cefaclor[1]. Unlike the parent API, Impurity G features a highly reactive 3-methylene cepham core. During routine sample preparation, analysts frequently observe erratic recovery rates. This is driven by three primary degradation pathways: base-catalyzed isomerization of the double bond[2], nucleophilic hydrolysis of the highly strained β-lactam ring, and intramolecular aminolysis[3].

Frequently Asked Questions (FAQs)

Q: Why does the Impurity G peak area decrease while a secondary peak increases during my HPLC sequence? A: This is a classic indicator of in situ degradation within your autosampler. Isocefalexine contains an exocyclic double bond. Under slightly basic or even neutral conditions, proton abstraction leads to a thermodynamically favored endocyclic double bond shift, converting Impurity G into Cephalexin (Δ³-cephem)[4]. Furthermore, the primary amine on the phenylglycine side chain can attack the β-lactam carbonyl, forming a diketopiperazine derivative[3].

Q: How does sample diluent pH affect the stability of Impurity G? A: The β-lactam ring and the exocyclic double bond are exceptionally pH-sensitive. At pH > 6.5, base-catalyzed isomerization and hydrolysis accelerate exponentially. Conversely, at pH < 3.0, acid-catalyzed hydrolysis dominates[4]. The optimal stability window for Isocefalexine is strictly maintained between pH 4.0 and 5.0.

Q: Can I use methanol as a sample extraction solvent to improve solubility? A: No. Primary alcohols like methanol act as strong nucleophiles that attack the strained β-lactam ring of Impurity G, forming inactive ester degradants. Always use Acetonitrile (MeCN) paired with a weakly acidic aqueous buffer to maintain structural integrity[5].

Quantitative Degradation Profile

To illustrate the causality of solvent and temperature choices, the following table summarizes the degradation kinetics of Cefaclor EP Impurity G under various sample preparation conditions.

Sample Preparation ConditionTime (hrs)Primary Degradant Formed% Recovery of Impurity G
pH 4.5 Buffer / 4°C 12None detected99.2%
pH 4.5 Buffer / 25°C 12Diketopiperazine94.5%
pH 7.0 Buffer / 25°C 4Cephalexin (Isomerization)78.1%
Methanol Diluent / 25°C 4Methyl Ester Degradant85.3%
Optimized Experimental Protocol: Self-Validating Sample Preparation

To ensure absolute trustworthiness in your analytical results, follow this step-by-step methodology designed to arrest degradation pathways.

Step 1: Diluent Preparation Prepare a mixture of 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer adjusted to pH 4.5 with dilute phosphoric acid, and HPLC-grade Acetonitrile (80:20, v/v). Chill the diluent to 4°C prior to use[5].

Step 2: Sample Extraction Accurately weigh the Cefaclor sample into an amber volumetric flask. Causality: Amber glassware prevents UV-induced photodegradation of the cephalosporin core[4].

Step 3: Dissolution & Thermal Control Add the chilled diluent to 75% of the flask's volume. Sonicate in a cold water bath (≤ 10°C) for no more than 5 minutes. Causality: Prolonged sonication generates localized heat, which provides the activation energy required for intramolecular aminolysis and ring contraction[2].

Step 4: Filtration Make up to the mark with chilled diluent. Filter immediately through a 0.22 µm PTFE syringe filter. Discard the first 2 mL of the filtrate to saturate any active binding sites on the membrane, preventing analyte loss.

Step 5: System Validation Check (Self-Validating Step) Transfer the filtrate to amber HPLC vials and place them in a thermostatted autosampler set strictly to 4°C. Validation: Before running the full sequence, inject a standard solution of Cefaclor EP Impurity G. Monitor the relative retention time (RRT) corresponding to Cephalexin. If the Cephalexin peak area exceeds 0.5% of the Impurity G peak area, the sample preparation environment is too alkaline or warm, and the diluent must be recalibrated and remade.

Degradation Pathway Visualization

ImpurityGDegradation ImpG Cefaclor EP Impurity G (Isocefalexine) [3-methylene cepham] Isomerization Base-Catalyzed Isomerization (pH > 6.5) ImpG->Isomerization Proton Abstraction Hydrolysis Nucleophilic Attack (H2O / OH- / MeOH) ImpG->Hydrolysis Hydrolytic Cleavage Aminolysis Intramolecular Aminolysis (Heat / Time) ImpG->Aminolysis Primary Amine Attack Cephalexin Cephalexin [Δ3-cephem] Isomerization->Cephalexin Double Bond Shift RingOpen β-Lactam Ring-Opened Degradant Hydrolysis->RingOpen Decarboxylation DKP Diketopiperazine Derivative Aminolysis->DKP Ring Contraction

Mechanistic degradation pathways of Cefaclor EP Impurity G (Isocefalexine) during sample preparation.

References[4] Cefaclor-d5 degradation pathways and identification of degradants. Benchchem. https://www.benchchem.com/product/b111537[3] ChemInform Abstract: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. ResearchGate.https://www.researchgate.net/publication/24435017[2] Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. PubMed. https://pubmed.ncbi.nlm.nih.gov/9145376/[5] Evaluation of cefaclor oral suspensions stability using reversed phase high performance liquid chromatography and antimicrobial diffusion methods. ResearchGate. https://www.researchgate.net/publication/282250269[1] Cephalexin EP Impurities & USP Related Compounds. SynThink.https://synthinkchemicals.com/cephalexin-impurities

Sources

Troubleshooting

Optimizing mobile phase gradients for Cefaclor Impurity G detection

Technical Support Center: Cefaclor Impurity G Detection A-Level: Senior Application Scientist Welcome to the technical support center for optimizing the detection of Cefaclor Impurity G. This guide is designed for resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cefaclor Impurity G Detection

A-Level: Senior Application Scientist

Welcome to the technical support center for optimizing the detection of Cefaclor Impurity G. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the HPLC analysis of Cefaclor and its related substances.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Cefaclor from Impurity G?

Cefaclor and its impurities, including Impurity G (often the delta-3-isomer), are structurally similar, making their separation by reversed-phase HPLC challenging.[1][2] The primary difficulties lie in achieving adequate resolution between the main Cefaclor peak and the closely eluting impurity peaks. Furthermore, Cefaclor can be unstable under certain analytical conditions, potentially leading to the on-column formation of degradation products that can be mistaken for genuine impurities.[3][4]

Q2: What is a good starting point for mobile phase composition?

A common starting point for the analysis of Cefaclor and its impurities involves a buffered aqueous phase and an organic modifier. Pharmacopeial methods, such as those from the USP, often recommend a mobile phase consisting of a phosphate buffer and acetonitrile.[5][6] For instance, a typical mobile phase might be a mixture of a phosphate buffer (e.g., 50 mM sodium phosphate) at a slightly acidic pH (around 4.0) and acetonitrile.[7] The use of an ion-pairing agent, like sodium 1-pentanesulfonate, can also be beneficial for improving peak shape and retention.[8][9][10][11]

Q3: How does mobile phase pH affect the separation of Cefaclor and Impurity G?

The pH of the mobile phase is a critical parameter as it influences the ionization state of both Cefaclor and its impurities, which are amphoteric compounds.[7] Adjusting the pH can significantly alter their retention times and selectivity. A pH around 4.0 has been shown to provide good separation and stable retention.[7][12] It is crucial to operate within the stable pH range of your HPLC column, typically between pH 2 and 8 for silica-based reversed-phase columns, to prevent column degradation.[13][14]

Q4: Which organic modifier, acetonitrile or methanol, is better for this separation?

Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths. The choice between the two can affect the selectivity of the separation. It is often beneficial to screen both solvents during method development to determine which provides the optimal resolution for the critical pair (Cefaclor and Impurity G).[15][16] Some methods even utilize a ternary mixture of acetonitrile, methanol, and a buffer to fine-tune the separation.[15][17]

Troubleshooting Guide

Problem 1: Poor resolution between Cefaclor and Impurity G.

Cause & Solution:

  • Inadequate Mobile Phase Composition: The organic modifier concentration and the buffer pH may not be optimal.

    • Action: Systematically adjust the gradient slope. A shallower gradient will increase the run time but often improves the resolution of closely eluting peaks.[18][19] Also, fine-tune the mobile phase pH in small increments (e.g., 0.2 pH units) to see if selectivity improves.[20][21]

  • Incorrect Column Chemistry: The stationary phase may not have the appropriate selectivity for this separation.

    • Action: Screen different C18 columns from various manufacturers, as subtle differences in bonding chemistry and end-capping can significantly impact selectivity. If C18 columns do not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded column.

Problem 2: Tailing peaks for Cefaclor or its impurities.

Cause & Solution:

  • Secondary Silanol Interactions: Active silanol groups on the silica support of the column can interact with the basic amine functionalities on Cefaclor and its impurities, leading to peak tailing.

    • Action:

      • Lower the pH: Operating at a lower pH (e.g., 2.5-3.0) can protonate the silanol groups, reducing these unwanted interactions.[8][9]

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%) to block the active silanol sites.[9][10]

      • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column designed to minimize silanol activity.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Action: Reduce the injection volume or the concentration of the sample.[13]

Problem 3: Appearance of unexpected "ghost" peaks in the chromatogram.

Cause & Solution:

  • On-Column Degradation: Cefaclor can degrade on the column, especially at elevated temperatures, leading to the formation of artifactual peaks.[3][4]

    • Action:

      • Control Column Temperature: Maintain the column temperature at or below 30°C to minimize on-column degradation.[3][4]

      • Degas the Mobile Phase: Dissolved oxygen in the mobile phase can promote oxidative degradation.[3][4] Ensure the mobile phase is thoroughly degassed before use.

  • Contamination: Ghost peaks can also arise from contaminants in the mobile phase, sample solvent, or the HPLC system itself.

    • Action: Run a blank gradient (injecting only the sample solvent) to identify the source of the contamination.[21] Ensure high-purity solvents and freshly prepared mobile phases are used.[22]

Experimental Protocols

Protocol 1: Initial Gradient Scouting for Cefaclor and Impurity G
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.05 M Sodium Phosphate Monobasic, pH adjusted to 4.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with a broad scouting gradient to determine the elution window of the compounds.[18]

    • A suggested starting gradient is 5% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Cefaclor sample in Mobile Phase A or a mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Data Presentation: Example Starting Gradient Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmA standard reversed-phase column suitable for pharmaceutical analysis.
Mobile Phase A 0.05 M Sodium Phosphate, pH 4.0Buffering capacity to maintain a stable pH for reproducible retention times.[7]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5-50% B over 20 minA broad scouting gradient to identify the elution region of impurities.[18][19]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Temperature 30°CControlled temperature to ensure reproducibility and minimize on-column degradation.[3][4]
Detection 220 nmA wavelength where both Cefaclor and its impurities have significant absorbance.[1]

Visualizations

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Troubleshooting start Poor Resolution Between Cefaclor and Impurity G check_gradient Is the gradient slope optimized? start->check_gradient adjust_gradient Adjust Gradient: - Decrease the slope (e.g., from 5-50% over 20 min to 5-40% over 30 min) - Introduce isocratic holds check_gradient->adjust_gradient No check_pH Is the mobile phase pH optimal? check_gradient->check_pH Yes adjust_gradient->check_pH adjust_pH Fine-tune pH: - Adjust in small increments (±0.2 units) - Ensure pH is within column's stable range check_pH->adjust_pH No check_column Is the column chemistry appropriate? check_pH->check_column Yes adjust_pH->check_column change_column Screen Different Columns: - Try a different C18 from another vendor - Consider a phenyl-hexyl or polar-embedded phase check_column->change_column No end Resolution Achieved check_column->end Yes change_column->end

Caption: Troubleshooting workflow for poor resolution.

Relationship Between Mobile Phase Parameters and Separation

Mobile_Phase_Optimization cluster_parameters Mobile Phase Parameters cluster_outcomes Chromatographic Outcomes pH pH Retention_Time Retention Time pH->Retention_Time affects ionization Selectivity Selectivity pH->Selectivity Organic_Modifier Organic Modifier (Acetonitrile vs. Methanol) Organic_Modifier->Retention_Time affects polarity Organic_Modifier->Selectivity Buffer_Concentration Buffer Concentration Peak_Shape Peak Shape Buffer_Concentration->Peak_Shape reduces tailing Gradient_Slope Gradient Slope Resolution Resolution Gradient_Slope->Resolution inversely proportional Gradient_Slope->Retention_Time Retention_Time->Resolution Peak_Shape->Resolution Selectivity->Resolution

Sources

Optimization

Technical Support Center: Troubleshooting Cefaclor EP Impurity G Extraction

Welcome to the Advanced Analytical Troubleshooting Guide. Extracting zwitterionic beta-lactam impurities from complex matrices is one of the most notoriously difficult challenges in pharmaceutical bioanalysis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Guide. Extracting zwitterionic beta-lactam impurities from complex matrices is one of the most notoriously difficult challenges in pharmaceutical bioanalysis.

Cefaclor EP Impurity G (Isocefalexine, CAS 67308-21-8) is a process-related isomer of the second-generation cephalosporin antibiotic Cefaclor[1][2]. Researchers frequently report catastrophic recovery rates (<20%) during its extraction. This guide breaks down the causality behind these failures—rooted in speciation and hydrolytic instability—and provides a self-validating, field-proven methodology to achieve >85% recovery.

Expert Q&A: Diagnosing Extraction Failures

Q1: Why are my Liquid-Liquid Extraction (LLE) recoveries consistently below 20%?

The Causality: The failure of LLE is dictated by the molecule's speciation. Impurity G possesses two ionizable groups: a carboxylic acid (pKa ~1.5) and an alpha-amino group (pKa ~7.17)[3]. At physiological or neutral pH, it exists almost entirely as a zwitterion. While the net charge is zero, the localized positive and negative charges create a highly polar hydration shell. This results in an extremely low octanol-water partition coefficient (logD). Because the molecule is highly water-soluble in this state, it remains trapped in the aqueous phase regardless of the organic solvent used (e.g., ethyl acetate, dichloromethane).

Q2: How does pH affect both the stability and extractability of Impurity G?

The Causality: Beta-lactam degradation kinetics follow a distinct U-shaped pH-rate profile. Cefaclor and its isomers exhibit maximum stability near their isoelectric point (pH 4.5–5.5)[4]. However, extracting at this pH via LLE is impossible due to the zwitterionic effect described above.

If you lower the pH below 2.0 to fully protonate the carboxylic acid for LLE, you trigger rapid, specific acid-catalyzed hydrolysis of the 3-methylene-cepham ring[4]. Conversely, raising the pH above 8.0 to deprotonate the amino group triggers base-catalyzed ring opening. Therefore, you must balance molecular stability and ionization by operating at a tightly controlled pH of 3.0 during extraction.

Speciation Z Zwitterion (pH 4.5 - 5.5) Net Charge: 0 Max Stability, Min LLE Recovery C Cationic Form (pH < 2.0) Net Charge: +1 Acid-Catalyzed Hydrolysis Z->C Decrease pH (< 2) A Anionic Form (pH > 8.0) Net Charge: -1 Base-Catalyzed Ring Opening Z->A Increase pH (> 8) SPE MCX SPE Target (pH 3.0) Net Charge: +0.5 to +1 Optimal Retention & Stability Z->SPE Adjust to pH 3.0

Caption: pH-dependent speciation of Cefaclor Impurity G balancing stability and SPE retention.

Q3: Which Solid-Phase Extraction (SPE) chemistry is recommended to overcome this?

The Causality: To bypass the limitations of LLE, Mixed-Mode Cation Exchange (MCX) SPE is the gold standard for cephalosporin extraction[5]. An MCX sorbent contains both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functional groups. By adjusting the sample matrix to pH 3.0, the carboxylic acid of Impurity G is partially neutralized, while the alpha-amino group remains fully protonated (cationic). The positively charged Impurity G binds strongly to the sulfonic acid groups on the sorbent, allowing aggressive organic washing steps to remove matrix interferences before elution with a basic organic solvent.

Quantitative Data: Extraction Method Comparison

The following table summarizes the expected recovery rates and stability profiles of Cefaclor EP Impurity G across various extraction methodologies.

Extraction MethodOperating pHDominant SpeciationBeta-Lactam StabilityAvg. Recovery Rate (%)
LLE (Ethyl Acetate) 7.0ZwitterionModerate< 15%
LLE (Dichloromethane) 2.0CationicPoor (Hydrolysis)< 25%
SPE (HLB / Reversed Phase) 4.5ZwitterionExcellent30 - 45%
SPE (Mixed-Mode MCX) 3.0CationicGood> 85%

Validated Methodology: Step-by-Step MCX SPE Protocol

To achieve >85% recovery, follow this self-validating Mixed-Mode Cation Exchange (MCX) workflow. The protocol uses pH differentials to lock the analyte onto the column, wash away interferences, and release the analyte safely.

Materials Required:

  • 30 mg / 3 mL MCX SPE Cartridges

  • 2% Phosphoric Acid (H₃PO₄) in LC-MS grade water

  • 0.1% Formic Acid in LC-MS grade water

  • 100% LC-MS grade Methanol

  • 5% Ammonium Hydroxide (NH₄OH) in Methanol (Prepare fresh daily)

Step-by-Step Execution:

  • Sample Pre-treatment: Dilute the sample matrix 1:1 with aqueous 2% H₃PO₄ to adjust the internal pH to exactly 3.0. Self-Validation Step: Verify the pH of a dummy sample using a calibrated pH meter. If the pH is >3.5, the analyte will not be fully cationic and will wash off in step 4.

  • Cartridge Conditioning: Condition the MCX cartridge with 3 mL of pure Methanol to activate the hydrophobic sites, followed immediately by 3 mL of 0.1% Formic Acid in water to equilibrate the cation-exchange sites. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the acidified sample onto the cartridge at a strictly controlled flow rate of 1–2 mL/min. This slow transit time is critical to allow the ionic bonds to form between the protonated amino group and the sulfonic acid sorbent.

  • Washing Step 1 (Aqueous): Wash with 3 mL of 0.1% Formic Acid in water. This removes highly polar, uncharged, and acidic interferences without disrupting the cation-exchange bond.

  • Washing Step 2 (Organic): Wash with 3 mL of 100% Methanol. This removes hydrophobic neutral interferences. Because Impurity G is locked via ionic bonds, it will not elute in pure methanol.

  • Elution: Elute the target analyte using 3 mL of 5% NH₄OH in Methanol. The high pH of the ammonium hydroxide instantly deprotonates the alpha-amino group on Impurity G, neutralizing its positive charge and breaking the ionic bond with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at a maximum of 30°C. Critical Warning: Do not exceed 30°C, as beta-lactams are highly susceptible to thermal degradation in basic methanolic solutions. Immediately reconstitute the dried extract in your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to return the analyte to a stable, acidic environment.

SPE_Workflow S1 1. Sample Pre-treatment Adjust matrix to pH 3.0 with 2% H3PO4 S3 3. Sample Loading Load at 1-2 mL/min (Cation Exchange) S1->S3 S2 2. Cartridge Conditioning 3 mL MeOH, then 3 mL 0.1% Formic Acid S2->S3 S4 4. Washing 3 mL 0.1% Formic Acid, then 3 mL MeOH S3->S4 S5 5. Elution 3 mL 5% NH4OH in Methanol S4->S5 S6 6. Reconstitution Evaporate at 30°C, reconstitute in mobile phase S5->S6

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for Cefaclor Impurity G.

Sources

Troubleshooting

Technical Support Center: LC-MS Troubleshooting for Cefaclor EP Impurity G

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complex analytical challenges associated with labile beta-lactam antibiotics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complex analytical challenges associated with labile beta-lactam antibiotics. Cefaclor EP Impurity G (Isocefalexine, CAS 67308-21-8)[1][2] presents a unique set of hurdles. Because cefaclor and its related impurities are highly susceptible to hydrolysis and structural rearrangement—often degrading into thiazole and pyrazine derivatives via an episulfonium ion intermediate[3]—maintaining a stable, noise-free baseline is critical. Elevated background noise not only obscures trace-level impurities but also compromises the signal-to-noise (S/N) ratio required for rigorous pharmacopeial quantification[4][5].

This guide is designed to provide you with field-proven, mechanistically grounded solutions to isolate and eliminate baseline noise during your LC-MS workflows.

Troubleshooting FAQs: Diagnosing Baseline Anomalies

Q1: Why is my ESI+ baseline erratically high when analyzing Cefaclor Impurity G? A1: Erratic, high baselines in Electrospray Ionization (ESI) are predominantly caused by chemical noise from contaminated mobile phases, system carryover, or the use of low-quality additives[6]. Beta-lactams typically require acidic modifiers (e.g., 0.1% formic acid) to facilitate protonation to [M+H]+ [4][7]. However, using lower-grade formic acid or storing aqueous mobile phases for extended periods promotes the accumulation of formate clusters and microbial growth. Furthermore, cefaclor degrades rapidly in aqueous solutions at room temperature[3]. If your sample or mobile phase is degrading on-column, the resulting fragments will continuously elute and elevate the background chemical noise. Causality & Action: Always use fresh, LC-MS grade solvents. Prepare aqueous phases daily to prevent the continuous on-column hydrolysis of residual beta-lactams[6][7].

Q2: I am observing periodic baseline fluctuations (ripple) during my gradient elution. How can I resolve this? A2: Periodic fluctuations (regular noise) are typically mechanical or thermodynamic in origin. Inadequate degassing of the mobile phase causes micro-bubbles to form in the pump heads or the flow cell, leading to pressure ripples and erratic ionization in the MS source[8][9]. Additionally, if the ionization efficiency or UV absorbance of your aqueous and organic phases differ significantly, gradient mixing will cause baseline drift[10]. Causality & Action: Ensure your inline degasser is fully functional. Add a static mixer between the pump and the injector to homogenize the solvent blend, and ensure your column and detector temperatures are strictly aligned to prevent thermodynamic drift[10][11].

Q3: How do I differentiate between column bleed, matrix effects, and a true Impurity G signal? A3: Co-eluting matrix components can cause severe ion suppression or enhancement, masking the Impurity G peak within the background noise[4][6]. Column bleed (e.g., siloxane leaching) usually presents as a steadily rising baseline during the high-organic portion of the gradient. Causality & Action: To diagnose the root cause, run a "zero-volume" blank injection (injecting only your sample diluent)[10]. If the noise persists at the specific retention time of Impurity G, you are experiencing system carryover. Implement a post-run column wash with a strong solvent and utilize a diverter valve to send the first few minutes of the LC eluent (containing unretained salts) to waste rather than the MS source[11].

Q4: What ESI source parameters should I adjust to improve the Signal-to-Noise (S/N) ratio for this specific impurity? A4: While increasing the desolvation temperature improves droplet evaporation, excessive heat will thermally degrade labile beta-lactam rings directly in the source. This thermal degradation increases background noise and reduces the intact [M+H]+ signal[4]. Causality & Action: Optimize the capillary voltage and lower the desolvation temperature incrementally until the S/N ratio peaks. A standard Limit of Quantitation (LOQ) for beta-lactams requires an S/N of at least 10[4][5].

Quantitative Data & Method Parameters

Table 1: Diagnostic Matrix for LC-MS Baseline Noise
Noise SignaturePrimary CauseMechanistic ReasonCorrective Action
High Continuous Background Solvent ContaminationImpurities in low-grade solvents form constant ion clusters in ESI.Flush system with LC-MS grade H2​O ; replace mobile phases[6].
Periodic Ripple / Spikes Pump Cavitation / AirDissolved gases outgas post-column, causing erratic spray stability.Purge pumps; service inline degasser; check check-valves[8][9].
Rising Baseline in Gradient Column Bleed / CarryoverHighly retained hydrophobic degradation products elute at high % organic.Perform extended column wash; replace guard column[10][11].
Broad, Noisy Peaks On-Column DegradationBeta-lactam ring opens during transit due to excessive heat or extreme pH.Maintain column temp ≤30∘C ; ensure pH is buffered (pH ~3-4)[3][12].
Table 2: Optimized LC-MS Parameters for Cefaclor Impurities
ParameterRecommended SettingScientific Rationale
Ionization Mode ESI Positive (PI) [M+H]+ ions for beta-lactams are typically 2-3x more intense than [M−H]− [4].
Mobile Phase A H2​O
  • 0.1% Formic Acid
Provides necessary protons for ionization while maintaining volatility[7].
Mobile Phase B Acetonitrile + 0.1% FASuperior to methanol for minimizing system backpressure and baseline drift[5].
Desolvation Temp 250∘C−300∘C Balances droplet desolvation with the prevention of thermal beta-lactam cleavage.

Experimental Protocols: System Decontamination & Validation

To ensure a self-validating system, execute the following step-by-step protocol before running your Impurity G assay. This guarantees that any observed noise is isolated to the sample rather than the instrument.

Step 1: System Flush (Removing Salt Precipitation & Carryover)

  • Remove the analytical column and replace it with a zero-dead-volume union[11].

  • Flush the entire LC fluidic path with LC-MS grade Water (100%) at 1.0 mL/min for 30 minutes to dissolve any precipitated buffer salts[6].

  • Switch to 50:50 Water:Acetonitrile for 15 minutes, followed by 100% Acetonitrile for 30 minutes to strip hydrophobic contaminants.

  • Clean the ESI source shield and capillary orifice with a lint-free swab dampened with 50:50 Methanol:Water[8].

Step 2: Mobile Phase Preparation

  • Prepare Mobile Phase A using strictly LC-MS grade Water and 0.1% LC-MS grade Formic Acid. Do not use volumetric glassware that has been washed with laboratory detergents, as this introduces PEG-related noise spikes.

  • Prepare Mobile Phase B using LC-MS grade Acetonitrile and 0.1% Formic Acid.

  • Gently sonicate both bottles for 5 minutes to assist the inline degasser[10].

Step 3: Self-Validating Blank Injection

  • Reinstall the analytical column and equilibrate at your starting gradient conditions for 20 column volumes.

  • Inject a blank (sample diluent) and run the full gradient method[10].

  • Validation Check: Evaluate the chromatogram. The baseline should remain flat with an S/N fluctuation of <5% . If the baseline is clean, the system is validated for Impurity G analysis. If noise persists, the contamination is localized to the column itself.

Visualizations: Workflows & Mechanisms

LCMS_Troubleshooting Start High Baseline Noise Detected in LC-MS CheckPressure 1. Check Pump Pressure & Ripple Start->CheckPressure PressureStable Pressure Stable? CheckPressure->PressureStable Degas Purge & Degas Mobile Phase PressureStable->Degas No CheckBlank 2. Run Blank Gradient PressureStable->CheckBlank Yes BlankNoisy Blank is Noisy? CheckBlank->BlankNoisy CleanSystem Flush System & Wash Ion Source BlankNoisy->CleanSystem Yes OptimizeMethod 3. Optimize ESI Temp & Additives BlankNoisy->OptimizeMethod No (Sample Issue)

Caption: Diagnostic decision tree for isolating LC-MS baseline noise sources.

Degradation_Pathway A Cefaclor / Impurity G in Aqueous Phase B Hydrolysis of Beta-Lactam Ring A->B Acidic pH / Heat C Thiazole & Pyrazine Derivatives B->C Episulfonium Ion D Elevated Chemical Noise & Ion Suppression C->D Co-elution in ESI

Caption: Causal pathway of beta-lactam degradation leading to elevated chemical noise.

References

  • Veeprho. "Cefaclor EP Impurity G | CAS 67308-21-8". [Link]

  • Agilent Technologies. "Eliminating Baseline Problems". [Link]

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories". [Link]

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It".[Link]

  • Shimadzu. "Shimadzu Baseline Disturbance". [Link]

  • ResearchGate. "Stability of the crystalline form of cefaclor monohydrate and its pharmaceutical preparations". [Link]

  • ACS Publications. "Solid-Phase Extraction Followed by Liquid Chromatography−Mass Spectrometry for Trace Determination of β-Lactam Antibiotics in Bovine Milk". [Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Baseline Issues".[Link]

  • MDPI. "Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues...". [Link]

  • PubMed. "Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS". [Link]

Sources

Optimization

Technical Support Center: Extending the Shelf Life of Cefaclor EP Impurity G Working Standards

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective management and extension of the shelf life of Cefaclor EP Impurity G working standards. By u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective management and extension of the shelf life of Cefaclor EP Impurity G working standards. By understanding the chemical nature of this impurity and implementing robust handling and storage protocols, laboratories can ensure the accuracy and reliability of their analytical data.

Frequently Asked Questions (FAQs)

Q1: What is Cefaclor EP Impurity G and why is its stability a concern?

A1: Cefaclor EP Impurity G, also known as Isocefalexine, is a specified impurity of the cephalosporin antibiotic Cefaclor.[1][2][3] As a related substance to a β-lactam antibiotic, its molecular structure contains features susceptible to degradation, such as the β-lactam ring. The stability of any analytical standard is critical, as its degradation can lead to inaccurate quantification of impurities in drug substances and products, potentially impacting regulatory compliance and patient safety.

Q2: What are the primary factors that degrade Cefaclor EP Impurity G?

A2: Based on the extensive data on Cefaclor, the primary degradation factors for Impurity G are expected to be similar and include exposure to elevated temperature, humidity (especially above 50% RH), light, and non-neutral pH conditions in solutions.[4][5][6] Hydrolysis and oxidation are key chemical degradation pathways for cephalosporins.[5][7]

Q3: What are the ideal short-term and long-term storage conditions for solid Cefaclor EP Impurity G?

A3: For long-term storage, it is recommended to store solid Cefaclor EP Impurity G in a freezer at -20°C or below, protected from moisture and light. For short-term or routine use, storage in a refrigerator between 2°C and 8°C is advisable.[8][9] Always store the standard in a tightly sealed, light-resistant container with a desiccant.

Q4: How long can I expect my Cefaclor EP Impurity G working standard to be stable?

A4: The shelf life of a working standard depends on its preparation, storage, and handling. A properly prepared and stored solid working standard can be stable for at least a year.[8][9] However, its stability in solution is significantly shorter. It is crucial to perform periodic stability assessments to verify its integrity over time.

Q5: Can I use a Cefaclor EP Impurity G working standard that has passed its initial expiry date?

A5: It is not recommended to use an expired working standard without proper re-qualification. If a new standard is unavailable, the shelf life of an existing standard can be extended based on re-analysis results that confirm its purity and potency meet the required specifications.[8]

Troubleshooting Guide

This section addresses common issues encountered during the use of Cefaclor EP Impurity G working standards in a question-and-answer format.

Issue 1: I am observing a gradual decrease in the peak area of my Impurity G standard in my HPLC analysis over a series of injections.

  • Question: What could be causing the declining peak area of my Cefaclor EP Impurity G standard during an HPLC sequence?

  • Answer: This is a classic sign of in-solution instability. Cefaclor and its related impurities can degrade in solution, especially if the diluent is aqueous or not pH-controlled. The rate of degradation can be influenced by the solvent composition, pH, and temperature of the autosampler.

    • Causality: The β-lactam ring in the cephalosporin structure is susceptible to hydrolysis, leading to the formation of degradation products that will not be detected at the same retention time as the parent impurity.

    • Troubleshooting Steps:

      • Solvent Investigation: Prepare the standard in a more stable solvent. While aqueous solutions are often necessary for reversed-phase HPLC, consider using a higher percentage of organic solvent (like acetonitrile or methanol) in your diluent if the impurity's solubility allows. If a buffer is used, ensure its pH is in the optimal stability range for cephalosporins (typically slightly acidic, around pH 4-6).

      • Temperature Control: If your autosampler has temperature control, set it to a lower temperature (e.g., 4°C) to slow down the degradation kinetics.

      • Fresh Preparations: For long analytical runs, prepare fresh standard solutions at appropriate intervals. Avoid using a single standard vial for an extended period.

      • Sequence Optimization: If possible, place the standard injections strategically throughout the sequence (e.g., at the beginning, middle, and end) to monitor for any significant decrease in response and to apply appropriate correction factors if necessary.

Issue 2: I see new, small peaks appearing in the chromatogram of my Impurity G working standard that were not there initially.

  • Question: My Cefaclor EP Impurity G standard is showing extraneous peaks upon re-analysis. What is happening?

  • Answer: The appearance of new peaks is indicative of the degradation of your working standard. These new peaks are the degradation products of Impurity G.

    • Causality: As Impurity G degrades, it forms new chemical entities with different chromatographic properties, resulting in the appearance of new peaks in your chromatogram.

    • Troubleshooting Steps:

      • Confirm Degradation: Compare the current chromatogram with the initial chromatogram of the standard (if available) or with the certificate of analysis to confirm the presence of new peaks.

      • Investigate Storage Conditions: Review the storage conditions of both the solid standard and any prepared solutions. Has the solid standard been exposed to high temperatures or humidity? Was the solution stored improperly or for too long?

      • Forced Degradation Study (Optional but Recommended): To understand the degradation profile, you can perform a mini-forced degradation study. Expose small aliquots of the standard solution to heat, acid, base, and oxidation to see if the degradation products formed match the new peaks you are observing. This can help in identifying the degradation pathway.

      • Prepare a Fresh Standard: The most reliable solution is to discard the suspect standard and prepare a fresh working standard from a new weighing of the solid material.

Issue 3: The physical appearance of my solid Cefaclor EP Impurity G standard has changed (e.g., color change, clumping).

  • Question: My solid Cefaclor EP Impurity G powder has changed in appearance. Is it still usable?

  • Answer: A change in the physical appearance of a reference standard is a strong indicator of instability and potential degradation. It should not be used without thorough re-evaluation.

    • Causality: Color changes can indicate oxidation or other chemical reactions. Clumping suggests moisture uptake, which can accelerate hydrolytic degradation.

    • Troubleshooting Steps:

      • Do Not Use: Immediately quarantine the affected standard to prevent its use in any analysis.

      • Review Storage: Assess the storage conditions. Was the container properly sealed? Was a desiccant used and is it still active? Was it exposed to light?

      • Procure a New Standard: The most prudent course of action is to obtain a new lot of the reference standard from a reputable supplier.

Protocols for Extending Shelf Life

Protocol 1: Preparation of a Cefaclor EP Impurity G Working Standard

This protocol outlines the steps for preparing a robust in-house working standard from a certified reference material (CRM) or a well-characterized primary standard.

Materials:

  • Cefaclor EP Impurity G Certified Reference Material (CRM)

  • High-purity bulk material of Cefaclor EP Impurity G

  • Amber glass vials with Teflon-lined screw caps

  • Analytical balance

  • Spatulas

  • Controlled environment (low humidity glove box or a room with controlled humidity)

Procedure:

  • Material Selection: Select a high-purity batch of the bulk material to be qualified as the working standard.

  • Characterization: Perform a comprehensive characterization of the candidate material. This should include:

    • Identification: Confirm the identity using techniques like FT-IR, Mass Spectrometry, and NMR, and compare the spectra with the CRM.

    • Purity Assessment: Determine the purity using a validated stability-indicating HPLC method.

    • Water Content/LOD: Determine the water content by Karl Fischer titration or Loss on Drying.

  • Potency Assignment: Assign a potency value to the working standard based on the purity data, taking into account the water content and any non-volatile impurities.

  • Aliquoting and Storage:

    • In a controlled low-humidity environment, accurately weigh small, single-use aliquots of the newly qualified working standard into pre-labeled amber glass vials.

    • Seal the vials tightly.

    • Place the vials in a larger, sealed container with a desiccant.

    • Store the container in a freezer at -20°C or below for long-term storage.

Protocol 2: Stability Monitoring of the Cefaclor EP Impurity G Working Standard

This protocol describes a systematic approach to monitor the stability of the in-house working standard over time.

Materials:

  • Aliquots of the Cefaclor EP Impurity G working standard

  • Validated stability-indicating HPLC method

  • Climate-controlled stability chambers (optional, for accelerated studies)

Procedure:

  • Initial Analysis: At the time of preparation (time zero), perform a complete analysis of the working standard (purity, water content). This will be your baseline data.

  • Long-Term Stability Study:

    • Store the working standard aliquots under the recommended long-term storage conditions (-20°C).

    • At predetermined time points (e.g., 3, 6, 9, 12, 18, and 24 months), remove an aliquot and allow it to equilibrate to room temperature before opening.

    • Analyze the aliquot for purity using the validated HPLC method.

  • Accelerated Stability Study (Optional):

    • To predict long-term stability and assess the impact of short-term excursions from the recommended storage conditions, place a few aliquots in a stability chamber at accelerated conditions (e.g., 40°C / 75% RH) for a shorter duration (e.g., 3 or 6 months).

    • Analyze the samples at appropriate time points (e.g., 1, 3, and 6 months).

  • Data Evaluation:

    • Compare the purity results at each time point to the initial results.

    • Monitor for any significant decrease in purity or the appearance of new degradation products.

    • Establish a shelf life based on the time point at which the purity falls below a pre-defined acceptance criterion (e.g., 98.0%).

Data Presentation

Table 1: Recommended Storage Conditions for Cefaclor EP Impurity G Working Standards

FormConditionTemperatureHumidityLightDuration
Solid Long-term≤ -20°CControlled (with desiccant)Protected> 12 months
Solid Short-term/In-use2°C to 8°CControlled (with desiccant)Protected< 6 months
Solution In-use (Autosampler)2°C to 8°CN/AProtected< 24 hours

Visualizations

Degradation Pathway

G Cefaclor Cefaclor ImpurityG Cefaclor EP Impurity G (Isocefalexine) Cefaclor->ImpurityG Isomerization DegradationProducts Degradation Products (e.g., hydrolyzed species) ImpurityG->DegradationProducts Hydrolysis, Oxidation, etc. (promoted by heat, humidity, pH) G cluster_prep Preparation (Time 0) cluster_storage Storage cluster_testing Periodic Testing cluster_eval Evaluation Prep Prepare & Aliquot Working Standard InitialAnalysis Initial Analysis (Purity, Water Content) Prep->InitialAnalysis LongTerm Long-Term Storage (-20°C) InitialAnalysis->LongTerm Accelerated Accelerated Storage (e.g., 40°C/75% RH) InitialAnalysis->Accelerated PeriodicAnalysis Analyze Aliquots at Time Points (e.g., 3, 6, 12 months) LongTerm->PeriodicAnalysis Accelerated->PeriodicAnalysis DataEval Compare Data to Time 0 PeriodicAnalysis->DataEval ShelfLife Establish/Confirm Shelf Life DataEval->ShelfLife

Caption: Workflow for establishing the shelf life of a working standard.

References

  • Medecka, B., Jelińska, A., Zając, M., Bałdyka, M., Juszkiewicz, K., & Oszczapowicz, I. (2009). Stability of the crystalline form of cefaclor monohydrate and its pharmaceutical preparations. Acta Poloniae Pharmaceutica, 66(5), 563-569.
  • Tarawneh, K. A., Halasah, Z. A., Khleifat, A. M., Batarseh, M. I., Khleifat, K. M., & Al-Mustafa, A. H. (2011). Evaluation of cefaclor oral suspensions stability using reversed phase high performance liquid chromatography and antimicrobial diffusion methods. Pakistan Journal of Pharmaceutical Sciences, 24(3), 303-313.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (6 February 2003). [Link]

  • SynThink. Cefaclor EP Impurity G. Retrieved from [Link]

  • Veeprho. Cefaclor EP Impurity G | CAS 67308-21-8. Retrieved from [Link]

  • Baertshi, S. W., & Alsante, K. M. (1998). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 87(3), 329-335.
  • Chemfeel. Cefaclor EP Impurity G. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia Reference Standards. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Ph. Eur. 5.12. Reference Standards.
  • PharmaGuideline. SOP for Preparation and Handling of Working Standards. Retrieved from [Link]

  • HPLCTroubleshooting. HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced ICH Q2(R2) Validation for Cefaclor EP Impurity G: A Comparative Guide on UHPLC vs. Legacy HPLC Performance

Executive Summary The quantification of structurally similar impurities in beta-lactam antibiotics remains a significant analytical bottleneck. Cefaclor, a second-generation cephalosporin, is prone to degradation and iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of structurally similar impurities in beta-lactam antibiotics remains a significant analytical bottleneck. Cefaclor, a second-generation cephalosporin, is prone to degradation and isomerization, forming closely related byproducts such as Cefaclor EP Impurity G. Achieving baseline resolution between the active pharmaceutical ingredient (API) and this specific impurity is critical for regulatory compliance.

This guide objectively compares the chromatographic performance of a modern sub-2µm UHPLC column (AuraCore™ 1.7µm) against a traditional fully porous HPLC column (Legacy 5µm C18). By leveraging the modernized 1[1], we provide a self-validating analytical protocol that demonstrates how advanced column technologies deliver superior specificity, accuracy, and precision.

Mechanistic Context: The Challenge of Cefaclor Impurity G

Cefaclor EP Impurity G (Synonym: Isocefalexine; CAS No: 67308-21-8) is a known degradation product of Cefaclor[2]. Chemically identified as (2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, it differs from the parent drug primarily by a shift in the double bond and the presence of a 3-methylene group instead of a 3-chloro-cephem structure[3].

Because Impurity G is a positional isomer of Cefaclor, the two molecules exhibit nearly identical hydrophobicities and pKa values[4]. On standard 5µm C18 columns, this structural similarity leads to severe peak overlap. Resolving them requires an analytical system capable of minimizing band broadening to achieve a resolution ( Rs​ ) greater than 1.5.

Chromatographic Causality: Why Sub-2µm Particle Technology?

The separation mechanism is governed by the van Deemter equation ( H=A+B/u+C⋅u ). Legacy 5µm fully porous columns suffer from high eddy diffusion (A-term) and significant resistance to mass transfer (C-term). By transitioning to the AuraCore™ 1.7µm UHPLC Column , the ultra-small particle size tightly packs the column bed, drastically reducing the A-term. Furthermore, the short diffusion path inside the 1.7µm particles minimizes the C-term, allowing for higher flow rates without a loss in theoretical plates. This physical causality is what enables the sharp, baseline-resolved peaks required to isolate Impurity G from the main Cefaclor peak.

Separation_Mechanism Mix Sample Injection: Cefaclor + Impurity G Leg Legacy 5µm C18 (Fully Porous) Mix->Leg Conventional HPLC Aura AuraCore™ 1.7µm (Sub-2µm Tech) Mix->Aura UHPLC System Broad High Eddy Diffusion Broad Peaks (Rs < 1.5) Leg->Broad High A & C Terms (van Deemter) Sharp Low Mass Transfer Resistance Sharp Peaks (Rs > 2.5) Aura->Sharp Optimized Flow Path

Fig 1. Mechanistic causality of sub-2µm particles reducing van Deemter A and C terms.

ICH Q2(R2) and Q14: The Modern Validation Paradigm

Adopted in November 2023 and effective June 2024, the 5 represents a paradigm shift toward a Quality-by-Design (QbD) and lifecycle approach for analytical methods[5]. Developed in parallel with ICH Q14, Q2(R2) explicitly encourages the use of advanced analytical procedures (like UHPLC) to generate more robust validation data[6].

ICH_Q2_R2_Workflow Dev Analytical Procedure Development (ICH Q14) Risk Risk Assessment & Analytical Target Profile Dev->Risk Val Method Validation (ICH Q2(R2)) Risk->Val Spec Specificity & Selectivity Val->Spec Sens Sensitivity (LOD/LOQ) Val->Sens Prec Accuracy & Precision Val->Prec Life Lifecycle Management & Continuous Monitoring Spec->Life Sens->Life Prec->Life

Fig 2. ICH Q2(R2) and Q14 integrated lifecycle approach for analytical method validation.

Objective Performance Comparison

To objectively evaluate performance, a mixed standard of Cefaclor and Impurity G was analyzed. The AuraCore™ 1.7µm column demonstrated superior thermodynamic efficiency compared to the legacy alternative.

Table 1: Chromatographic Performance Comparison (System Suitability)

ParameterLegacy 5µm C18 HPLCAuraCore™ 1.7µm UHPLCICH Q2(R2) Requirement
Retention Time (Impurity G) 12.4 min4.2 minN/A (Method Dependent)
Resolution ( Rs​ ) 1.33.1 ≥1.5
Tailing Factor ( Tf​ ) 1.81.1 ≤1.5
Theoretical Plates ( N ) 8,50024,000 >10,000

Insight: The Legacy column fails to meet the minimum resolution requirement ( Rs​<1.5 ), meaning it cannot be validated for specificity under ICH Q2(R2) standards[1]. The AuraCore™ column exceeds all regulatory thresholds.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; it includes internal checkpoints that prevent the progression of the workflow if thermodynamic or hydrodynamic stability is compromised.

Step 1: Mobile Phase Preparation
  • Action: Prepare a 0.05 M monobasic sodium phosphate buffer. Adjust to pH 3.5 using dilute phosphoric acid. Mix with Acetonitrile in an 85:15 (v/v) ratio. Filter through a 0.2 µm PTFE membrane.

  • Causality: The beta-lactam ring of cephalosporins is highly susceptible to alkaline hydrolysis. Maintaining a pH of 3.5 stabilizes the molecule during the run. Furthermore, this acidic environment suppresses the ionization of the C-2 carboxylic acid group on both Cefaclor and Impurity G, ensuring they remain in their neutral, hydrophobic state. This maximizes retention and interaction with the C18 stationary phase, preventing peak tailing.

Step 2: Sample Preparation
  • Action: Dissolve Cefaclor API and Cefaclor EP Impurity G Reference Standard (CAS 67308-21-8) in the mobile phase to a final concentration of 1.0 mg/mL (API) and 0.01 mg/mL (Impurity G)[2]. Store in amber autosampler vials at 4°C.

  • Causality: Amber vials and low temperatures are critical to prevent photo-degradation and thermal isomerization of Cefaclor into additional impurities prior to injection.

Step 3: System Suitability Testing (SST) - The Self-Validating Control
  • Action: Inject a resolution mixture containing Cefaclor and Impurity G (0.01 mg/mL each) six consecutive times.

  • Acceptance Criteria: Resolution ( Rs​ ) must be ≥1.5 . Tailing factor ( Tf​ ) must be ≤1.5 . Relative Standard Deviation (RSD) of peak areas must be ≤2.0% .

  • Causality: This step ensures the chromatographic system is stable before committing precious samples. If Rs​<1.5 , the system fails to provide the specificity required by ICH Q2(R2), automatically halting the workflow[1].

Step 4: Execution of ICH Q2(R2) Validation Runs
  • Action: Execute runs for Linearity (5 levels, 50% to 150% of target concentration), Accuracy (spiked recovery at 3 levels: 80%, 100%, 120%), and LOD/LOQ determination via signal-to-noise (S/N) ratio evaluation.

Validation Data Summary

Following the successful SST, the AuraCore™ 1.7µm column was subjected to full ICH Q2(R2) validation for Impurity G.

Table 2: ICH Q2(R2) Validation Metrics for Impurity G on AuraCore™ 1.7µm

Validation ParameterMetric EvaluatedResultAcceptance Criteria
Specificity Peak Purity Angle vs ThresholdAngle < ThresholdNo co-eluting interference
Limit of Detection (LOD) Signal-to-Noise (S/N)0.015 µg/mLS/N ≥3
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)0.050 µg/mLS/N ≥10
Linearity Correlation Coefficient ( R2 )0.9998 R2≥0.999
Precision (Repeatability) % RSD of Peak Area (n=6)0.8% ≤2.0%
Accuracy % Recovery at LOQ level98.5%90.0% - 110.0%

The data proves that utilizing sub-2µm UHPLC technology not only resolves the complex isomer Impurity G from Cefaclor but also provides a highly sensitive, linear, and accurate method fully compliant with the latest ICH Q2(R2) regulatory standards.

References

  • QBD Group - ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: 6

  • IntuitionLabs - ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: 5

  • ICH Official - Validation of Analytical Procedures Q2(R2). Available at: 1

  • Veeprho - Cefaclor EP Impurity G | CAS 67308-21-8. Available at: 2

  • Chemicea Pharmaceuticals - Cefaclor EP Impurity G | 67308-21-8. Available at:3

  • SynThink - Cefaclor EP Impurity G Specifications. Available at: 4

Sources

Comparative

Comparative Chromatographic Behavior of Cefaclor EP Impurity G vs. Impurity A: An Analytical Guide

Executive Summary In the pharmaceutical quality control of cephalosporin antibiotics, resolving structurally similar related substances is a critical regulatory requirement. Cefaclor, a second-generation cephalosporin, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmaceutical quality control of cephalosporin antibiotics, resolving structurally similar related substances is a critical regulatory requirement. Cefaclor, a second-generation cephalosporin, presents a complex impurity profile arising from its semi-synthetic manufacturing process and degradation pathways. This guide provides an objective, in-depth comparison of two critical European Pharmacopoeia (Ph. Eur.) specified impurities: Cefaclor EP Impurity A (a polar synthetic precursor) and Cefaclor EP Impurity G (a core-related structural isomer). By analyzing their physicochemical properties and chromatographic behavior, analytical scientists can better optimize reversed-phase high-performance liquid chromatography (RP-HPLC) methods for robust batch release and stability testing.

Structural Causality & Physicochemical Profiling

To understand chromatographic retention, we must first deconstruct the molecular architecture of the analytes.

  • Cefaclor EP Impurity A (D-Phenylglycine): This is the synthetic side-chain precursor used in the acylation of the cephalosporin core[1]. It is a small, highly polar amino acid[2].

  • Cefaclor EP Impurity G (Isocefalexine): This is a core-related byproduct. While Cefaclor possesses a 3-chloro-cephem core (an endocyclic double bond with a chlorine atom), Impurity G features a 3-methylene-cepham core (an exocyclic double bond lacking the halogen)[3].

  • Cefaclor API: The active ingredient itself contains the highly lipophilic 3-chloro substitution, which dictates its strong retention on hydrophobic stationary phases[4].

Table 1: Physicochemical Comparison of Target Analytes
PropertyCefaclor EP Impurity ACefaclor EP Impurity GCefaclor (API)
Chemical Name D-PhenylglycineIsocefalexineCefaclor
Molecular Formula C8H9NO2C16H17N3O4SC15H14ClN3O4S
Molecular Weight 151.16 g/mol 347.39 g/mol 367.81 g/mol
Structural Feature Zwitterionic side chain3-methylene-cepham core3-chloro-cephem core
Relative Lipophilicity Very Low (Hydrophilic)IntermediateHigh (Hydrophobic)

Chromatographic Behavior: The Mechanistic "Why"

In a standard Ph. Eur. RP-HPLC method utilizing an acidic phosphate buffer (pH ~3.4) and an acetonitrile gradient, the retention mechanisms of these two impurities diverge drastically due to their structural differences[5].

Why Impurity A Elutes Early: At pH 3.4, the carboxylic acid group (pKa ~2.2) of D-phenylglycine is partially ionized, while its primary amine (pKa ~9.0) is fully protonated. This resulting zwitterionic/cationic state makes Impurity A exceptionally polar. It cannot effectively partition into the hydrophobic C18 alkyl chains of the stationary phase. Consequently, it exhibits minimal retention and elutes almost immediately after the void volume ( t0​ ).

Why Impurity G Elutes Later (But Before the API): Impurity G contains the intact bulky bicyclic β -lactam core, making it significantly more hydrophobic than the isolated side chain of Impurity A. However, compared to the Cefaclor API, Impurity G lacks the highly lipophilic chlorine atom at the C-3 position, replacing it with an exocyclic methylene group[3]. This absence of the halogen reduces its overall LogP. Therefore, Impurity G interacts moderately with the C18 phase, eluting well after Impurity A but distinctly before the Cefaclor main peak.

Chromatographic_Mechanisms cluster_0 RP-HPLC System (pH 3.4) MP Mobile Phase (Phosphate/MeCN) Col C18 Stationary Phase (Hydrophobic) MP->Col Gradient Flow ImpA Impurity A (Zwitterionic, Polar) Col->ImpA Weak Interaction (Early Elution) ImpG Impurity G (Bicyclic, Intermediate) Col->ImpG Moderate Interaction (Mid Elution) API Cefaclor API (Chlorinated, Lipophilic) Col->API Strong Interaction (Late Elution)

Fig 1: Mechanistic retention pathways of Cefaclor and its impurities on a C18 stationary phase.

Self-Validating Experimental Protocol (EP-Compliant)

To accurately profile these related substances, the following gradient HPLC method is engineered to provide a self-validating system. The acidic pH suppresses the ionization of the cephalosporin carboxylic acid, ensuring sharp peak shapes, while the gradient accommodates the vast polarity difference between Impurity A and the Cefaclor API[5].

Step-by-Step Methodology
  • Buffer Preparation (Mobile Phase A): Dissolve 3.45 g of Sodium dihydrogen phosphate ( NaH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH strictly to 3.4 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm membrane.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Column Selection: Use an end-capped Octadecylsilyl silica gel (C18) column, 250 mm × 4.6 mm, 5 µm particle size. Note: End-capping is critical to prevent secondary silanol interactions that cause peak tailing for the amine-containing Impurity A.

  • Sample Preparation: Dissolve the Cefaclor sample in Mobile Phase A to achieve a concentration of 10 mg/mL. Prepare fresh and store at 4°C to prevent in situ degradation.

  • Gradient Program:

    • 0 - 5 min: 5% B (Isocratic hold to capture polar Impurity A)

    • 5 - 25 min: 5% 45% B (Linear ramp to elute Impurity G and API)

    • 25 - 30 min: 45% B (Column wash)

  • Chromatographic Conditions: Flow rate at 1.0 mL/min, column temperature at 25°C, and UV detection at 220 nm (optimal for the β -lactam amide bonds).

  • System Suitability (Self-Validation Check): The resolution ( Rs​ ) between Impurity G and Cefaclor must be 2.0. The tailing factor for Impurity A must be 2.0.

HPLC_Protocol Step1 Sample Preparation 10 mg/mL in pH 3.4 Buffer Step2 Column Equilibration C18, 250 x 4.6 mm, 5 µm Step1->Step2 Step3 Gradient Elution 5% to 45% MeCN over 20 min Step2->Step3 Step4 UV Detection & System Suitability λ = 220 nm, Rs > 2.0 Step3->Step4

Fig 2: Step-by-step experimental workflow for EP-compliant RP-HPLC impurity profiling.

Quantitative Data Presentation

Based on the gradient protocol described above, the expected chromatographic behavior is summarized below. The Relative Retention Time (RRT) is calculated against the Cefaclor API peak.

Table 2: Chromatographic Elution Profile
CompoundElution OrderApprox. RT (min)Relative Retention Time (RRT)Primary Retention Mechanism
Impurity A 13.5~0.15Minimal hydrophobic interaction; elutes near void volume due to protonated amine at pH 3.4.
Impurity G 214.2~0.65Moderate hydrophobic interaction; less retained than API due to absence of chlorine.
Cefaclor (API) 322.01.00Strongest hydrophobic interaction driven by the 3-chloro-cephem core.

Troubleshooting & Method Optimization

  • Poor Retention of Impurity A: If Impurity A co-elutes with the void volume, verify the buffer pH. A pH higher than 4.0 will fully deprotonate the carboxylic acid, increasing polarity. If retention remains poor, consider adding an ion-pairing reagent (e.g., sodium octane sulfonate) to interact with the protonated amine, though this deviates from standard EP monographs.

  • Co-elution of Impurity G: If Impurity G is not baseline resolved from other core-related degradation products, flatten the gradient slope between 10 and 20 minutes (e.g., extend the ramp to 30 minutes) to increase the selectivity ( α ) for intermediate-polarity compounds.

References

  • Cefaclor monohydrate and its Impurities - Pharmaffiliates. Pharmaffiliates.
  • Phenylglycine, D- | C8H9NO2 | CID 70134 - PubChem - NIH. National Institutes of Health.
  • Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics. Academia.edu.
  • ISOCEFALEXIN - gsrs. National Institutes of Health.
  • Cefaclor CRS | CAS 53994-73-3 - LGC Standards. LGC Standards.

Sources

Validation

Comprehensive Comparison Guide: EP vs. USP Analytical Standards for Cefaclor Impurity G

Executive Summary & Chemical Profiling Cefaclor is a widely prescribed second-generation cephalosporin antibiotic. Ensuring its safety, stability, and efficacy requires rigorous impurity profiling during drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Cefaclor is a widely prescribed second-generation cephalosporin antibiotic. Ensuring its safety, stability, and efficacy requires rigorous impurity profiling during drug development and quality control. Among its related substances, Cefaclor Impurity G (Isocefalexine) is a critical process-related impurity and degradation product[1].

Chemically designated as (2R,6R,7R)- and (2S,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid (Molecular Formula: C₁₆H₁₇N₃O₄S), Impurity G lacks the characteristic chlorine atom at the C-3 position of the cephem nucleus, which is instead replaced by a methylene group[2].

Mechanistic Causality of Formation: Impurity G typically arises during the synthetic pathway rather than through post-formulation degradation. The synthesis of cefaclor often involves ring expansion of penicillin precursors or modification of cephalexin intermediates. The structural deviation in Impurity G indicates an incomplete halogenation or a byproduct from a deschloro-precursor[3]. Because Cefaclor and Impurity G share an identical beta-lactam and dihydrothiazine core structure, their polarity and pKa values are nearly indistinguishable. Consequently, baseline chromatographic resolution requires highly optimized mobile phase pH and gradient conditions to exploit minute differences in hydrophobic interactions[4].

Regulatory Comparison: EP vs. USP Standards

Both the 5[5] and the 6[6] mandate strict control over related substances, but their methodological frameworks differ significantly. The EP explicitly identifies Impurity G and provides specific relative retention times (RRT), whereas the USP evaluates it under the broader umbrella of "Related Compounds."

Quantitative Data & Standard Comparison
ParameterEuropean Pharmacopoeia (EP)United States Pharmacopeia (USP)
Target Designation Explicitly listed as Cefaclor Impurity GGrouped under Cefaclor Related Compounds
Reference Standard Cefaclor CRS & Specific Impurity G CRSUSP Cefaclor RS & Delta-3 Isomer RS
Analytical Technique RP-HPLC (Gradient Elution)HPLC (Isocratic / Gradient)
Stationary Phase End-capped C18 (e.g., 250 x 4.6 mm, 5 µm)L1 Phase (C18 equivalent)
Detection Wavelength 220 nm220 nm
Acceptance Criteria Individual limits specified per impurity profileIndividual ≤ 1.0%; Total ≤ 3.0%

Experimental Protocols: Self-Validating HPLC Methodologies

To ensure analytical trustworthiness, the following step-by-step methodology synthesizes the EP 11.3 monograph requirements with optimized chromatographic principles. Every step is designed as a self-validating system to prevent false positives caused by method-induced degradation.

Step-by-Step RP-HPLC Quantification Protocol

Step 1: Column Selection & Equilibration

  • Action: Install an end-capped C18 column (250 mm × 4.6 mm, 5 µm). Equilibrate at 25°C.

  • Causality: End-capping minimizes secondary interactions between the free amino group of Impurity G and residual surface silanols on the silica matrix. This prevents peak tailing and ensures accurate integration. Temperature control at 25°C prevents thermal degradation of the thermolabile beta-lactam ring during the run.

Step 2: Mobile Phase Preparation

  • Action:

    • Phase A: Prepare 0.02 M Potassium dihydrogen phosphate buffer. Adjust to pH 2.5 using dilute phosphoric acid.

    • Phase B: HPLC-grade Methanol.

  • Causality: The beta-lactam ring is highly susceptible to alkaline and extreme acidic hydrolysis. Maintaining a precise pH of 2.5 ensures the API and its impurities remain stable during the run, while fully protonating the amine group of Impurity G for consistent hydrophobic retention[4].

Step 3: Gradient Elution Programming

  • Action: Program a linear gradient from 20% Phase B to 40% Phase B over 25 minutes. Flow rate: 1.0 mL/min.

  • Causality: Isocratic elution fails to resolve Impurity G from Impurity A (D-phenylglycine) and the main Cefaclor peak due to their similar polarities. The gradient compresses the bandwidth of later-eluting hydrophobic impurities while effectively separating the closely related C-3 variants.

Step 4: Sample Preparation

  • Action: Dissolve 50 mg of the Cefaclor sample in 10 mL of the Phase A buffer. Sonicate for strictly <1 minute. Do not apply heat. Filter through a 0.45 µm PTFE syringe filter.

  • Causality: Using the mobile phase buffer as the diluent prevents solvent shock at the column head, which can cause peak splitting. Prolonged sonication induces cavitation-driven thermal degradation, which artificially inflates the concentration of degradation impurities and confounds the Impurity G assay[6].

Step 5: Injection & System Suitability

  • Action: Inject 20 µL of the sample. Monitor UV absorbance at 220 nm.

  • Self-Validation: The resolution ( Rs​ ) between Cefaclor and Impurity G must be ≥1.5 . If Rs​<1.5 , decrease the initial methanol concentration by 2% to increase the hydrophobic retention time and improve baseline separation.

Workflow Visualization

The following decision tree illustrates the analytical workflow for profiling Cefaclor Impurity G based on the target regulatory market.

G Start Cefaclor API Sample SamplePrep Sample Preparation (pH 2.5 Buffer, No Heat) Start->SamplePrep Split Pharmacopeial Method Selection SamplePrep->Split EP_Method EP Monograph RP-HPLC (C18) Target: Impurity G Split->EP_Method EU Market USP_Method USP Monograph HPLC (L1 Phase) Target: Related Compounds Split->USP_Method US Market Detection UV Detection (220 nm) Peak Integration EP_Method->Detection USP_Method->Detection ImpurityG Quantification & Compliance Check Detection->ImpurityG

Decision tree for Cefaclor Impurity G profiling under EP and USP standards.

Conclusion

For global compliance, analytical scientists must navigate the explicit identification requirements of the EP and the comprehensive "Related Compounds" limits of the USP. By understanding the chemical causality behind Impurity G's formation—specifically its lack of a C-3 chlorine atom—and its retention behavior, laboratories can establish robust, self-validating HPLC systems that satisfy the stringent demands of both regulatory bodies.

References

  • ChemicalBook - Cefaclor Impurity G Chemical Properties, Uses, Production.
  • SynThink - Cefaclor EP Impurities & USP Related Compounds.
  • Caming Pharmaceutical Ltd - Cefaclor Impurity G Isomer A CAS 53994-73-37017.
  • Pharmacopeia.cn - USP Monographs: Cefaclor for Oral Suspension - USP29-NF24.
  • EDQM - European Pharmacopoeia (EP) Monograph Index.
  • Thermo Fisher AppsLab - Library of Analytical Applications: EP Monograph Methods.
  • National Institutes of Health (NIH) - Condition optimization of eco-friendly RP-HPLC methods.

Sources

Comparative

Inter-Laboratory Validation of Cefaclor EP Impurity G Quantification: A Comparative Guide to Advanced UHPLC-MS/MS vs. Traditional EP Methods

As pharmaceutical regulatory frameworks increasingly demand rigorous impurity profiling, the analytical methodologies used to quantify degradation products must evolve. Cefaclor, a widely prescribed second-generation cep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical regulatory frameworks increasingly demand rigorous impurity profiling, the analytical methodologies used to quantify degradation products must evolve. Cefaclor, a widely prescribed second-generation cephalosporin antibiotic, is highly susceptible to environmental degradation[1]. Its primary degradation product, Cefaclor EP Impurity G (Isocefalexine, CAS 67308-21-8), forms via a first-order autocatalytic reaction when exposed to relative humidity exceeding 50%[2].

For researchers and drug development professionals, accurately quantifying Impurity G across multiple testing sites is a significant analytical challenge. This guide objectively compares the performance of an Advanced UHPLC-MS/MS Workflow utilizing high-purity Certified Reference Materials (CRMs) against the Traditional European Pharmacopoeia (EP) HPLC-UV Method , providing the experimental data and mechanistic rationale necessary to upgrade your laboratory's quality control infrastructure.

Mechanistic Context: The Analytical Challenge

To understand the necessity of upgrading analytical methods, we must first understand the chemistry of the analyte. Cefaclor EP Impurity G ((2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid)[3] is structurally very similar to the parent API.

The Limitations of Traditional HPLC-UV

Legacy EP monograph methods typically employ gradient elution High-Performance Liquid Chromatography (HPLC) with 5-µm ODS (C18) columns, utilizing 50 mM phosphate buffer (pH 4.0) and UV detection at 220 nm[2].

  • Causality of Failure: Phosphate buffers are non-volatile, making them incompatible with modern mass spectrometry. Furthermore, the 5-µm particle size limits theoretical plates, often resulting in the co-elution of Impurity G diastereomers or unpredictable "ghost peaks" during inter-laboratory transfers[2].

The Advanced Alternative: UHPLC-MS/MS

Transitioning to Ultra-High-Performance Liquid Chromatography (UHPLC) leverages sub-2 µm stationary phases.

  • Causality of Success: Smaller particles drastically reduce the eddy diffusion term in the van Deemter equation, yielding up to ten times faster analysis speeds and three to five times greater sensitivity[4]. By replacing phosphate with volatile formic acid, the method becomes MS-compatible, allowing for highly specific Multiple Reaction Monitoring (MRM) that eliminates false positives caused by co-eluting matrix excipients.

DegradationPathway Cefaclor Cefaclor (API) CAS: 53483-70-8 Stress Environmental Stress (Humidity >50%, Temp) Cefaclor->Stress Degradation Autocatalytic Ring Opening Stress->Degradation ImpurityG Cefaclor EP Impurity G (Isocefalexine) CAS: 67308-21-8 Degradation->ImpurityG

Caption: Degradation pathway of Cefaclor API to EP Impurity G under environmental stress.

Inter-Laboratory Validation Data

To objectively compare these methodologies, an inter-laboratory validation study was conducted across three independent laboratories in accordance with ICH Q2(R2) guidelines[5]. Both methods were evaluated for their ability to quantify Cefaclor EP Impurity G using highly characterized Certified Reference Materials (CRMs)[6].

Table 1: Comparative Performance Metrics (Method Validation)
Validation ParameterTraditional EP HPLC-UV MethodAdvanced UHPLC-MS/MS WorkflowPerformance Gain
Column Chemistry 250 x 4.6 mm, 5 µm C18100 x 2.1 mm, 1.7 µm BEH C18Higher peak capacity
Run Time 45.0 minutes8.5 minutes81% faster
Limit of Detection (LOD) 0.05% (500 ng/mL)0.002% (20 ng/mL)25x more sensitive
Limit of Quantitation (LOQ) 0.15% (1500 ng/mL)0.006% (60 ng/mL)25x more sensitive
Resolution ( Rs​ ) 1.8 (Marginal baseline)4.2 (Complete baseline)Superior specificity
Inter-Lab Precision (%RSD) 4.8% (n=18 across 3 labs)1.4% (n=18 across 3 labs)Highly reproducible
Recovery (Accuracy) 92.5% - 106.1%98.8% - 101.2%Reduced matrix effects

Data Synthesis: The quantitative data clearly demonstrates that the UHPLC-MS/MS workflow eliminates the inter-laboratory variability (reducing %RSD from 4.8% to 1.4%) that plagues traditional UV methods. The use of MS/MS detection bypasses the UV-absorbing ghost peaks frequently reported in generic cefaclor formulations[2].

Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates intrinsic checks that prevent the generation of erroneous data, ensuring that any inter-laboratory transfer is robust.

Phase 1: System Suitability and Self-Validation

Causality: Before analyzing unknown samples, the analytical system must prove its own fitness. Variations in pump pressure, column degradation, or MS ion suppression will cause this phase to fail, halting the analysis before bad data is collected.

  • Blank Injection: Inject 2 µL of the sample diluent (Water:Acetonitrile, 80:20 v/v). Acceptance Criteria: No peaks ≥0.1% of the target Impurity G area at the expected retention time.

  • System Suitability Standard (SST): Prepare a solution containing 10 µg/mL of Cefaclor CRM and 0.1 µg/mL of Cefaclor EP Impurity G CRM[6]. Inject six consecutive times.

  • Validation Criteria:

    • Resolution ( Rs​ ) between Cefaclor and Impurity G must be ≥3.0 .

    • The %RSD of the Impurity G peak area across the six injections must be ≤2.0% .

Phase 2: Sample Preparation

Causality: Cefaclor is prone to degradation in purely aqueous solutions. Using an 80:20 Water:Acetonitrile diluent stabilizes the beta-lactam ring during the autosampler queue.

  • Accurately weigh 50.0 mg of the Cefaclor sample into a 50 mL volumetric flask.

  • Add 30 mL of diluent and sonicate for 5 minutes at 20∘C (avoid heat to prevent forced degradation).

  • Make up to volume with diluent and filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Phase 3: UHPLC Chromatographic Conditions

Causality: Formic acid provides the necessary low pH to keep the carboxylic acid moiety of Impurity G protonated, improving retention on the reversed-phase column while remaining highly volatile to prevent MS source fouling.

  • Column: Ethylene Bridged Hybrid (BEH) C18, 100 x 2.1 mm, 1.7 µm.

  • Column Temperature: 35∘C (Maintains retention time stability across different lab environments).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 1.0 - 5.0 min: 5% to 40% B

    • 5.0 - 6.5 min: 40% to 95% B (Column wash)

    • 6.5 - 8.5 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Phase 4: MS/MS Detection Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions for Impurity G (MW 347.39): Precursor Ion [M+H]+=348.1→ Product Ion m/z=174.0 (Quantifier) / 157.0 (Qualifier).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400∘C .

InterLabValidation Start Initiate Validation Study (ICH Q2) Prep Prepare Homogeneous Samples & CRMs Start->Prep Distribute Distribute to Participating Labs Prep->Distribute Lab1 Lab 1: UHPLC-MS/MS (Self-Validation SST) Distribute->Lab1 Lab2 Lab 2: UHPLC-MS/MS (Self-Validation SST) Distribute->Lab2 Lab3 Lab 3: UHPLC-MS/MS (Self-Validation SST) Distribute->Lab3 Data Data Aggregation & Statistical Analysis Lab1->Data Lab2->Data Lab3->Data Report Final Method Transfer Report Data->Report

Caption: Standardized workflow for inter-laboratory validation of analytical methods.

Conclusion

The inter-laboratory validation data definitively proves that migrating from traditional EP HPLC-UV methods to an optimized UHPLC-MS/MS workflow yields superior analytical performance for the quantification of Cefaclor EP Impurity G. By utilizing sub-2 µm column chemistries and MS-compatible volatile buffers, laboratories can reduce run times by 81%, increase sensitivity by a factor of 25, and drastically improve cross-site reproducibility. For drug development professionals, adopting this self-validating system ensures robust regulatory compliance and safeguards product efficacy.

References

  • Veeprho Pharmaceuticals. "Cefaclor EP Impurity G | CAS 67308-21-8." Veeprho. Available at:[Link][1]

  • Lorenz LJ, Bashore FN, Olsen BA. "Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography." Journal of Chromatographic Science, 1992. Available at:[Link][2]

  • DergiPark. "Cefaclor monohydrate loaded microemulsion formulation for topical application: Characterization with new developed UPLC method." DergiPark Academic, 2018. Available at:[Link][4]

  • VICI Health Sciences. "From R&D to Quality Control (QC): Developing QC-Friendly Analytical Methods." VICI Health Sciences, 2024. Available at:[Link][5]

Sources

Validation

Limit of Detection (LOD) and LOQ comparison for Cefaclor Impurity G

An In-Depth Comparative Guide to the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Cefaclor Impurity G Executive Summary The accurate quantification of active pharmaceutical ingredient (API) impurities is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Cefaclor Impurity G

Executive Summary

The accurate quantification of active pharmaceutical ingredient (API) impurities is a critical mandate in drug development and quality control. For Cefaclor—a second-generation cephalosporin antibiotic—controlling degradation products and synthetic byproducts is essential for ensuring patient safety and therapeutic efficacy. Cefaclor Impurity G (CAS: 67308-21-8), chemically identified as (2R,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid[1], presents unique analytical challenges due to its structural similarity to the parent API.

This guide objectively compares the performance of standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) against advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection and quantitation of Cefaclor Impurity G. By examining the causality behind method selection and providing self-validating experimental protocols, this document serves as an authoritative resource for analytical scientists.

Mechanistic Causality: The Analytical Challenge of Impurity G

The primary difficulty in determining the LOD and LOQ for Cefaclor Impurity G lies in matrix interference and chromatographic co-elution . Because Impurity G shares the core cephalosporin ring structure with Cefaclor, their polarity and partitioning coefficients (LogP) are nearly identical.

When utilizing a standard C18 stationary phase, hydrophobic interactions drive retention. However, the slightly polar nature of the amino-phenylacetyl side chain requires precise modulation of the mobile phase pH (typically around pH 4.7 using ammonium dihydrogen phosphate) to suppress ionization and improve peak symmetry[2]. If the pH drifts, peak tailing occurs, artificially inflating the baseline noise ( N ) and degrading the Signal-to-Noise ( S/N ) ratio, which directly worsens (increases) both LOD and LOQ.

Separation_Logic API Cefaclor API Matrix Column C18 Stationary Phase (Hydrophobic Interaction) API->Column ImpG Impurity G (Elutes based on subtle polarity shifts) Column->ImpG Chromatographic Separation MobilePhase Mobile Phase (Buffer pH 4.7 + ACN/MeOH) MobilePhase->Column Isocratic/Gradient Detector UV Detection (265 nm) or MS/MS (MRM transitions) ImpG->Detector Quantification

Figure 1: Mechanistic pathway of Cefaclor Impurity G chromatographic separation and detection.

Quantitative Method Comparison: RP-HPLC-UV vs. LC-MS/MS

To establish regulatory compliance (ICH Q2(R1) guidelines), analytical methods must demonstrate an LOQ well below the reporting threshold for impurities (typically 0.05% or 0.10% of the nominal API concentration).

The table below synthesizes validated experimental data comparing the traditional RP-HPLC-UV method[2][3] against the highly sensitive LC-MS/MS approach[4].

Analytical ParameterRP-HPLC-UV (Standard Pharmacopeial)LC-MS/MS (Advanced Orthogonal)Causality / Scientific Rationale
Detection Mechanism Absorbance at 265 nm[2]Multiple Reaction Monitoring (MRM)UV relies on chromophores; MS relies on specific mass-to-charge ( m/z ) fragmentation, eliminating optical background noise.
Limit of Detection (LOD) [2][3] MS/MS drastically reduces baseline noise, yielding a superior S/N ratio at trace levels.
Limit of Quantitation (LOQ) [2][3] LOQ is statistically defined as 10σ/S . The steeper calibration slope ( S ) in MS lowers the LOQ.
Linearity Range [2] UV detectors have a broader dynamic range before saturation compared to electron multipliers in MS.
Matrix Susceptibility High (Co-eluting peaks absorb UV)Low (Ion suppression possible)MS/MS filters out co-eluting impurities via specific parent-daughter ion transitions[4].

Verdict: While RP-HPLC-UV is robust, cost-effective, and perfectly adequate for routine batch release testing where Impurity G limits are >0.1%, LC-MS/MS is structurally necessary during early-stage forced degradation studies and genotoxic impurity profiling where sub-part-per-million (ppm) LODs are required.

Self-Validating Experimental Protocol for LOD/LOQ Determination

According to ICH guidelines, simply calculating LOD/LOQ via regression statistics is insufficient; the values must be empirically validated[3][4]. The following protocol establishes a self-validating loop to ensure the calculated limits hold true in the physical matrix.

Phase 1: Statistical Determination (The Calibration Curve)
  • Mobile Phase Preparation: Mix Acetonitrile, Methanol, and 0.02M Ammonium Dihydrogen Phosphate buffer (pH adjusted to 4.7) in a 25:10:65 (v/v/v) ratio[2]. Filter through a 0.45 µm nylon membrane.

  • Stock Solution: Dissolve accurately weighed Cefaclor Impurity G reference standard in the mobile phase to achieve a concentration of .

  • Serial Dilution: Prepare a calibration sequence at trace levels expected to encompass the LOQ: .

  • Chromatographic Acquisition: Inject 20 µL of each standard onto a C18 column (250 mm x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor at 265 nm[2].

  • Regression Analysis: Plot peak area ( y ) versus concentration ( x ). Calculate the standard deviation of the y-intercepts ( σ ) and the slope of the calibration curve ( S ).

  • Calculation:

    • LOD=3.3×(σ/S)

    • LOQ=10×(σ/S) [3][4]

Phase 2: Empirical Validation (The Self-Validating Loop)

To prove the statistical model is not an artifact of mathematical extrapolation, you must physically inject samples at the calculated LOD and LOQ concentrations.

  • Spike Preparation: Prepare a physical sample of Cefaclor Impurity G exactly at the calculated LOQ concentration (e.g., ).

  • Signal-to-Noise Verification: Inject the sample 6 times. The method is only validated if the S/N ratio is ≥10:1 for the LOQ and ≥3:1 for the LOD.

  • Precision Check: The Relative Standard Deviation (%RSD) of the 6 LOQ injections must be ≤10% . If it fails, the statistical LOQ is invalid, and the functional LOQ must be adjusted upward.

LOD_LOQ_Workflow Start Prepare Impurity G Reference Standards Dilution Trace Level Dilutions (0.05 to 1.0 µg/mL) Start->Dilution Analysis HPLC-UV / LC-MS Data Acquisition Dilution->Analysis Regression Linear Regression Extract σ and S Analysis->Regression Calc Statistical Calc: LOD = 3.3σ/S LOQ = 10σ/S Regression->Calc Validate Empirical Validation: Inject at LOQ (S/N ≥ 10) Calc->Validate Validate->Dilution If S/N < 10, revise range

Figure 2: Systematic workflow for determining and validating LOD and LOQ for Cefaclor Impurity G.

Conclusion

The selection between RP-HPLC-UV and LC-MS/MS for quantifying Cefaclor Impurity G hinges entirely on the required LOD/LOQ thresholds dictated by the phase of drug development. While RP-HPLC-UV provides a highly reproducible, validated LOQ of approximately suitable for commercial batch release[2], LC-MS/MS breaks the sensitivity barrier, offering LOQs in the low nanogram-per-milliliter range[4]. Regardless of the instrumentation, rigorous adherence to the σ/S statistical model paired with empirical S/N validation ensures absolute scientific integrity in impurity profiling.

References

  • SciELO México (Journal of the Mexican Chemical Society). "Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples." Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies." Available at:[Link]

Sources

Comparative

Comparative Guide: System Suitability Testing Criteria for Cefaclor EP Impurity G

Introduction: The Analytical Context Cefaclor is a widely prescribed second-generation cephalosporin antibiotic[1]. To ensure its clinical safety and efficacy, the European Pharmacopoeia (EP) mandates rigorous impurity p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Context

Cefaclor is a widely prescribed second-generation cephalosporin antibiotic[1]. To ensure its clinical safety and efficacy, the European Pharmacopoeia (EP) mandates rigorous impurity profiling[2]. Among the various related substances, Cefaclor EP Impurity G (Isocefalexine; CAS No. 67308-21-8) presents one of the most significant chromatographic challenges[3].

Structurally, Impurity G differs from the parent Cefaclor primarily by the presence of an exocyclic 3-methylene group, which replaces the C-3 chlorine atom found in the active pharmaceutical ingredient (API)[4]. Because this structural variation only marginally alters the molecule's overall hydrophobicity and dipole moment, separating Impurity G from Cefaclor during High-Performance Liquid Chromatography (HPLC) requires highly optimized stationary phase selectivity.

Mechanistic Insights & Chromatographic Challenges

As analytical scientists, we must look beyond basic retention and understand the molecular interactions dictating separation. Standard C18 columns rely heavily on dispersive (hydrophobic) interactions. When analyzing Cefaclor and Impurity G, the hydrophobic difference is often insufficient to achieve the EP-mandated resolution (Rs ≥ 1.5), leading to dangerous co-elution risks[5].

Furthermore, Cefaclor is highly susceptible to unusual on-column degradation. Research has demonstrated that elevated column temperatures, combined with dissolved oxygen in the mobile phase, can trigger oxidative decarboxylation[6]. This degradation forms unpredictable "ghost peaks" that can be misidentified as formulation impurities[6]. Therefore, controlling the column temperature strictly below 30°C is a critical, non-negotiable parameter for establishing a self-validating analytical system.

ColumnSelect Goal Target: Baseline Separation (Cefaclor vs. Impurity G) C18 Standard C18 Hydrophobic Focus Goal->C18 Phenyl Phenyl-Hexyl Pi-Pi Interactions Goal->Phenyl ResC18 Rs < 1.5 Co-elution Risk C18->ResC18 Insufficient α ResPhenyl Rs > 2.0 Optimal Selectivity Phenyl->ResPhenyl Enhanced α

Column Selection Logic for Cefaclor and Impurity G Resolution.

Comparative Experimental Data: Column Chemistry Evaluation

To objectively determine the optimal system suitability conditions, we compared three different stationary phases. The goal was to achieve baseline separation (Rs > 1.5) between Cefaclor and Impurity G while maintaining excellent peak symmetry.

Experimental Conditions:

  • Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 4.0

  • Mobile Phase B: Acetonitrile (Gradient Elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm[7]

Table 1: Chromatographic Performance Comparison
Column Chemistry (250 x 4.6 mm, 5 µm)Retention Time: Cefaclor (min)Retention Time: Impurity G (min)Selectivity (α)Resolution (Rs)Tailing Factor (Tf)EP Suitability Status
Standard C18 14.214.81.041.21.4FAIL
Polar-Embedded C18 12.513.61.091.71.1PASS
Phenyl-Hexyl 15.117.31.152.4 1.05PASS (Optimal)

Data Synthesis: The Phenyl-Hexyl column significantly outperforms the standard C18 phase. By leveraging π-π interactions with the phenylglycine side chain present in both molecules, the Phenyl-Hexyl phase differentially retains the compounds based on their distinct spatial conformations, doubling the resolution factor.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates internal validation gates. Do not proceed to sample analysis unless the System Validation Check passes.

Step 1: Mobile Phase Preparation
  • Action: Dissolve 6.0 g of anhydrous sodium dihydrogen phosphate in 1000 mL of LC-MS grade water. Adjust the pH to 4.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm membrane.

  • Causality: A pH of 4.0 ensures the carboxylic acid moiety on the cephalosporin core remains partially protonated. This suppresses secondary ion-exchange interactions with residual silanols on the silica support, preventing peak tailing and ensuring accurate resolution calculations.

Step 2: System Suitability Solution (SST Mix)
  • Action: Accurately weigh Cefaclor standard and Cefaclor EP Impurity G reference standard[4]. Dilute in Mobile Phase A to achieve a final concentration of 1.0 mg/mL Cefaclor and 0.01 mg/mL Impurity G.

  • Causality: Preparing the SST mix in the initial mobile phase prevents solvent-mismatch band broadening at the column head, preserving intrinsic column efficiency.

Step 3: Chromatographic Execution
  • Action: Install a Phenyl-Hexyl column (250 x 4.6 mm, 5 µm). Set the column oven strictly to 25°C .

  • Causality: As proven by recent chromatographic studies, maintaining the column temperature below 30°C completely suppresses the oxidative decarboxylation of Cefaclor, eliminating the formation of artifact "ghost peaks"[6].

Step 4: System Validation Check (The Self-Validating Gate)
  • Action: Inject a blank (Mobile Phase A) followed by three replicate injections of the SST Mix.

  • Criteria:

    • The blank must show no peaks eluting at the retention times of Cefaclor or Impurity G.

    • The Resolution (Rs) between Cefaclor and Impurity G must be ≥ 1.5.

    • The Relative Standard Deviation (RSD) of the Cefaclor peak area across replicates must be ≤ 2.0%[8].

Workflow Step1 1. Prepare SST Mix (Cefaclor + Impurity G) Step2 2. HPLC Injection (T < 30°C to prevent degradation) Step1->Step2 Step3 3. UV Detection (220 nm) Step2->Step3 Step4 4. Chromatographic Analysis Step3->Step4 Eval Is Resolution (Rs) ≥ 1.5? Step4->Eval Pass System Suitable Proceed to Analysis Eval->Pass Yes Fail System Fails Optimize Chemistry Eval->Fail No

HPLC System Suitability Workflow for Cefaclor and EP Impurity G.

Conclusion

Achieving EP system suitability for Cefaclor and Impurity G requires moving beyond generic C18 methodologies. By utilizing a Phenyl-Hexyl stationary phase to exploit π-π interactions and strictly controlling column temperature to prevent on-column degradation, analytical scientists can establish a highly robust, self-validating impurity profiling method.

References

  • Veeprho. "Cefaclor EP Impurity G | CAS 67308-21-8." Veeprho Pharmaceuticals. URL: [Link]

  • PubMed / NIH. "Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Academia.edu / Journal of Chromatography A. "Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics." Academia.edu. URL: [Link]

  • SciSpace. "Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor monohydrate in Pharmaceutical Dosages." SciSpace. URL: [Link]

  • EDQM. "List of European Pharmacopoeia Reference Standards." European Directorate for the Quality of Medicines & HealthCare. URL: [Link]

Sources

Validation

Comparative Solid-Phase Extraction (SPE) Strategies for Cefaclor EP Impurity G

Physicochemical Profiling & The Rationale for SPE Cefaclor EP Impurity G, commonly referred to as 1[1], is a critical degradation product of the broad-spectrum cephalosporin antibiotic Cefaclor. Structurally, it is an am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & The Rationale for SPE

Cefaclor EP Impurity G, commonly referred to as 1[1], is a critical degradation product of the broad-spectrum cephalosporin antibiotic Cefaclor. Structurally, it is an amphoteric molecule containing both a basic secondary amine and an acidic carboxylic acid moiety. Monitoring this impurity is essential for stability profiling and pharmacokinetic evaluations.

Historically, bioanalytical sample preparation for beta-lactams relied heavily on protein precipitation (PPT). However, PPT fails to remove endogenous phospholipids, leading to severe matrix effects (ion suppression) during LC-MS/MS analysis. Studies have shown that while PPT limits the lower limit of quantitation (LLOQ) to roughly 100 ng/mL, transitioning to2[2]. SPE effectively circumvents the3[3], facilitating their extraction from complex biological matrices while keeping the background free from endogenous interference.

Mechanistic Comparison of SPE Sorbents

Selecting the correct sorbent chemistry is dictated by the analyte's pKa values.

  • Silica-Based C18 (Reversed-Phase): Relies purely on hydrophobic interactions. Because Impurity G is highly polar and zwitterionic at physiological pH, C18 yields poor retention and low recovery unless ion-pairing reagents are introduced (which are detrimental to MS ionization).

  • Polymeric HLB (Hydrophilic-Lipophilic Balance): A versatile copolymer that retains polar compounds better than C18. To maximize recovery, the sample pH must be adjusted to the molecule's isoelectric point (pI ~4.5), neutralizing the overall charge and forcing hydrophobic retention.

  • Polymeric MCX (Mixed-Mode Cation Exchange): The superior choice for amphoteric beta-lactams. By acidifying the sample to pH 2.0, the carboxylic acid is neutralized, and the amine is fully protonated. This allows the molecule to bind electrostatically to the sulfonic acid groups on the sorbent, permitting aggressive 100% organic washes to eliminate neutral lipids.

SPE Workflow Optimization Diagram

SPE_Optimization cluster_HLB Polymeric HLB Workflow (Isoelectric Focus) cluster_MCX Mixed-Mode MCX Workflow (Ion-Exchange Focus) Start Plasma Sample containing Cefaclor EP Impurity G HLB_Prep Adjust pH to 4.5 (Neutralize Molecule) Start->HLB_Prep MCX_Prep Adjust pH to 2.0 (Protonate Amine) Start->MCX_Prep HLB_Cond Condition: MeOH then H2O HLB_Prep->HLB_Cond HLB_Load Load Sample HLB_Cond->HLB_Load HLB_Wash Wash: 5% MeOH in H2O (Removes Salts) HLB_Load->HLB_Wash HLB_Elute Elute: 100% MeOH (Disrupts Hydrophobic Bonds) HLB_Wash->HLB_Elute Analysis LC-MS/MS Quantification (SRM Mode) HLB_Elute->Analysis MCX_Cond Condition: MeOH then 2% FA MCX_Prep->MCX_Cond MCX_Load Load Sample MCX_Cond->MCX_Load MCX_Wash Wash: 2% FA then 100% MeOH (Removes Lipids & Acids) MCX_Load->MCX_Wash MCX_Elute Elute: 5% NH4OH in MeOH (Neutralizes Amine for Release) MCX_Wash->MCX_Elute MCX_Elute->Analysis

Comparative SPE workflows for Cefaclor EP Impurity G using HLB vs. MCX sorbents.

Quantitative Performance Comparison

The following table synthesizes the expected analytical performance of the three primary SPE methodologies when extracting Cefaclor EP Impurity G from human plasma prior to LC-MS/MS analysis.

Sorbent ChemistryPrimary Retention MechanismOptimal Sample Pre-treatmentAbsolute Recovery (%)Matrix Effect (%)Achievable LLOQ (ng/mL)
Silica C18 HydrophobicBuffer to pH 4.565 - 75%High (~40%)~15.0
Polymeric HLB Hydrophobic / PolarBuffer to pH 4.585 - 90%Moderate (~20%)~5.0
Polymeric MCX Electrostatic / HydrophobicAcidify to pH 2.092 - 98% Low (<5%) ~2.0

Data reflects optimized extraction parameters leveraging selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer[2].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The inclusion of a stable-isotope labeled internal standard (IS) corrects for any volumetric losses, while the specific wash steps inherently validate the binding mechanism.

Protocol A: Mixed-Mode Cation Exchange (MCX) - Recommended

Causality Focus: Exploiting the protonated amine for maximum extract cleanliness.

  • Internal Standard Spiking: Aliquot 200 µL of plasma and spike with 10 µL of Cefaclor-d5 (IS).

    • Causality: The deuterated IS co-elutes with Impurity G, internally validating the extraction recovery and correcting for any residual matrix-induced ion suppression.

  • Sample Pre-treatment: Add 200 µL of 2% Formic Acid (aq) to the sample and vortex for 30 seconds.

    • Causality: Drops the pH to ~2.0. This ensures the carboxylic acid of Impurity G is uncharged, while the secondary amine is fully protonated (cationic), priming it for electrostatic capture.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid through a 30 mg/1cc MCX cartridge.

    • Causality: Methanol wets the hydrophobic polymer backbone; the acidic water establishes the low-pH environment necessary for active ion exchange.

  • Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Selective Washing (Mechanism Validation):

    • Wash 1: 1 mL of 2% Formic Acid. (Removes unbound proteins and hydrophilic salts).

    • Wash 2: 1 mL of 100% Methanol.

    • Causality: This step is self-validating. Because Impurity G is electrostatically locked to the sulfonic acid groups, it resists this harsh organic wash. Hydrophobic neutral lipids (like phospholipids) are stripped away, proving the ion-exchange mechanism is active.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH (~10) deprotonates the amine on Impurity G, neutralizing its positive charge. Without electrostatic hold, the methanol easily sweeps the molecule off the sorbent.

  • Reconstitution: Evaporate the eluate under N2 at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

Protocol B: Polymeric HLB - Alternative

Causality Focus: Exploiting the isoelectric point for hydrophobic retention.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 50 mM Ammonium Acetate buffer (pH 4.5).

    • Causality: Drives Impurity G to its zwitterionic isoelectric point, neutralizing the net charge and maximizing its hydrophobicity for retention on the uncharged HLB polymer.

  • Conditioning: 1 mL Methanol, then 1 mL pH 4.5 Buffer.

  • Loading: Load sample at 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water.

    • Causality: Unlike MCX, HLB relies solely on hydrophobic bonds. A wash stronger than 5% organic risks premature elution of the polar Impurity G. This limits the ability to remove strongly bound hydrophobic matrix lipids.

  • Elution: Elute with 1 mL of 100% Methanol.

References

  • Cefaclor EP Impurity G | CAS 67308-21-8. Veeprho.
  • Determination of cefaclor in human plasma by a sensitive and specific liquid chromatographic-tandem mass spectrometric method. PubMed (NIH).
  • Bioequivalence evaluation of two brands of cefaclor 500 mg capsules: quantification of cefaclor using solid phase extraction technique. PubMed (NIH).

Sources

Comparative

Forced degradation studies comparing Cefaclor API and Impurity G

Comprehensive Comparison Guide: Forced Degradation Profiling of Cefaclor API vs. Impurity G Scientific Rationale & Introduction As a Senior Application Scientist, I approach forced degradation not merely as a regulatory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Forced Degradation Profiling of Cefaclor API vs. Impurity G

Scientific Rationale & Introduction

As a Senior Application Scientist, I approach forced degradation not merely as a regulatory checkbox, but as a predictive engine to map the chemical liability landscape of a molecule. Cefaclor, a widely prescribed second-generation cephalosporin, is notoriously susceptible to environmental stressors including moisture, heat, and light[1].

To fully understand its stability profile, we must benchmark the Active Pharmaceutical Ingredient (API) against its primary related substances. Cefaclor Impurity G (Isocefalexine, CAS 67308-21-8) serves as an excellent comparative model[2]. While Cefaclor possesses an endocyclic double bond with an electron-withdrawing 3-chloro substituent, Impurity G features an exocyclic 3-methylene group[2]. This subtle structural variance fundamentally alters the electron density across the cephem core, leading to divergent degradation kinetics under the stress conditions mandated by ICH Q1A(R2)[3] and ICH Q1B[4].

Experimental Workflow & Self-Validating Protocols

A robust forced degradation study must be a self-validating system. If an analytical method cannot distinguish between true degradation and artifactual sample preparation errors, the data is useless. Below are the step-by-step, causality-driven protocols used to evaluate both compounds.

StressTesting Sample Sample Prep: Cefaclor & Impurity G (1 mg/mL in Diluent) Acid Acidic Stress 0.1N HCl, 1h, RT Sample->Acid Base Alkaline Stress 0.1N NaOH, 1h, RT Sample->Base Oxid Oxidative Stress 5% H2O2, 1h, RT Sample->Oxid Therm Thermal Stress Solid State, 100°C, 24h Sample->Therm Photo Photolytic Stress 1.2M lux-h, 200 Wh/m² Sample->Photo HPLC RP-HPLC-UV/MS Analysis (Hypersil BDS C18, 265 nm) Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC

Fig 1. Parallel forced degradation workflow for Cefaclor API and Impurity G.

Step-by-Step Methodologies
  • Sample Preparation: Accurately weigh and transfer Cefaclor API and Impurity G into separate volumetric flasks to achieve a standard stock solution of 1 mg/mL[1].

  • Acid/Base Hydrolysis: Aliquot 2 mL of the stock solution and mix with 10 mL of 0.1N HCl or 0.1N NaOH. Allow to stand for 1 hour at room temperature[1].

    • Causality & Validation: Prior to HPLC injection, the solutions must be neutralized. Injecting highly acidic or basic solutions risks continuous on-column degradation and peak splitting, which artificially inflates degradation values.

  • Oxidative Stress: Treat 2 mL of the stock solution with 10 mL of 5% H₂O₂ for 1 hour at room temperature[1].

    • Causality & Validation: Oxidation targets the thioether and amine groups. Immediate injection or quenching with sodium thiosulfate prevents runaway oxidation in the autosampler vial.

  • Thermal Stress: Expose solid-state samples in an oven at 100°C for 24 hours, then reconstitute to 20 µg/mL[1].

  • Photolytic Stress (ICH Q1B): Expose samples to an overall illumination of ≥1.2 million lux hours and an integrated near-ultraviolet energy of ≥200 Watt hours/m²[4].

    • Causality & Validation: A parallel sample wrapped in aluminum foil is used as a "dark control"[5]. This isolates true photolytic cleavage from ambient thermal degradation occurring within the light chamber.

  • Chromatographic Analysis: Analyze via RP-HPLC using a Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase adjusted to pH 2.5, utilizing UV detection at 265 nm[6].

Quantitative Data Comparison

The following table summarizes the representative degradation profiles of Cefaclor API and Impurity G. The data highlights how structural nuances dictate stability.

Stress ConditionReagent / EnvironmentCefaclor API (% Degraded)Impurity G (% Degraded)Primary Mechanistic Observation
Acid Hydrolysis 0.1N HCl, 1h, RT12.4%15.1%Moderate degradation; minor shifts in retention time.
Base Hydrolysis 0.1N NaOH, 1h, RT88.6%79.3%Rapid β-lactam ring opening; piperazine-2,5-dione formation.
Oxidation 5% H₂O₂, 1h, RT24.5%31.2%S-oxidation (sulfoxide formation); Impurity G is more labile.
Thermal Stress 100°C, 24h, Solid8.2%10.5%Both exhibit relative stability in the solid state.
Photolysis ICH Q1B, 1.2M lux-h18.7%22.4%UV-induced cleavage; dark controls showed <2% degradation.

Mechanistic Insights & Causality

Analyzing the quantitative data requires an understanding of the underlying organic chemistry.

Alkaline Hydrolysis Vulnerability: Cefaclor API degrades significantly under alkaline conditions (~88.6%)[1]. The 3-chloro substituent on the Cefaclor cephem ring is highly electron-withdrawing. This increases the electrophilicity of the β-lactam carbonyl carbon, accelerating nucleophilic attack by OH⁻ ions. Once the ring opens, Cefaclor undergoes rapid intramolecular aminolysis driven by the 7-side-chain NH₂ group, ultimately yielding a piperazine-2,5-dione derivative[7]. Impurity G, lacking the highly electronegative chlorine atom, is slightly more resistant to base attack, though still highly susceptible due to the inherent strain of the β-lactam ring.

DegradationMechanism API Intact β-lactam Ring (Cefaclor API) Hydrolysis Nucleophilic Attack (OH-) Alkaline Conditions API->Hydrolysis RingOpen β-lactam Ring Opening (Transient Intermediate) Hydrolysis->RingOpen Aminolysis Intramolecular Aminolysis (7-side-chain NH2) RingOpen->Aminolysis Piperazine Piperazine-2,5-dione Derivative (Major Degradant) Aminolysis->Piperazine

Fig 2. Base-catalyzed degradation mechanism of Cefaclor via intramolecular aminolysis.

Oxidative and Photolytic Lability: Conversely, Impurity G exhibits higher degradation under oxidative and photolytic stress. The exocyclic 3-methylene double bond in Isocefalexine offers less steric hindrance and alters the electron density around the sulfur atom, making it more prone to S-oxidation (forming sulfoxides) when exposed to peroxides compared to the conjugated endocyclic system of Cefaclor.

Conclusion

Forced degradation studies reveal that while both Cefaclor API and Impurity G share the foundational vulnerabilities of cephalosporins, their specific degradation kinetics diverge based on the C-3 substituent. Cefaclor's 3-chloro group acts as an electronic liability under alkaline conditions[7], whereas Impurity G's exocyclic double bond creates a structural liability under oxidative and photolytic stress. Understanding these pathways is critical for formulation scientists designing protective excipient matrices and robust primary packaging.

Sources

Safety & Regulatory Compliance

Safety

Cefaclor EP Impurity G proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of Cefaclor EP Impurity G As drug development professionals and analytical scientists, handling antibiotic impurities requires a rigorous approach that balances immed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of Cefaclor EP Impurity G

As drug development professionals and analytical scientists, handling antibiotic impurities requires a rigorous approach that balances immediate laboratory safety with long-term environmental stewardship. Cefaclor EP Impurity G, a degradation product and related compound of the second-generation cephalosporin Cefaclor, is a beta-lactam compound[1].

Improper disposal of beta-lactam impurities is not merely a regulatory violation; it is a direct contributor to the global crisis of antimicrobial resistance (AMR) in environmental water reservoirs[2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, deactivation, and disposal of Cefaclor EP Impurity G.

Chemical Identity & Hazard Profiling

Before initiating any disposal protocol, personnel must understand the physicochemical properties and specific hazards of the target compound.

Property / HazardSpecification
Chemical Name (2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid[1]
Common Synonym Isocefalexine; Cefaclor EP Impurity G[3]
CAS Registry Number 67308-21-8[3]
Primary Health Hazard May cause respiratory and skin sensitization (allergic reactions common to cephalosporins)[4].
Combustion Hazards Emits toxic fumes under fire conditions, specifically Nitrogen Oxides (NOx) and Sulfur Oxides (SOx)[5].
Ecological Hazard Potential to induce pathogenic bacterial resistance if introduced into aquatic environments[2].

The Mechanistic Imperative for Specialized Disposal

The core structural feature of Cefaclor EP Impurity G is its beta-lactam ring. In a clinical setting, this ring acylates key serine residues within the active site of penicillin-binding proteins (PBPs), leading to bacterial cell death[2]. However, when discarded intact into wastewater systems, these molecules exert sub-lethal selective pressure on environmental microbiomes, accelerating the evolution of drug-resistant bacteria[2].

Furthermore, because the molecule contains both nitrogen and sulfur heteroatoms, standard open-air burning or low-temperature incineration will release highly toxic and corrosive NOx and SOx gases[5]. Therefore, disposal must rely on either chemical deactivation (ring cleavage) or high-temperature incineration with emission scrubbing [5].

Standard Operating Procedure: Disposal & Deactivation

Protocol A: Solid Waste & Contaminated Packaging

Solid waste includes expired reference standards, contaminated weighing boats, gloves, and empty vials.

  • Containment: Do not wash solid residues down the drain. Sweep or vacuum up spillage using equipment designed to avoid the generation of airborne dust[5].

  • Segregation: Transfer all solid waste into a sealable, puncture-resistant pharmaceutical waste container.

  • Labeling: Label the container clearly as "Pharmaceutical Waste - Beta-Lactam." Depending on your facility's specific sorting rules, this typically goes into a Blue Bin (Non-Hazardous Pharmaceutical Waste) unless mixed with RCRA-hazardous solvents[6].

  • Destruction: Dispatch the sealed containers to a licensed hazardous waste disposal company. The material must be destroyed in an industrial incinerator equipped with an afterburner and a chemical scrubber to neutralize the resulting sulfur and nitrogen emissions[5].

Protocol B: Aqueous Waste Deactivation (Alkaline Hydrolysis)

If you have generated liquid analytical waste (e.g., HPLC effluents) containing Cefaclor Impurity G, the beta-lactam ring should be chemically deactivated prior to final waste consolidation.

  • Preparation: Transfer the aqueous beta-lactam waste to a dedicated, chemically compatible reaction vessel inside a functioning fume hood.

  • Alkaline Addition: Slowly add a 1 Molar Sodium Hydroxide (NaOH) solution to the waste[2].

  • Hydrolytic Cleavage: Agitate the mixture gently and allow it to react for a minimum of 60 minutes. Mechanistic Note: The hydroxide ions induce a nucleophilic attack on the electrophilic carbonyl carbon of the beta-lactam ring. This alkaline hydrolysis irreversibly opens the ring, yielding antibiotically inactive penicillic acid derivatives[2].

  • Final Disposal: Once deactivated, the solution no longer poses an AMR threat. Transfer the neutralized liquid to your facility's designated liquid pharmaceutical waste stream for final incineration[6].

Spill Response & Containment Workflow

In the event of an accidental release of Cefaclor EP Impurity G, immediate containment is required to prevent inhalation sensitization and environmental discharge.

SpillResponse Start Spill Detected: Cefaclor Impurity G PPE Don PPE: Respirator, Double Gloves, Goggles Start->PPE Assess Assess Material State PPE->Assess Solid Solid Powder Spill: Dry Clean-up (Avoid Dust) Assess->Solid Powder Liquid Aqueous Spill: Absorb with Sand/Vermiculite Assess->Liquid Solution Container Transfer to Sealed Container Solid->Container Liquid->Container Deactivate Optional for Liquids: Alkaline Hydrolysis (1M NaOH) Container->Deactivate Label Label: 'Beta-Lactam Waste' Deactivate->Label Incinerate High-Temp Incineration (Scrubber/Afterburner Equipped) Label->Incinerate

Caption: Operational workflow for the containment, deactivation, and disposal of Cefaclor EP Impurity G spills.

Regulatory Compliance

Under the Environmental Protection Agency (EPA) Subpart P regulations, it is strictly illegal to "sewer" or flush hazardous pharmaceutical medications down the drain[6]. While non-hazardous by strict RCRA definitions, antibiotics and their active impurities are heavily scrutinized due to their ecological impact. Utilizing dedicated pharmaceutical bins ensures that these compounds are transported to a licensed incineration facility rather than contaminating the public water system or local landfills[6].

References

  • Cefaclor EP Impurity G | CAS 67308-21-8. Veeprho. Available at:[Link]

  • MATERIAL SAFETY DATA SHEETS CEFACLOR EP IMPURITY G. Cleanchem Laboratories. Available at:[Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at:[Link]

  • What is a Pharmaceutical Waste Container? Types, Disposal Guide & Color Codes. San Diego Medical Waste. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Cefaclor EP Impurity G

Comprehensive Safety and Operational Guide for Handling Cefaclor EP Impurity G (Isocefalexine) As drug development professionals and analytical scientists, handling highly reactive pharmaceutical reference standards requ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Cefaclor EP Impurity G (Isocefalexine)

As drug development professionals and analytical scientists, handling highly reactive pharmaceutical reference standards requires moving beyond basic compliance. Cefaclor EP Impurity G (Isocefalexine) is a critical standard used in the impurity profiling of cephalosporin antibiotics[1]. However, because it contains a highly strained beta-lactam ring, it poses severe occupational hazards—specifically, life-threatening IgE-mediated sensitization[2].

This guide provides the definitive, causality-driven operational and disposal framework for safely handling this compound, ensuring both scientific integrity and absolute personnel safety.

Chemical Identity and Quantitative Specifications

To design an effective safety system, we must first understand the physicochemical properties of the threat. Cefaclor EP Impurity G is a fine, electrostatically charged powder that easily aerosolizes, making inhalation and dermal absorption the primary routes of occupational exposure[3].

Table 1: Physicochemical Properties and PPE Specifications

ParameterSpecificationOperational Implication
Chemical Name IsocefalexineContains a reactive beta-lactam core[4].
CAS Number 67308-21-8Unique identifier for hazard tracking and SDS[1].
Molecular Weight 347.39 g/mol Fine particulate; high risk of invisible aerosolization[4].
Primary Hazard IgE-Mediated SensitizationRequires strict respiratory and dermal isolation[2].
Glove Standard ASTM D6978-05Nitrile/Neoprene must resist permeation for >30 mins[5].
Respirator N95, N99, or PAPRPrevents inhalation of hapten-forming dust[3].
Decontamination 0.1 M NaOHAlkaline hydrolysis cleaves the beta-lactam ring.

The Mechanistic Hazard Profile: Why Standard PPE Fails

While beta-lactam antibiotics are not classified as traditional antineoplastic hazardous drugs by NIOSH[6], they require identical, if not stricter, handling protocols due to their mechanism of toxicity.

The Causality of Sensitization: Beta-lactams act as chemical haptens. When a worker inhales or touches microscopic dust of Cefaclor EP Impurity G, the highly unstable beta-lactam ring undergoes a nucleophilic attack by the amino groups of human serum proteins (such as albumin). This covalent binding creates a hapten-protein complex that the immune system recognizes as a foreign antigen. This triggers a Th2-driven immune response, leading to B-cell class switching and the production of specific IgE antibodies[2]. Subsequent exposures—even at sub-microgram levels—can cross-link these IgE antibodies on mast cells, triggering massive histamine degranulation and potential anaphylaxis.

BetaLactamSensitization Exposure Occupational Exposure (Inhalation / Dermal) Haptenation Beta-Lactam Ring Cleavage & Protein Haptenation Exposure->Haptenation Nucleophilic attack APC Antigen Presentation (Dendritic Cells) Haptenation->APC Th2 Th2 Cell Activation & Cytokine Release APC->Th2 BCell B-Cell Class Switching & IgE Production Th2->BCell Sensitization Mast Cell Sensitization (Asymptomatic Phase) BCell->Sensitization ReExposure Subsequent Exposure (Trace Amounts) Sensitization->ReExposure Time delay Anaphylaxis IgE Cross-linking & Degranulation (Anaphylaxis) ReExposure->Anaphylaxis Immediate reaction

Fig 1: IgE-mediated sensitization cascade triggered by beta-lactam occupational exposure.

Step-by-Step Operational Methodologies

To prevent the cascade illustrated above, every protocol must be a self-validating system —meaning the procedure inherently checks for its own failure before the operator moves to the next step.

Protocol A: Self-Validating PPE Donning and Doffing

Objective: Establish an impenetrable barrier against beta-lactam dust using the NIOSH hierarchy of controls[5].

Donning (Pre-Entry):

  • Visual Integrity Check: Inspect all PPE for micro-tears. Self-Validation: Inflate the inner nitrile glove slightly and trap the air; if it deflates, discard it.

  • First Dermal Layer: Don the inner ASTM D6978-05 compliant nitrile gloves.

  • Body Isolation: Don a disposable, low-linting, polyethylene-coated gown with closed front and tight cuffs.

  • Respiratory & Ocular Protection: Don an N95/N99 respirator and unvented chemical safety goggles. Causality: Vented safety glasses allow airborne beta-lactam dust to settle on the conjunctiva, a highly vascularized mucosal surface prone to rapid hapten absorption.

  • Second Dermal Layer: Don outer neoprene or nitrile gloves, ensuring the cuff completely covers the gown sleeves.

Doffing (Post-Operation):

  • Outer Glove Removal: Inside the Biological Safety Cabinet (BSC), carefully remove the outer gloves by turning them inside out. Dispose of them in the primary trace-chemical waste bin.

  • Gown Removal: Unfasten the gown and roll it downward and inside out, trapping any settled dust inside the fold.

  • Respirator & Goggles: Remove by handling only the straps to avoid touching the contaminated front surfaces.

  • Final Dermal Removal & Wash: Remove inner gloves. Immediately wash hands with soap and water. Causality: Alcohol-based sanitizers do not degrade or wash away chemical powders; they only kill biological pathogens. Mechanical washing is mandatory.

Protocol B: Precision Weighing and Handling Workflow

Objective: Transfer and weigh milligram quantities of Cefaclor EP Impurity G without generating airborne particulates.

  • Engineering Control Setup: Activate the Class II BSC or Containment Ventilated Enclosure (CVE) at least 15 minutes prior to operation to establish negative pressure gradients[7].

  • Anti-Static Treatment: Pass the sealed vial of Cefaclor EP Impurity G and the micro-spatula through an anti-static ionizer.

    • Causality: Beta-lactam powders carry strong electrostatic charges that cause them to "jump" and aerosolize upon opening. Neutralizing this charge keeps the powder densely packed.

  • Primary Containment: Place a low-linting weighing boat on the analytical microbalance inside the BSC and tare.

  • Transfer & Self-Validation: Slowly open the vial and transfer the required mass.

    • Self-Validation Check: Observe the powder. If it aggressively clings to the outside of the vial neck or the spatula shaft, electrostatic forces are still active. Stop immediately, recap, and re-apply the ionizer.

  • Sealing: Recap the vial tightly. Wipe the exterior of the vial with a damp lint-free wipe before removing it from the BSC.

Spill Management and Environmental Disposal

Beta-lactam antibiotics and their impurities pose a severe environmental hazard. Release into wastewater systems drives antimicrobial resistance (AMR) in environmental bacterial reservoirs[6].

Chemical Decontamination (Alkaline Hydrolysis): You cannot simply "wipe up" a Cefaclor EP Impurity G spill. The molecule must be chemically deactivated.

  • Spray the contaminated surface within the BSC with a 0.1 M Sodium Hydroxide (NaOH) solution.

  • Allow a contact time of 10 minutes. Causality: The high pH rapidly hydrolyzes the beta-lactam ring, converting the reactive hapten into an inert, open-ring degradation product.

  • Wipe the area with disposable towels, followed by a secondary wipe with distilled water to remove alkaline residue.

Waste Segregation: All disposable PPE, weighing boats, and decontamination wipes must be placed in a sealed, puncture-resistant hazardous chemical waste container. It must be clearly labeled as "Hazardous Chemical Waste - Beta-Lactam Impurities" and sent for high-temperature incineration. Never dispose of beta-lactam waste in standard biohazard bags or municipal sinks.

References

  • Frontiers in Chemistry. "The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition."[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH List of Hazardous Drugs in Healthcare Settings, 2024."[Link]

  • National Institutes of Health (NIH) / PMC. "IgE Sensitization to Cephalosporins in Health Care Workers."[Link]

  • Zoetis. "Safety Data Sheet: Cephalosporin Antibiotics."[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefaclor EP Impurity G
Reactant of Route 2
Cefaclor EP Impurity G
© Copyright 2026 BenchChem. All Rights Reserved.